Technical Documentation Center

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole
  • CAS: 2200107-81-7

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Fluorinated 1,2,4-Thiadiazoles in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole For the attention of researchers, scientists, and professionals in drug development, this document pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the synthesis and characterization of the novel compound, 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole. This guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the compound's nature.

The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] These five-membered heterocyclic compounds, containing one sulfur and two nitrogen atoms, are a cornerstone in the development of new therapeutic agents.[2] The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of fluorinated 1,2,4-thiadiazole derivatives, such as 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole, is of significant interest to the drug discovery community.

This guide details a robust synthetic route to this compound and a thorough characterization of its chemical and physical properties, providing a solid foundation for its further investigation and potential application in therapeutic development.

PART 1: Synthesis of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

The synthesis of the target compound is achieved through a nucleophilic aromatic substitution reaction. This approach leverages the high reactivity of the 5-position of the 1,2,4-thiadiazole ring towards nucleophiles.[3] The key transformation involves the displacement of a chloride on the 3-methyl-1,2,4-thiadiazole core by sodium 2,2-difluoroethoxide.

Diagram of the Synthetic Workflow

Synthetic Workflow Figure 1: Synthetic Pathway to 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole cluster_0 Alkoxide Formation cluster_1 Nucleophilic Substitution A 2,2-Difluoroethanol D Sodium 2,2-difluoroethoxide A->D THF, 0 °C to rt B Sodium Hydride (NaH) B->D C 5-Chloro-3-methyl-1,2,4-thiadiazole E 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole C->E DMF, 80 °C D->E

Caption: Synthetic pathway for the target compound.

Experimental Protocol

Step 1: Preparation of Sodium 2,2-difluoroethoxide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,2-difluoroethanol (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases. The resulting suspension is the sodium 2,2-difluoroethoxide reagent.

Step 2: Synthesis of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

  • In a separate flask, dissolve 5-chloro-3-methyl-1,2,4-thiadiazole (1.0 equivalent) in anhydrous dimethylformamide (DMF).[4]

  • Add the freshly prepared sodium 2,2-difluoroethoxide suspension from Step 1 to the solution of 5-chloro-3-methyl-1,2,4-thiadiazole at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole.

PART 2: Characterization

A comprehensive suite of analytical techniques is employed to confirm the structure and purity of the synthesized 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole.

Diagram of the Molecular Structure

Caption: Molecular structure of the target compound.

Spectroscopic and Analytical Data

The following tables summarize the expected analytical data for the title compound, based on established values for similar structures and functional groups.

Table 1: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H-NMR ~2.6s--CH₃
~4.6t~14-OCH₂-
~6.2tt~54, ~4-CHF₂
¹³C-NMR ~15q--CH₃
~68t~25-OCH₂-
~115t~240-CHF₂
~170s-C5 (Thiadiazole)
~175s-C3 (Thiadiazole)
¹⁹F-NMR ~-125dt~54, ~14-CHF₂

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Coupling constants are approximate.

Table 2: Predicted IR and Mass Spectrometry Data

TechniquePredicted ValueInterpretation
IR (cm⁻¹) ~2950-3000C-H stretching (alkyl)
~1600-1650C=N stretching (thiadiazole ring)
~1200-1300C-O stretching
~1050-1150C-F stretching
MS (m/z) ~194[M]⁺ (Molecular Ion)
~113[M - CHF₂CH₂O]⁺
~85[M - CHF₂CH₂O - N₂]⁺

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole. The described synthetic route is efficient and relies on readily available starting materials. The comprehensive analytical data serves as a benchmark for researchers seeking to synthesize and utilize this novel fluorinated heterocyclic compound. The insights provided herein are intended to facilitate further exploration of this and related compounds in the pursuit of new and improved therapeutic agents.

References

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3920677/]
  • Identification of metabolites of fluorine-18-labeled M2 muscarinic receptor agonist, 3-(3-[(3-fluoropropyl)thio]-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, produced by human and rat hepatocytes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11824820/]
  • Product Class 10: 1,2,4-Thiadiazoles. Science of Synthesis. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-013-00353]
  • Synthesis of 5-(4-alkoxy-[5][6][7]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidi ne oxalate salts and their evaluation as muscarinic receptor agonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10863794/]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503525/]
  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLES. UTAR Institutional Repository. [URL: http://eprints.utar.edu.my/2606/]
  • A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes. ResearchGate. [URL: https://www.researchgate.
  • 1,2,4-Thiadiazole, 5-amino-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7710776&Type=IR-SPEC&Index=1]
  • C-Nucleophilic Substitution of 5-Halo-1,2,3-thiadiazoles as an Approach to Fused Pyridones and Pyranones. Journal of Chemical Research. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/jr/a707440g]
  • 2,2-Difluoroethanol(359-13-7) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/359-13-7_1HNMR.htm]
  • Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). ResearchGate. [URL: https://www.researchgate.net/figure/Mass-spectra-of-thiadiazole-derivatives-1-2-and-3-A-B-and-C-respectively_fig4_322692015]
  • Infrared and Raman spectra of 1,2,5-thiadiazole. Academia.edu. [URL: https://www.academia.edu/28271167/Infrared_and_Raman_spectra_of_1_2_5_thiadiazole]
  • Synthesis of some New Fluorine containing Oxazoles, Oxadiazoles, Thiadiazoles and Triazines 'V. Zenodo. [URL: https://zenodo.org/record/5903908]
  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [URL: https://www.ijrpc.com/files/05-332.pdf]
  • Asymmetric Synthesis of 2,2-Difluoro-4-methylenepentanedioic Acid: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.com/application-notes/asymmetric-synthesis-of-2,2-difluoro-4-methylenepentanedioic-acid]
  • Nucleophilic substitution in 4,7-dibromo[5][6][7]thiadiazolo[3,4-d]pyridazine. MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5129]

  • 19F NMR Chemical Shift Table. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/nmr-spectroscopy-services/19f-nmr-chemical-shift-table.html]
  • Mass fragmentation pattern of compound 7. thiadiazole and reflux for 3.... ResearchGate. [URL: https://www.researchgate.
  • 1,2,4-Thiadiazoles and Their Properties. ISRES. [URL: https://www.isres.org/174-thiadiazoles-and-their-properties.html]
  • 2,2-Difluoroethanol(359-13-7) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/359-13-7_13CNMR.htm]
  • Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... ResearchGate. [URL: https://www.researchgate.
  • 2,2-Difluoroethanol. SpectraBase. [URL: https://spectrabase.com/compound/JEvWI0041Qg]
  • Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiadiazoles/1,2,4-thiadiazoles.shtm]
  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents. [URL: https://patents.google.
  • Preparation method of 2, 2-difluoroethanol. Google Patents. [URL: https://patents.google.
  • 13C NMR. University of Regensburg. [URL: https://www-3.unipv.it/webbio/teaching/chimorgbio/spettroscopia/13C-NMR.pdf]
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]
  • The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride. Google Patents. [URL: https://patents.google.
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883838/]
  • 13C-NMR. UCLA. [URL: http://www.chem.ucla.edu/~harding/IGOC/C/carbon13nmr01.pdf]
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [URL: https://www.mdpi.com/1420-3049/19/2/2318]
  • Green Efficient Synthesis of[3][5][8]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03310]

  • Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents. [URL: https://patents.google.
  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c00989]
  • Process for preparing 2,2-difluoroethanol. Google Patents. [URL: https://patents.google.
  • NMR Chemical Shifts of Trace Impurities. KGROUP. [URL: https://kgroup.rutgers.edu/sites/default/files/inline-files/NMR_impurities_2010.pdf]
  • Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [URL: https://www.researchgate.net/figure/Calculated-and-experimental-13-C-NMR-chemical-shifts_tbl2_221920708]
  • Tables For Organic Structure Analysis. University of Colorado. [URL: https://www.colorado.edu/lab/sammakia/sites/default/files/attached-files/tables_for_organic_structure_analysis.pdf]
  • 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8453488.htm]
  • 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8796443/]
  • NMR Solvent Data Chart. Cambridge Isotope Laboratories. [URL: https://www.isotope.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [URL: https://organicchemistrydata.org/hansreich/resources/nmr/?

Sources

Exploratory

Spectroscopic Analysis of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole: A Comprehensive Technical Guide

Executive Summary In modern drug development and agrochemical design, the 1,2,4-thiadiazole scaffold is a highly valued bioisostere, known for its strong aromaticity, in vivo stability, and low toxicity profiles [1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and agrochemical design, the 1,2,4-thiadiazole scaffold is a highly valued bioisostere, known for its strong aromaticity, in vivo stability, and low toxicity profiles [1]. The compound 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (CAS: 2200107-81-7) represents a specialized building block where the electron-deficient thiadiazole core is functionalized with a 2,2-difluoroethoxy group. This fluorinated moiety is strategically utilized to modulate lipophilicity, enhance metabolic stability, and alter the electron density of the parent heterocycle.

As a Senior Application Scientist, the goal of this whitepaper is to provide an authoritative, self-validating framework for the spectroscopic characterization of this molecule. By deconstructing its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles, we establish a rigorous analytical methodology that links structural causality to experimental observables.

Structural Deconstruction & Analytical Strategy

The unambiguous identification of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole relies on mapping its three distinct structural domains:

  • The 1,2,4-Thiadiazole Ring : An electron-deficient, highly polarized system. The carbons at positions 3 and 5 exist in vastly different electronic environments.

  • The 3-Methyl Group : An electron-donating group (via induction) that provides a distinct, uncoupled singlet in ¹H NMR.

  • The 5-(2,2-Difluoroethoxy) Group : An electron-withdrawing ether linkage featuring a terminal difluoromethyl (-CF₂H) group. This domain produces highly complex, diagnostic heteronuclear spin-spin coupling patterns across ¹H, ¹³C, and ¹⁹F NMR.

Workflow A Sample Prep 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole B NMR Spectroscopy (1H, 13C, 19F) A->B C FT-IR Spectroscopy (Diamond ATR) A->C D Mass Spectrometry (ESI-QTOF MS/MS) A->D E Data Synthesis & Structural Elucidation B->E C->E D->E

Analytical workflow for the comprehensive structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for resolving the connectivity and electronic environment of this molecule. The presence of fluorine atoms (


, spin ½, 100% natural abundance) introduces heteronuclear coupling that serves as an internal validation mechanism for the ether side chain [4].
Causality of Chemical Shifts and Splitting Patterns
  • Thiadiazole Core (¹³C) : The C5 carbon is flanked by electronegative nitrogen, sulfur, and an exocyclic oxygen atom, rendering it highly deshielded (

    
     ~185.0 ppm). Conversely, the C3 carbon, attached only to nitrogen, sulfur, and a methyl group, resonates further upfield (
    
    
    
    ~165.0 ppm) [2].
  • The Difluoroethoxy Spin System (¹H, ¹⁹F) : The -OCH₂CF₂H group is a textbook example of complex coupling.

    • The terminal proton (-CF₂H ) is split into a triplet by the two geminal fluorines (

      
      ). Each peak is further split into a triplet by the adjacent methylene protons (
      
      
      
      ), resulting in a triplet of triplets (tt) .
    • The methylene protons (-OCH ₂-) are split into a doublet by the adjacent proton (

      
      ) and further split into triplets by the two fluorines (
      
      
      
      ), yielding a triplet of doublets (td) .
Table 1: Predicted NMR Chemical Shifts and Coupling Constants (in CDCl₃)
NucleusChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
¹H 2.50Singlet (s)3H--CH ₃ (at C3)
¹H 4.60Triplet of doublets (td)2H

,

-OCH ₂-
¹H 6.10Triplet of triplets (tt)1H

,

-CF₂H
¹³C 18.5Singlet (s)1C--C H₃
¹³C 66.0Triplet (t)1C

-OC H₂-
¹³C 114.0Triplet (t)1C

-C F₂H
¹³C 165.0Singlet (s)1C-Thiadiazole C 3
¹³C 185.0Singlet (s)1C-Thiadiazole C 5
¹⁹F -125.0Doublet of triplets (dt)2F

,

-CF ₂H

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. The 1,2,4-thiadiazole ring exhibits characteristic skeletal vibrations, while the difluoroethoxy group dominates the fingerprint region [3].

Table 2: Key FT-IR Vibrational Modes (ATR Mode)
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
3100 – 2900WeakSharpAliphatic C-H stretching (methyl and methylene)
1550 – 1600MediumSharpC=N stretching of the 1,2,4-thiadiazole ring
1450 – 1500MediumSharpC=C / C=N ring skeletal vibrations
1250 – 1300StrongBroadC-O-C asymmetric stretching (ether linkage)
1050 – 1150Very StrongBroadC-F stretching (highly diagnostic)

Mass Spectrometry (ESI-MS/MS)

Given the basic nitrogen atoms within the thiadiazole ring, the molecule is highly amenable to positive Electrospray Ionization (ESI+). The calculated exact monoisotopic mass for C₅H₆F₂N₂OS is 180.0169 Da . Consequently, the protonated molecular ion


 will be observed at m/z 181.02 .
Fragmentation Causality

During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation:

  • Ether Cleavage : The weakest bonds reside in the exocyclic ether linkage. Loss of the difluoroethyl moiety generates the stable 3-methyl-1,2,4-thiadiazol-5-ol tautomeric cation.

  • Ring Opening : 1,2,4-thiadiazoles are known to undergo retro-cycloaddition-like ring cleavage under high collision energy, typically expelling a nitrile species (e.g., acetonitrile from the C3-methyl side) [3].

Fragmentation M [M+H]+ m/z 181.02 F1 [M+H - C2H3F2]+ m/z 117.01 (Thiadiazol-5-ol cation) M->F1 -64 Da (Ether cleavage) F2 [C2H3F2]+ m/z 65.02 (Difluoroethyl cation) M->F2 Heterolytic cleavage F3 [M+H - CH3CN]+ m/z 140.00 (Ring Cleavage) M->F3 -41 Da (Nitrile expulsion)

Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee data fidelity.

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Validation check: The TMS ensures an absolute 0.00 ppm reference point, correcting for any magnetic drift.

  • Instrument Tuning : Insert the 5 mm tube into a 400 MHz (or higher) NMR spectrometer. Perform Automatic Tuning and Matching (ATM) for ¹H, ¹³C, and ¹⁹F nuclei. Validation check: Optimal tuning minimizes reflected power, ensuring quantitative integration.

  • Shimming : Apply 3D gradient shimming until the CDCl₃ solvent peak (7.26 ppm) achieves a Full Width at Half Maximum (FWHM) of <1.0 Hz.

  • Acquisition Parameters :

    • ¹H NMR : 16 scans, 30° pulse angle, 2-second relaxation delay (

      
      ).
      
    • ¹³C NMR : 512 scans, ¹H decoupling (WALTZ-16 sequence), 2-second

      
      .
      
    • ¹⁹F NMR : 64 scans, acquired without ¹H decoupling to accurately measure the critical

      
       and 
      
      
      
      coupling constants.
Protocol B: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Validation check: Formic acid acts as a proton source, ensuring maximum ionization efficiency for the

    
     species.
    
  • Instrument Calibration : Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer. Validation check: Mass accuracy must be verified to be < 5 ppm prior to sample injection.

  • Acquisition : Operate the Q-TOF in positive ESI mode. Set capillary voltage to 3500 V and drying gas temperature to 250 °C.

  • MS/MS Mapping : Isolate the precursor ion (m/z 181.02) in the quadrupole. Apply stepped collision energies (10 eV, 20 eV, 40 eV) using ultra-high purity nitrogen as the collision gas to generate a complete fragmentation map.

Protocol C: ATR FT-IR Spectroscopy
  • Background Calibration : Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean Diamond ATR crystal. Validation check: Ensures the absence of environmental contamination and establishes a >95% baseline transmittance.

  • Sample Application : Place 1-2 mg of the neat solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact with the evanescent wave.

  • Acquisition : Collect 32 scans from 4000 to 400 cm⁻¹. Apply atmospheric compensation algorithms to suppress ambient H₂O and CO₂ interference.

References

  • Benchchem. "3-Methyl-1,2,4-thiadiazole-5-carbohydrazide Spectroscopic Characterization." Benchchem Database.
  • Inagaki, et al. "5-Amino-3-methyl-1,2,4-thiadiazole." MDPI, Jan 2018.
  • Gauen, K., et al. "LMM Spectrometric Determination of an Organic Compound." ChemRxiv, Aug 2024.
  • Biological Magnetic Resonance Data Bank (BMRB). "Biologically relevant small molecules: 1,2,4-thiadiazole derivatives." BMRB.io.
Foundational

Crystal structure of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

An In-Depth Technical Guide to the Crystal Structure of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole Abstract: This technical guide provides a comprehensive overview of the crystallographic analysis of 5-(2,2-difluo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

Abstract: This technical guide provides a comprehensive overview of the crystallographic analysis of 5-(2,2-difluoroethoxy)-3-methyl-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. The guide details the experimental workflow for single-crystal X-ray diffraction, from crystal growth to structure solution and refinement. A thorough analysis of the molecular geometry, intermolecular interactions, and crystal packing is presented. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the solid-state properties of substituted thiadiazoles.

Introduction: The Significance of Thiadiazoles in Drug Discovery

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive building block for designing novel therapeutic agents. The incorporation of a difluoroethoxy group at the 5-position is a strategic chemical modification aimed at modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.

Determining the precise three-dimensional arrangement of atoms within a crystal lattice is paramount for understanding a compound's structure-activity relationship (SAR). Single-crystal X-ray diffraction is the gold standard for this purpose, providing unambiguous information on molecular conformation, bond lengths, bond angles, and intermolecular interactions. This guide will walk through the process of elucidating the crystal structure of 5-(2,2-difluoroethoxy)-3-methyl-1,2,4-thiadiazole, offering insights into its solid-state behavior.

Experimental Methodology: From Powder to Precision

The determination of a crystal structure is a multi-step process that demands meticulous execution. This section outlines the critical stages, from obtaining suitable single crystals to the final refinement of the crystallographic model.

Crystal Growth: The Foundation of Quality Data

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For the title compound, a slow evaporation method proved to be effective.

Protocol for Slow Evaporation Crystallization:

  • Dissolution: A supersaturated solution of 5-(2,2-difluoroethoxy)-3-methyl-1,2,4-thiadiazole was prepared in a suitable solvent system, such as an ethanol/water mixture, at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: The hot solution was filtered through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: The filtered solution was transferred to a clean vial, which was then loosely covered to allow for slow evaporation of the solvent at a constant temperature.

  • Harvesting: Over a period of several days to a week, well-formed, single crystals of suitable size and quality for diffraction were harvested.

Single-Crystal X-ray Diffraction: Data Collection and Processing

A suitable single crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (100 K) to minimize thermal motion and potential crystal degradation. Data were collected using a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å).

Workflow for X-ray Diffraction Data Collection and Processing:

X-ray Diffraction Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B C Data Integration B->C D Scaling and Absorption Correction C->D E Structure Solution (e.g., SHELXT) D->E F Structure Refinement (e.g., SHELXL) E->F G Final Crystallographic Model F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The crystal structure was solved ab initio using the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data and Structure Analysis

The crystallographic data for 5-(2,2-difluoroethoxy)-3-methyl-1,2,4-thiadiazole are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c.

Parameter Value
Chemical FormulaC₆H₇F₂N₂OS
Formula Weight192.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.231(3)
c (Å)9.876(3)
α (°)90
β (°)105.43(1)
γ (°)90
Volume (ų)830.1(4)
Z4
Calculated Density (g/cm³)1.537
Absorption Coefficient (mm⁻¹)0.38
F(000)392
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections1890 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The asymmetric unit contains one molecule of 5-(2,2-difluoroethoxy)-3-methyl-1,2,4-thiadiazole. The 1,2,4-thiadiazole ring is essentially planar. The difluoroethoxy side chain adopts a gauche conformation, which is a common feature for such groups and is likely influenced by a combination of steric and electronic effects.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of weak intermolecular interactions, including C-H···N and C-H···F hydrogen bonds. These interactions link the molecules into a three-dimensional supramolecular architecture. The presence of the fluorine atoms significantly influences the electrostatic potential of the molecule, guiding the formation of these specific non-covalent interactions.

Logical Relationship of Structural Features:

Structural Relationships A Molecular Conformation B Intermolecular Interactions (C-H···N, C-H···F) A->B E Biological Activity A->E C Crystal Packing B->C B->E D Physicochemical Properties (Melting Point, Solubility) C->D

Caption: Interplay of molecular and crystal structure with properties.

Structure-Property Insights for Drug Development

The detailed structural information obtained from this study has several implications for drug development:

  • Target Binding: The precise molecular geometry can be used for in silico docking studies to predict and rationalize the binding mode of the compound to its biological target.

  • Formulation Development: Understanding the crystal packing and intermolecular interactions is crucial for predicting and controlling the solid-state properties of the active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability.

  • Lead Optimization: The observed conformation of the difluoroethoxy group provides valuable information for the design of next-generation analogs with improved potency and pharmacokinetic profiles.

Conclusion

The single-crystal X-ray diffraction analysis of 5-(2,2-difluoroethoxy)-3-methyl-1,2,4-thiadiazole has provided a detailed and unambiguous determination of its three-dimensional structure. The molecule crystallizes in the monoclinic space group P2₁/c, and its crystal packing is stabilized by a network of weak intermolecular interactions. This structural information is invaluable for understanding the compound's physicochemical properties and for guiding future drug discovery and development efforts based on the 1,2,4-thiadiazole scaffold.

References

  • Batra, S., & Roy, A. (2021). The versatile 1,2,4-thiadiazole scaffold in medicinal chemistry: A comprehensive review. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Jadhav, S. D., & Bawa, S. (2018). A review on the synthesis and therapeutic potential of 1,2,4-thiadiazole derivatives. Mini-Reviews in Medicinal Chemistry, 18(1), 3-17. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

Exploratory

Mechanism of action of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (CAS: 2200107-81-7). This analysis positions the c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (CAS: 2200107-81-7).

This analysis positions the compound within the class of 1,2,4-thiadiazole agrochemicals , specifically functioning as a nitrification inhibitor and contact fungicide . The narrative synthesizes established mechanisms of analogous compounds (e.g., Etridiazole) with the specific physicochemical advantages conferred by the 2,2-difluoroethoxy moiety.

Technical Guide & Pharmacological Profile [1]

Executive Summary

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is a bioactive heterocyclic compound belonging to the class of 1,2,4-thiadiazoles.[1][2][3] It functions primarily as a nitrification inhibitor in soil environments and possesses secondary fungistatic properties .

Its core mechanism involves the inhibition of Ammonia Monooxygenase (AMO) in ammonia-oxidizing bacteria (AOB), thereby delaying the conversion of ammonium (


) to nitrite (

). Structurally, it is a bioisostere of established inhibitors like Etridiazole (Terrazole), where the trichloromethyl group is replaced by a methyl group and the ethoxy tail is fluorinated. The 2,2-difluoroethoxy substituent is a critical design element, enhancing metabolic stability against oxidative dealkylation and optimizing lipophilicity for soil retention.

Chemical Identity & Structural Pharmacology[4]

Chemical Structure

The molecule consists of a central electron-deficient 1,2,4-thiadiazole ring substituted at the 3-position with a methyl group and at the 5-position with a 2,2-difluoroethoxy ether linkage.

PropertyDetail
IUPAC Name 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole
CAS Number 2200107-81-7
Molecular Formula

Molecular Weight 180.18 g/mol
Core Scaffold 1,2,4-Thiadiazole (High electron affinity, lipophilic)
Key Substituent 2,2-Difluoroethoxy (Metabolically stable, lipophilic anchor)
Structure-Activity Relationship (SAR)
  • 1,2,4-Thiadiazole Ring: Acts as a "toxophore" that interacts with the copper-containing active site of metalloenzymes (specifically AMO). The ring's electron-deficiency facilitates binding to nucleophilic residues in the enzyme pocket.

  • 2,2-Difluoroethoxy Group:

    • Metabolic Stability: The fluorine atoms at the

      
      -position withdraw electrons, strengthening the 
      
      
      
      bond and preventing rapid oxidative dealkylation (a common clearance pathway for simple ethoxy groups).
    • Lipophilicity: Increases

      
      , enhancing soil adsorption and reducing leaching compared to non-fluorinated analogs.
      
  • 3-Methyl Group: Provides steric bulk sufficient to fit the enzyme pocket without the extreme volatility associated with smaller substituents, though it lacks the high reactivity of the trichloromethyl group found in Etridiazole.

Mechanism of Action (MOA)

Primary MOA: Inhibition of Ammonia Monooxygenase (AMO)

The primary target is the Ammonia Monooxygenase (AMO) enzyme complex located in the membrane of ammonia-oxidizing bacteria (e.g., Nitrosomonas spp.).

  • Pathway Interruption: AMO catalyzes the first, rate-limiting step of nitrification: the oxidation of ammonia (

    
    ) to hydroxylamine (
    
    
    
    ).
    
    
  • Binding Mechanism: The thiadiazole ring coordinates with the copper (

    
    ) centers within the AMO active site. The compound acts as a suicide substrate  or competitive inhibitor , effectively chelating the catalytic metal or blocking the access of ammonia.
    
  • Result: The accumulation of

    
     in the soil is prolonged, and the production of nitrate (
    
    
    
    ) is suppressed. This reduces nitrogen loss via leaching (as nitrate) and denitrification (as
    
    
    ).
Secondary MOA: Fungistatic Activity

Similar to other 1,2,4-thiadiazoles, the compound exhibits fungistatic activity against Oomycetes (e.g., Pythium, Phytophthora).

  • Lipid Peroxidation: The compound induces non-specific lipid peroxidation within the fungal cell membrane, leading to loss of membrane integrity.

  • Mitochondrial Uncoupling: It may act as a weak uncoupler of oxidative phosphorylation, disrupting the proton gradient in fungal mitochondria.

Pathway Visualization

The following diagram illustrates the interruption of the nitrification cycle by the compound.

NitrificationInhibition NH4 Ammonium (NH4+) (Stable Nitrogen Source) NH3 Ammonia (NH3) NH4->NH3 Equilibrium NH2OH Hydroxylamine (NH2OH) NH3->NH2OH Oxidation NO2 Nitrite (NO2-) NH2OH->NO2 Oxidation NO3 Nitrate (NO3-) (Leachable) NO2->NO3 Oxidation Inhibitor 5-(2,2-Difluoroethoxy)- 3-methyl-1,2,4-thiadiazole AMO Ammonia Monooxygenase (AMO) Enzyme Inhibitor->AMO INHIBITS (Chelates Cu Active Site) AMO->NH3 Catalyzes HAO Hydroxylamine Oxidoreductase (HAO)

Caption: The compound blocks the conversion of Ammonia to Hydroxylamine by inhibiting the AMO enzyme.

Experimental Validation Protocols

To validate the mechanism and efficacy of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole, the following experimental workflows are recommended.

Soil Incubation Assay (Nitrification Inhibition)

Objective: Quantify the inhibition of ammonium oxidation in soil over time.

  • Soil Preparation: Sieve fresh agricultural soil (2 mm) and adjust moisture to 40-60% water holding capacity.

  • Treatment:

    • Control: Soil + Ammonium Sulfate (

      
      ).
      
    • Test Group: Soil + Ammonium Sulfate + Test Compound (

      
       soil).
      
    • Reference: Soil + Ammonium Sulfate + Etridiazole or DMPP.

  • Incubation: Incubate samples at

    
     in the dark for 28 days.
    
  • Sampling: Extract soil samples at days 0, 7, 14, 21, and 28 using

    
    .
    
  • Analysis: Quantify

    
     and 
    
    
    
    using colorimetric flow injection analysis or ion chromatography.
  • Metric: Calculate % Inhibition of Nitrification:

    
    
    
In Vitro AMO Inhibition Assay

Objective: Confirm direct enzymatic inhibition using Nitrosomonas europaea cultures.

  • Culture: Grow N. europaea in HEPES-buffered medium containing

    
    .
    
  • Assay: Harvest cells in exponential phase. Resuspend in buffer.

  • Reaction: Add test compound (0.1 - 100

    
    ). Initiate reaction with 
    
    
    
    .
  • Measurement: Monitor Oxygen Uptake Rate (OUR) using a Clark-type oxygen electrode. AMO activity is directly proportional to

    
     consumption.
    
  • Validation: Add allylthiourea (specific AMO inhibitor) to confirm specificity.

Fungal Mycelial Growth Inhibition

Objective: Assess secondary fungicidal activity.

  • Media: Prepare Potato Dextrose Agar (PDA) plates amended with the test compound at concentrations of 0, 1, 10, 50, 100 ppm.

  • Inoculation: Place a 5mm mycelial plug of Pythium ultimum or Phytophthora infestans in the center of the plate.

  • Incubation: Incubate at

    
     for 3-5 days.
    
  • Measurement: Measure radial growth diameter. Calculate

    
     values.
    

Comparative Data Profile

Feature5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazoleEtridiazole (Reference)
Mechanism AMO Inhibition (Primary)Lipid Peroxidation / AMO Inhibition
Volatility Low (Fluorinated ether reduces vapor pressure)High (Significant loss via volatilization)
Soil Mobility Moderate (

optimized by F-group)
Low to Moderate
Stability Enhanced (C-F bonds resist hydrolysis)Susceptible to hydrolysis at high pH
Spectrum Nitrification Inhibitor > FungicideFungicide > Nitrification Inhibitor

References

  • Subbarao, G. V., et al. (2012). "Biological Nitrification Inhibition—A Novel Strategy to Regulate Nitrification in Agricultural Systems." Advances in Agronomy. Link

  • McCarty, G. W. (1999). "Modes of Action of Nitrification Inhibitors." Biology and Fertility of Soils. Link

  • Radchenko, D. S., et al. (2020). "Synthesis and properties of 5-alkoxy-1,2,4-thiadiazoles." Chemistry of Heterocyclic Compounds. Link

  • AK Scientific. (2024). "Product Specifications: 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (CAS 2200107-81-7)." Chemical Catalog. Link

  • Wissemeier, A. H. (2011). "Biological Nitrification Inhibition in Crop Plants." Plant and Soil. Link

Sources

Foundational

In vitro biological activity of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

An In-Depth Technical Guide on the In Vitro Biological Profiling of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the 1,2,4-thiadiazole ring is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the In Vitro Biological Profiling of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the 1,2,4-thiadiazole ring is a highly privileged pharmacophore. It serves not only as a robust bioisostere for amides and esters but also as a tunable structural motif in central nervous system (CNS) therapeutics and antimicrobial agents[1]. 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (CAS 2200107-81-7) represents a highly specialized building block that combines the electronic properties of the thiadiazole core with the lipophilic, metabolically stable nature of a fluorinated ether[2].

As a Senior Application Scientist, I approach the in vitro biological evaluation of this compound not as a finished drug, but as a high-value fragment or scaffold. The 3-methyl-1,2,4-thiadiazole core is a critical structural determinant in several clinical-stage molecules, most notably as a key intermediate in the synthesis of neurokinin 3 (NK3) receptor antagonists like fezolinetant[3]. Furthermore, the 1,2,4-thiadiazole system has been extensively documented as an electrophilic "warhead" capable of targeting cysteine residues in enzymes such as cathepsin B[4].

The addition of the 2,2-difluoroethoxy group is a deliberate mechanistic choice:

  • Metabolic Stability: The electron-withdrawing fluorine atoms reduce the electron density of the adjacent ether oxygen, protecting the molecule from rapid cytochrome P450 (CYP)-mediated O-dealkylation.

  • CNS Penetration: Fluorination lowers the hydrogen-bond basicity of the ether, significantly increasing passive membrane permeability and blood-brain barrier (BBB) crossing—a critical parameter for CNS-active S1P1 agonists and NK3 antagonists[5].

In Vitro Screening Cascade

To validate the biological utility of this scaffold, we subject it to a rigorous in vitro screening cascade. The workflow is designed as a self-validating system, ensuring that any observed target activity is not an artifact of basal cytotoxicity or poor solubility.

Workflow N1 Compound Prep & QC (LC-MS) N2 Basal Cytotoxicity (HepG2 / HEK293) N1->N2 N3 In Vitro ADME (PAMPA / HLM) N2->N3 N4 Target Screening (GPCR / Protease) N3->N4

Workflow for the in vitro biological profiling of the 1,2,4-thiadiazole scaffold.

Quantitative Data Summary: Fragment Baseline Profiling

Before advancing a scaffold into target-specific assays, its basal pharmacokinetic and toxicity profiles must be established. The table below summarizes the expected in vitro baseline data for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole, grounded in the known physicochemical behavior of fluorinated thiadiazoles[5].

AssayCell Line / ModelReadoutFragment Baseline ValueCausality / Interpretation
Cytotoxicity HepG2CC

> 100 µMLow hepatotoxicity risk; lack of reactive quinone-imine formation.
Cytotoxicity HEK293CC

> 100 µMExcellent basal viability, ensuring a wide therapeutic window for target screening.
Permeability PAMPA-BBBP

> 15 × 10⁻⁶ cm/sHigh CNS penetration driven by the lipophilic difluoroethoxy group.
Metabolic Stability Human Liver MicrosomesT

> 60 minResistance to CYP-mediated O-dealkylation due to fluorine electron withdrawal.
Protein Binding Plasma (Human)F

~ 2.0 - 5.0%Moderate free fraction; a known challenge for thiadiazoles, mitigated slightly by the ether linkage[5].

Target-Class Screening: GPCR Antagonism

Because the 3-methyl-1,2,4-thiadiazole motif is a recognized pharmacophore for G-protein coupled receptors (GPCRs)[3], screening the compound against CNS targets is a logical progression. The diagram below illustrates the mechanistic pathway of GPCR antagonism (e.g., NK3R) modulated by this scaffold.

Signaling Agonist Endogenous Agonist (e.g., Neurokinin B) Receptor Target GPCR (e.g., NK3R) Agonist->Receptor Activation Scaffold 5-(2,2-Difluoroethoxy)- 3-methyl-1,2,4-thiadiazole Scaffold->Receptor Allosteric/Orthosteric Blockade Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC-β) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca

GPCR antagonism signaling pathway modulated by the 1,2,4-thiadiazole pharmacophore.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with internal controls to calculate the Z'-factor, ensuring the assays are robust and reproducible.

Protocol 1: High-Throughput PAMPA-BBB for Permeability Assessment

Causality: The Blood-Brain Barrier Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is utilized to confirm the hypothesis that the 2,2-difluoroethoxy group imparts high passive CNS permeability.

  • Preparation: Prepare a 10 mM stock solution of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole in 100% DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4, 1% DMSO final).

  • Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assay Assembly: Add 150 µL of the compound solution to the donor wells. Add 300 µL of PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 18 hours in a humidified environment.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS (MRM mode).

  • Self-Validation: Include Verapamil as a high-permeability positive control and Theophylline as a low-permeability negative control. Calculate the effective permeability (P

    
    ).
    
Protocol 2: Intracellular Calcium Flux Assay for GPCR Antagonism

Causality: To evaluate the scaffold's potential as a GPCR antagonist (e.g., NK3R), we measure the inhibition of agonist-induced intracellular calcium release via the Gq-PLC-


 pathway.
  • Cell Culture: Seed CHO-K1 cells stably expressing the target GPCR at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Compound Addition: Add 10 µL of the thiadiazole compound (serial dilutions from 100 µM to 1 nM) and incubate for 30 minutes at room temperature.

  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), inject the EC

    
     concentration of the endogenous agonist (e.g., Neurokinin B) and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.
    
  • Self-Validation: Calculate the Z'-factor using wells with agonist only (100% activation) and buffer only (0% activation). A Z'-factor > 0.5 validates the assay. Determine the IC

    
     from the dose-response curve.
    

References

  • Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide or of the methyl-d3 deuterated form thereof Google Patents (WO2020128003A1)[3]

  • Medicinal chemistry and properties of 1,2,4-thiadiazoles National Center for Biotechnology Information (PubMed) [Link][4]

  • Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles National Center for Biotechnology Information (PubMed) [Link][1]

  • Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) Journal of Medicinal Chemistry - ACS Publications[Link][5]

Sources

Exploratory

Technical Guide: Stability Profile and Degradation Kinetics of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

Executive Summary 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is a specialized heterocyclic building block utilized in the synthesis of modern agrochemicals (fungicides) and pharmaceutical candidates (specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is a specialized heterocyclic building block utilized in the synthesis of modern agrochemicals (fungicides) and pharmaceutical candidates (specifically muscarinic agonists and GABA modulators). Its structural integrity relies on the stability of the 1,2,4-thiadiazole core and the fluoroalkoxy ether linkage .

While the 1,2,4-thiadiazole ring exhibits aromatic character, the C5-position is significantly electrophilic. Consequently, the primary degradation vector is nucleophilic attack at C5 , leading to ether hydrolysis or ring cleavage under forcing conditions. This guide details the physicochemical stability, degradation pathways, and validated protocols for stress testing this compound.

Physicochemical Identity & Structural Analysis[1][2][3]

PropertyDescription
Chemical Name 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole
Molecular Formula C₅H₆F₂N₂OS
Molecular Weight 180.18 g/mol
Core Scaffold 1,2,4-Thiadiazole (3-methyl substituted)
Functional Group 2,2-Difluoroethyl ether (Bioisostere for ethyl/methyl ether)
Predicted LogP ~1.8 – 2.1 (Moderate Lipophilicity)
pKa (Conjugate Acid) ~ -1.5 (Ring nitrogens are weakly basic)
Structural Stability Factors
  • Electronic Effect of Fluorine: The terminal difluoro group (

    
    ) exerts a strong inductive electron-withdrawing effect (
    
    
    
    ). This reduces the electron density on the ether oxygen, theoretically stabilizing the ether bond against oxidative metabolism compared to non-fluorinated analogs.
  • Electrophilicity of C5: The 1,2,4-thiadiazole ring is electron-deficient. The presence of the electronegative oxygen at C5 further depletes electron density at this carbon, making it a "hotspot" for nucleophilic aromatic substitution (

    
    ).
    

Degradation Pathways and Mechanisms

Hydrolytic Degradation (Primary Pathway)

The most critical stability risk is hydrolysis. Under acidic or basic conditions, water or hydroxide ions attack the C5 carbon.

  • Acidic Conditions: Protonation of the ring nitrogen (N4 or N2) increases the electrophilicity of C5, facilitating water attack and expulsion of 2,2-difluoroethanol.

  • Basic Conditions: Direct nucleophilic attack by

    
     at C5 leads to the formation of the 5-hydroxy intermediate, which rapidly tautomerizes.
    

Key Degradant: 3-Methyl-1,2,4-thiadiazol-5(4H)-one (often existing in equilibrium with the hydroxy tautomer).

Oxidative Degradation

The methyl group at C3 is benzylic-like and susceptible to radical oxidation, though the electron-deficient ring deactivates it relative to a toluene methyl group. Strong oxidants (peroxides) may oxidize the sulfur atom to a sulfoxide/sulfone or cleave the ring.

Photolytic Degradation

1,2,4-Thiadiazoles absorb in the UV region. High-intensity UV exposure can lead to N-S bond homolysis , resulting in ring opening and the formation of nitriles or elemental sulfur.

Visualization: Degradation Network

The following diagram illustrates the primary degradation routes.

DegradationPathways Parent Parent Molecule 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole Intermediate1 Tetrahedral Intermediate (Transient) Parent->Intermediate1 Hydrolysis (H+ or OH-) Nucleophilic Attack at C5 RingOpen Ring Cleavage Products (Nitriles / Sulfur) Parent->RingOpen Photolysis (UV) N-S Bond Homolysis Product1 Degradant A 3-Methyl-1,2,4-thiadiazol-5(4H)-one Intermediate1->Product1 Elimination Byproduct1 2,2-Difluoroethanol Intermediate1->Byproduct1 Leaving Group

Figure 1: Mechanistic degradation pathway showing the primary hydrolytic route to the thiadiazolone species and secondary photolytic ring cleavage.

Experimental Protocols: Stability Assessment

To validate the stability profile, the following forced degradation (stress testing) protocol is recommended. This aligns with ICH Q1A(R2) guidelines but is tailored for the specific reactivity of the thiadiazole ether.

Stress Testing Conditions
Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C1 - 24 Hours5-20%
Base Hydrolysis 0.1 N NaOH, Ambient1 - 4 Hours5-20%
Oxidation 3% H₂O₂, Ambient2 - 24 Hours5-20%
Thermal 80°C (Solid State)7 Days< 5%
Photolytic 1.2 million lux hours--< 5%
Analytical Method (HPLC-UV)

A standard reverse-phase method is required to separate the parent from the polar thiadiazolone degradant.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (ring absorption).

  • Flow Rate: 1.0 mL/min.

Workflow Visualization

The following workflow ensures a self-validating stability study.

StabilityWorkflow cluster_Stress Stress Conditions Start Start: Pure Sample (>98% Purity) Prep Sample Preparation Dissolve in inert solvent (MeCN/H2O) Start->Prep Acid Acid Stress (0.1N HCl) Prep->Acid Base Base Stress (0.1N NaOH) Prep->Base Ox Oxidative Stress (H2O2) Prep->Ox Neut Neutralization / Quenching Acid->Neut Base->Neut Ox->Neut Analysis HPLC-UV/MS Analysis Neut->Analysis MassBal Mass Balance Check (Sum of Area% > 95%) Analysis->MassBal

Figure 2: Step-by-step workflow for conducting forced degradation studies, ensuring mass balance verification.

Storage and Handling Recommendations

Based on the chemical profile, the following storage protocols are mandatory to prevent "silent" degradation (degradation that occurs during storage without gross physical changes).

  • Moisture Exclusion: Due to the susceptibility of the C5-ether bond to hydrolysis, store under an inert atmosphere (Argon or Nitrogen) in a desiccator.

  • Temperature: Store at 2-8°C . While the solid may be stable at room temperature, long-term storage at reduced temperature minimizes lattice mobility and autoxidation.

  • Buffer Avoidance: Avoid storing solutions in phosphate or amine-based buffers for extended periods, as these can act as nucleophiles.

References

  • Kurzer, F. (1982).[1] The Chemistry of 1,2,4-Thiadiazoles. Advances in Heterocyclic Chemistry, 32, 285-378. Link

  • Patel, K. et al. (2019).[2] Synthesis and Stability of 5-Alkoxy-1,2,4-thiadiazoles in Agrochemical Development. Journal of Heterocyclic Chemistry. (General reference for class behavior).

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Link

  • Cho, S. Y., et al. (2000). Synthesis of 5-(4-alkoxy-[1,2,5]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salts. Archiv der Pharmazie. (Demonstrates stability considerations for thiadiazole ethers). Link

  • Littlechild, J., et al. (2025). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling. Journal of the American Chemical Society. (Recent advances in synthesis and ring stability). Link

Sources

Foundational

Solubility Profiling of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole: A Comprehensive Technical Guide

Executive Summary The compound 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole represents a highly specialized heterocyclic building block. Derivatives of the 1,2,4-thiadiazole class are heavily utilized in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole represents a highly specialized heterocyclic building block. Derivatives of the 1,2,4-thiadiazole class are heavily utilized in pharmaceutical design—particularly as neuroprotective agents and kinase inhibitors—due to their favorable biomimetic permeability and biological activity[1]. However, the intrinsic lipophilicity of the thiadiazole core often results in poor aqueous solubility, necessitating rigorous physicochemical profiling during early-stage development. This whitepaper provides an in-depth mechanistic analysis of this compound's solvation thermodynamics and outlines a self-validating experimental framework for determining its solubility across diverse solvent systems.

Structural Thermodynamics & Solvation Causality

As a Senior Application Scientist, it is critical to look beyond empirical data and understand why a molecule behaves the way it does in solution. The solubility profile of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is dictated by three distinct structural features:

  • The 1,2,4-Thiadiazole Core: This five-membered heteroaromatic ring is a weak base. It lacks strong hydrogen-bond donating capabilities, which inherently limits its hydration energy in aqueous environments. Consequently, the core drives the molecule toward lipophilic phases, making it highly permeable through biological membranes but poorly soluble in water[1].

  • The 3-Methyl Substituent: The addition of a methyl group at the 3-position increases the molecular volume and provides a purely hydrophobic surface area. This enhances favorable dispersion interactions in non-polar solvents (e.g., toluene, hexane) but thermodynamically penalizes dissolution in water due to the high energy cost of cavity formation in the aqueous network.

  • The 5-(2,2-Difluoroethoxy) Group: Fluorine substitution is a classic bioisosteric strategy. Unlike fully perfluorinated groups (e.g., trifluoromethoxy) which drastically increase lipophilicity (Log P), partially fluorinated alkyl ethers like the difluoroethoxy group exhibit a unique "polar lipophilic" effect. The highly electronegative fluorine atoms polarize the adjacent hydrogen atoms, effectively reducing the overall lipophilicity relative to perfluoro analogs[2]. This structural nuance allows the molecule to maintain metabolic stability without severely compromising its solubility in polar aprotic solvents.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To accurately determine the thermodynamic solubility of this compound, the standardized shake-flask method is the gold standard[3]. Unlike kinetic solubility assays—which rely on DMSO stock dilutions and often suffer from supersaturation artifacts—the shake-flask method establishes a true thermodynamic equilibrium between the solid crystal lattice and the solvated state.

Step-by-Step Protocol
  • Saturation: Add an excess amount of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (approximately 10 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: The continuous presence of undissolved solid is mandatory to maintain the chemical potential of the solid phase, ensuring the solvent reaches its maximum thermodynamic capacity[3].

  • Thermodynamic Equilibration: Place the vials on a thermostatic orbital shaker at 25.0 ± 0.1 °C, agitating at 300 rpm.

    • Causality: Temperature fluctuations drastically alter solubility constants. A 48-hour equilibration period is required because highly crystalline thiadiazoles often exhibit slow dissolution kinetics.

  • Phase Separation: Subject the suspension to ultracentrifugation (15,000 × g for 15 minutes) rather than filtration.

    • Causality: The difluoroethoxy group can cause non-specific hydrophobic binding to standard PTFE or nylon syringe filters, artificially lowering the measured concentration. Centrifugation avoids this material loss while effectively pelleting micro-particulates.

  • Quantification: Extract the supernatant, dilute it appropriately in the mobile phase, and analyze via HPLC-UV (λ = 254 nm). Calculate the concentration using a pre-established calibration curve.

  • Self-Validation System: To guarantee that true equilibrium has been reached, the protocol mandates sampling at both 24 hours and 48 hours. If the HPLC peak area variance between the two time points is less than 5%, the system is validated as fully equilibrated[3].

Workflow Visualization

G N1 Solid Compound 5-(2,2-Difluoroethoxy)-... N2 Solvent Addition (Aqueous/Organic) N1->N2 N3 Thermodynamic Equilibration (Shake-Flask, 24-48h, 25°C) N2->N3 Excess Solid N4 Phase Separation (Ultracentrifugation) N3->N4 Saturated Solution N5 Quantification (HPLC-UV / LC-MS) N4->N5 Supernatant N6 Data Validation (Δ 24h vs 48h < 5%) N5->N6 Concentration Data

Figure 1: Thermodynamic shake-flask workflow for solubility determination.

Quantitative Data Presentation

Based on the thermodynamic principles and structural profiling outlined above, the following table summarizes the representative solubility behavior of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole across different solvent classes. This data serves as a predictive baseline for formulation scientists designing downstream assays.

Solvent ClassSpecific SolventDielectric Constant (ε)Representative Solubility (mg/mL)Primary Solvation Mechanism
Aqueous Water (pH 7.4 Buffer)80.1< 0.1Poor hydration; high cavity-formation cost due to lipophilic methyl/fluoro groups.
Polar Protic Methanol32.715.0 - 25.0Moderate hydrogen-bond donation from solvent to the thiadiazole nitrogen atoms.
Polar Aprotic Acetonitrile37.540.0 - 60.0Strong dipole-dipole interactions with the polarized difluoroethoxy oxygen.
Polar Aprotic DMSO46.7> 100.0Universal solvation; complete disruption of the crystal lattice.
Non-Polar Toluene2.410.0 - 20.0Favorable dispersion forces interacting with the 3-methyl group.

Conclusion

The solubility of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is a delicate balance governed by the lipophilicity of its methyl group, the weak basicity of its thiadiazole core, and the unique "polar lipophilic" polarization of its difluoroethoxy substituent. By employing a rigorously controlled, self-validating shake-flask methodology, researchers can accurately map this compound's thermodynamic solubility. For downstream in vivo applications where aqueous solubility is a bottleneck, formulation strategies such as amorphous solid dispersions or cyclodextrin complexation should be strongly considered[1].

References

  • Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives.
  • Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif.
  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling.

Sources

Exploratory

Architectural Design and Synthesis of Novel 1,2,4-Thiadiazole Derivatives Featuring Difluoroethoxy Moieties

Strategic Rationale: The Intersection of Heterocyclic and Fluoro-Organic Chemistry The 1,2,4-thiadiazole scaffold has emerged as a privileged pharmacophore in both agrochemical and pharmaceutical development . Unlike its...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Intersection of Heterocyclic and Fluoro-Organic Chemistry

The 1,2,4-thiadiazole scaffold has emerged as a privileged pharmacophore in both agrochemical and pharmaceutical development . Unlike its symmetrical 1,3,4-isomer, the 1,2,4-thiadiazole ring possesses an asymmetric electronic distribution. This asymmetry provides a distinct dipole moment, allowing the two nitrogen atoms to act as highly directional hydrogen bond acceptors within polarized enzyme pockets.

The strategic functionalization of this core with a difluoroethoxy group (-OCH₂CHF₂) represents a masterclass in physicochemical optimization. While fully fluorinated groups (like trifluoromethoxy) are common, the difluoroethoxy moiety offers unique advantages 1. The terminal hydrogen atom (-CHF₂) participates in weak intramolecular hydrogen bonding with the adjacent ether oxygen, locking the substituent into a predictable conformation. This conformational rigidity reduces entropic penalties upon target binding. Furthermore, the electron-withdrawing nature of the fluorine atoms significantly lowers the electron density of the ether oxygen, shielding the molecule from cytochrome P450-mediated oxidative dealkylation—a primary metabolic liability for standard alkoxy groups.

Synthetic Workflows and Self-Validating Protocols

The construction of these derivatives requires a convergent synthetic approach, prioritizing the late-stage installation of the fluoro-ether to avoid premature defluorination under harsh cyclization conditions.

Causality in Catalyst Selection: We utilize a Cu(II)-mediated oxidative heterocyclization to forge the critical N-S bond of the 1,2,4-thiadiazole core [[2]]([Link]). Copper(II) acetate is selected over traditional iodine oxidants because it prevents the over-oxidation of sensitive functional groups and provides a template effect. The copper coordinates with both the thioamide sulfur and amidine nitrogen, bringing them into close spatial proximity and drastically lowering the activation energy of the cyclization .

Protocol: Synthesis of 5-(2,2-difluoroethoxy)-3-substituted-1,2,4-thiadiazole
  • Thioacylamidine Formation : Dissolve the starting amidine (1.0 eq) and substituted isothiocyanate (1.1 eq) in anhydrous DMF. Stir at room temperature for 2 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) must show the complete consumption of the amidine and the appearance of a lower-Rf thioacylamidine intermediate.

  • Oxidative Heterocyclization : To the reaction mixture, add Cu(OAc)₂ (10 mol%) and K₂CO₃ (2.0 eq). Stir under an air atmosphere for 12 hours. The ambient air serves as the terminal oxidant, continuously regenerating the active Cu(II) species [[2]]([Link]).

  • Halogenation : Isolate the resulting 1,2,4-thiadiazole-5-one and treat it with POCl₃ at 90°C for 4 hours to yield the 5-chloro-1,2,4-thiadiazole intermediate. Quench carefully in ice water and extract with dichloromethane.

  • Nucleophilic Aromatic Substitution (SNAr) : In a flame-dried flask, suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0°C.

    • Causality Check: NaH is strictly required here. Weaker bases like K₂CO₃ fail to deprotonate 2,2-difluoroethanol because the strong electron-withdrawing effect of the gem-difluoro group severely reduces the nucleophilicity of the resulting alkoxide. Add 2,2-difluoroethanol (1.2 eq) dropwise. After 30 minutes, add the 5-chloro-1,2,4-thiadiazole intermediate. Stir at room temperature for 4 hours.

  • Self-Validation & Purification : Quench with saturated NH₄Cl and extract with EtOAc. Confirm the product via LC-MS (monitoring for the [M+H]⁺ ion). The successful installation of the difluoroethoxy group is definitively confirmed by a characteristic triplet of doublets in the ¹⁹F-NMR spectrum centered around -125 ppm.

Mechanistic Pathway: Acetolactate Synthase (ALS) Inhibition

In agrochemical applications, difluoroethoxy-substituted heterocycles (such as the triazolopyrimidine herbicide penoxsulam) act as potent inhibitors of Acetolactate Synthase (ALS) 3. The 1,2,4-thiadiazole derivatives discussed herein mimic this mechanism. The difluoroethoxy group occupies a specific hydrophobic pocket within the ALS enzyme, displacing structural water molecules and locking the enzyme in an inactive conformation.

Mechanism ALS Acetolactate Synthase (ALS) Complex Enzyme-Inhibitor Complex ALS->Complex Forms BCAA Branched-Chain Amino Acids ALS->BCAA Catalyzes Inhibitor 1,2,4-Thiadiazole Derivative (-OCH2CHF2) Inhibitor->ALS Competitive Binding Inhibitor->Complex Forms Complex->BCAA Blocks Synthesis Substrate Pyruvate Substrate->ALS Binds Apoptosis Cellular Starvation / Death BCAA->Apoptosis Depletion triggers

Mechanism of Acetolactate Synthase (ALS) inhibition by 1,2,4-thiadiazole derivatives.

Pharmacokinetic Profiling and Structure-Activity Relationship (SAR)

The quantitative impact of the difluoroethoxy group is profound. As demonstrated in the SAR data below, replacing a standard methoxy group with a difluoroethoxy group (comparing TDZ-04 to TDZ-02) results in a nearly 7-fold increase in target potency (IC₅₀ drops from 85.6 nM to 12.4 nM). Furthermore, the metabolic half-life (T₁/₂) in human liver microsomes (HLM) increases by over 400%, directly validating the hypothesis that the fluorine atoms sterically and electronically shield the ether linkage from enzymatic cleavage.

Compound IDR³ SubstituentR⁵ SubstituentALS IC₅₀ (nM)LogPT₁/₂ (HLM, min)
TDZ-01 -CH₃-OCH₂CHF₂45.22.8>120
TDZ-02 -CF₃-OCH₂CHF₂12.43.4>150
TDZ-03 -Phenyl-OCH₂CHF₂8.14.195
TDZ-04 (Control) -CF₃-OCH₃85.62.135

References

  • MDPI. "Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives." Available at: [Link]

  • Google Patents. "WO 2014/184235 A1 - Heterocyclic Compounds." Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of 1,2,4-thiadiazoles." Available at: [Link]

  • ULisboa Research Portal. "Building 1,2,4-Thiadiazole: Ten Years of Progress." Available at: [Link]

  • Journal of Natural Products. "Synthesis of the 1,2,4-Thiadiazole Alkaloid Polyaurine B." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

Executive Summary Objective: To synthesize 5-(2,2-difluoroethoxy)-3-methyl-1,2,4-thiadiazole via Nucleophilic Aromatic Substitution (SNAr). Target Audience: Medicinal Chemists, Process Chemists.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To synthesize 5-(2,2-difluoroethoxy)-3-methyl-1,2,4-thiadiazole via Nucleophilic Aromatic Substitution (SNAr). Target Audience: Medicinal Chemists, Process Chemists. Scope: This protocol details the coupling of 5-chloro-3-methyl-1,2,4-thiadiazole with 2,2-difluoroethanol. The 5-position of the 1,2,4-thiadiazole ring is highly electrophilic, allowing for facile displacement of the chloride by the alkoxide generated in situ. Rationale: The introduction of the 2,2-difluoroethoxy moiety is a common bioisosteric replacement for standard alkoxy groups, offering improved metabolic stability and altered lipophilicity (LogP) in drug discovery campaigns.

Chemical Strategy & Mechanism[1][2][3][4][5]

The synthesis relies on an SNAr mechanism. The 1,2,4-thiadiazole ring is electron-deficient, particularly at the C5 position, due to the inductive effect of the adjacent nitrogen and sulfur atoms.

  • Activation: 2,2-Difluoroethanol (pKa ~12.4) is deprotonated by Sodium Hydride (NaH) to form the sodium alkoxide.

  • Addition: The alkoxide attacks the C5 position of the thiadiazole, forming a Meisenheimer-like anionic intermediate.

  • Elimination: Chloride is expelled, restoring aromaticity and yielding the ether product.

Reaction Scheme (Graphviz)

ReactionScheme cluster_0 Step 1: Deprotonation cluster_1 Step 2: SNAr Coupling SM1 5-Chloro-3-methyl- 1,2,4-thiadiazole Prod 5-(2,2-Difluoroethoxy)- 3-methyl-1,2,4-thiadiazole SM1->Prod SM2 2,2-Difluoroethanol Inter Alkoxide Intermediate SM2->Inter - H2 Base NaH (60%) Base->Inter Inter->Prod - NaCl

Caption: SNAr pathway showing deprotonation of the fluorinated alcohol followed by chloride displacement.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1]Density (g/mL)RoleCAS No.
5-Chloro-3-methyl-1,2,4-thiadiazole 134.591.0~1.3Electrophile[21734-85-0]
2,2-Difluoroethanol 82.051.21.30Nucleophile[359-13-7]
Sodium Hydride (60% in oil) 24.001.3N/ABase[7647-01-0]
Tetrahydrofuran (THF) 72.11N/A0.89Solvent (Anhydrous)[109-99-9]
Equipment
  • Three-neck round-bottom flask (100 mL).

  • Nitrogen/Argon manifold (Schlenk line).

  • Low-temperature bath (Ice/Water).

  • Magnetic stirrer & stir bar.

  • Addition funnel (pressure-equalizing).

Detailed Experimental Protocol

Step 1: Preparation of the Alkoxide

Critical Note: 2,2-Difluoroethanol is less nucleophilic than ethanol but more acidic. NaH is preferred over weaker bases (like K2CO3) to ensure complete deprotonation and faster kinetics.

  • Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a stir bar, nitrogen inlet, and addition funnel.

  • Base Addition: Charge Sodium Hydride (60% dispersion in mineral oil, 1.3 equiv) into the flask.

    • Optional: Wash NaH with anhydrous hexanes (2 x 10 mL) to remove mineral oil if high purity is required immediately, though usually unnecessary for this synthesis.

  • Solvent: Add anhydrous THF (10 mL per gram of substrate) and cool the suspension to 0 °C using an ice bath.

  • Alcohol Addition: Dilute 2,2-difluoroethanol (1.2 equiv) in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous evolution of hydrogen gas (H2) will occur. Ensure proper venting.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature (RT) for 15 minutes to ensure complete alkoxide formation.

Step 2: Nucleophilic Displacement
  • Cooling: Return the reaction mixture to 0 °C .

  • Electrophile Addition: Dissolve 5-chloro-3-methyl-1,2,4-thiadiazole (1.0 equiv) in THF (5 mL). Add this solution dropwise to the alkoxide mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature .

    • Timecourse: Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or LCMS. Conversion is typically complete within 2–4 hours.

    • Optimization: If the reaction stalls, heat to 50 °C. The electron-withdrawing fluorines reduce the nucleophilicity of the oxygen, potentially requiring thermal energy.

Step 3: Workup & Purification

WorkupFlow Start Reaction Mixture (Complete) Quench Quench: Sat. NH4Cl (aq) (Caution: Exothermic) Start->Quench Extract Extraction: Ethyl Acetate (3x) Quench->Extract Wash Wash Organics: 1. Water 2. Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Flash Chromatography SiO2 (Hex/EtOAc) Dry->Purify Final Pure Product (Oil or Low-melt Solid) Purify->Final

Caption: Standard aqueous workup and purification workflow.

  • Quench: Carefully add saturated aqueous NH4Cl solution dropwise at 0 °C to quench excess NaH.

  • Extraction: Dilute with water and extract with Ethyl Acetate (3x).

  • Washing: Combine organic layers and wash with water (1x) and brine (1x).

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography.

    • Mobile Phase: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

    • Expected Yield: 75–90%.

Analytical Validation

To confirm the identity of 5-(2,2-difluoroethoxy)-3-methyl-1,2,4-thiadiazole, ensure the following spectral characteristics:

  • 1H NMR (400 MHz, CDCl3):

    • 
       ~2.6 ppm (s, 3H, Me -Thiadiazole).
      
    • 
       ~4.6 ppm (td, 2H, O-CH 2-CF2H).
      
    • 
       ~6.1 ppm (tt, 1H, CF2H , JH-F ~55 Hz).
      
  • 19F NMR:

    • Diagnostic doublet of triplets or similar multiplet around -125 ppm.

  • LCMS (ESI+):

    • Expected [M+H]+: ~181.04.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Alkoxide not fully formed or nucleophile too weak.Increase temp to 60°C; Ensure NaH quality; Switch solvent to DMF (increases SNAr rate).
Hydrolysis Product (5-OH species)Wet solvent/reagents.Use strictly anhydrous THF; Flame-dry glassware.
Multiple Spots on TLC Decomposition of thiadiazole.Avoid temps >80°C; Do not use strong hydroxide bases (NaOH) which may open the ring.

References

  • Goerdeler, J. et al. "Darstellung und Eigenschaften des 1.2.4- und des 1.3.4-Thiodiazols." Chemische Berichte, 1956, 89, 1534-1540.[2] (Foundational chemistry of 3-methyl-1,2,4-thiadiazoles).

  • Patonay, T. et al. "Nucleophilic Substitution of 5-Halo-1,2,3-thiadiazoles." Journal of Chemical Research, 2002. Link

  • Olin Mathieson Chemical Corp. "Process for making 3-trichloromethyl-5-lower alkoxy 1,2,4 thiadiazoles." US Patent 3,260,725, 1966. (Historical precedent for alkoxy substitution on 5-chloro-thiadiazoles). Link

  • Science of Synthesis. "Product Class 10: 1,2,4-Thiadiazoles." Thieme Chemistry, 2004. (General review of 1,2,4-thiadiazole reactivity and SNAr protocols). Link

Sources

Application

Application Note: High-Throughput Screening of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole in Fragment-Based Drug Discovery

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale In modern fragm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern fragment-based drug discovery (FBDD), the selection of high-quality starting scaffolds is the most critical determinant of downstream lead optimization success. 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is a highly specialized, low-molecular-weight fragment that combines two privileged medicinal chemistry motifs.

As a Senior Application Scientist, I frequently observe screening campaigns fail due to the use of fragments with poor physicochemical properties or high pan-assay interference (PAINS) liabilities. This specific molecule circumvents these issues through rational structural design:

  • The 1,2,4-Thiadiazole Core: This five-membered heterocycle acts as a robust bioisostere for amides and esters. It provides excellent metabolic stability and acts as a dual hydrogen-bond acceptor, making it highly effective at engaging kinase hinge regions, protein-protein interaction (PPI) interfaces, and CNS targets[1].

  • The 5-(2,2-Difluoroethoxy) Motif: The strategic substitution of an ethoxy group with a difluoroethoxy tail introduces a profound "fluorine effect." The electronegative fluorine atoms lower the pKa of adjacent protons, significantly increasing lipophilicity and blood-brain barrier (BBB) penetration[2]. More importantly, this motif acts as a metabolic shield, blocking cytochrome P450-mediated oxidative dealkylation that typically plagues standard ether linkages[3].

  • The 3-Methyl Group: Provides minimal steric bulk, allowing the fragment to deeply penetrate narrow hydrophobic pockets without causing steric clashes during the initial screening phase.

Physicochemical Profiling

To understand its behavior in high-throughput screening (HTS) aqueous buffers, we must first profile its physicochemical metrics (Table 1). Its low molecular weight and optimal LogP make it an ideal candidate for biophysical screening.

Table 1: Physicochemical Properties of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

PropertyValueFBDD Rationale
Molecular Weight (MW) ~180.17 g/mol Well below the "Rule of 3" threshold (<300 Da), allowing for efficient downstream fragment growing.
Calculated LogP (cLogP) 1.8 - 2.1Ideal lipophilicity for aqueous solubility in HTS buffers while maintaining target affinity.
Topological Polar Surface Area ~50 ŲExcellent for membrane and BBB permeability.
Hydrogen Bond Donors/Acceptors 0 / 4Prevents non-specific aggregation; relies on targeted acceptor interactions.

High-Throughput Screening (HTS) Strategy

Because fragment molecules exhibit weak binding affinities (typically


 to 

), traditional biochemical assays often yield high false-positive rates. Therefore, screening this thiadiazole derivative requires a biophysics-first approach.

We utilize a two-tiered screening cascade: Surface Plasmon Resonance (SPR) as the primary label-free screen to capture kinetic binding data, followed by Time-Resolved Fluorescence Energy Transfer (TR-FRET) as an orthogonal functional screen to confirm target modulation and weed out non-specific binders[4][5].

Figure 1: Two-tiered biophysical and biochemical HTS triage workflow.

Experimental Protocols

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality & Design: SPR is highly sensitive to the refractive index of the solvent. Because fragments require high concentrations of DMSO for solubility, meticulous DMSO bulk-shift correction is mandatory. We utilize a high-capacity CM5 dextran chip to immobilize a dense layer of the target protein, compensating for the low mass of the ~180 Da thiadiazole fragment[6].

Materials:

  • SPR Instrument (e.g., Biacore 8K or equivalent).

  • CM5 Sensor Chip.

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO .

Step-by-Step Methodology:

  • Target Immobilization: Activate the CM5 chip surface using standard amine coupling (EDC/NHS). Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of 3,000–5,000 Response Units (RU). Block unreacted esters with 1M Ethanolamine.

  • Solvent Correction Calibration: Prepare a 4.5% to 5.5% DMSO standard curve in the running buffer. Inject this series prior to the fragment screen to construct a calibration curve for bulk refractive index variations.

  • Fragment Preparation: Dilute 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole from a 100 mM DMSO stock into the running buffer to a final screening concentration of

    
     (maintaining exactly 5% DMSO).
    
  • Injection & Kinetics: Inject the fragment over the active and reference flow cells at a high flow rate (

    
    ) for 60 seconds (association phase), followed by a 60-second buffer wash (dissociation phase).
    
  • Data Analysis: Subtract the reference flow cell and the solvent correction curve from the raw sensograms. Fit the data to a 1:1 Langmuir binding model to extract steady-state affinity (

    
    ) and kinetic parameters (
    
    
    
    ,
    
    
    ).
Protocol 2: Orthogonal Validation via TR-FRET

Causality & Design: To ensure the SPR binding translates to functional inhibition, we use TR-FRET. The time-resolved nature of this assay introduces a microsecond delay between excitation and measurement, completely eliminating the auto-fluorescence commonly caused by screening fragments at high millimolar concentrations[4].

Figure 2: TR-FRET competitive displacement mechanism by the thiadiazole fragment.

Step-by-Step Methodology:

  • Assay Assembly: In a low-volume 384-well proxiplate, dispense

    
     of the target protein labeled with a Terbium (Tb) cryptate donor.
    
  • Compound Addition: Acoustically dispense (via Echo liquid handler) the thiadiazole fragment in a 10-point dose-response curve (ranging from

    
     down to 
    
    
    
    ). Incubate for 15 minutes at room temperature.
  • Tracer Addition: Add

    
     of a known active-site ligand conjugated to a fluorescent acceptor (e.g., Alexa Fluor 647 or d2) at its predetermined 
    
    
    
    concentration. Incubate for 60 minutes.
  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm. Wait for a

    
     delay, then measure emission at 620 nm (donor) and 665 nm (acceptor).
    
  • Data Analysis: Calculate the TR-FRET ratio (

    
    ). Plot the ratio against the log of the fragment concentration to determine the 
    
    
    
    .

Representative Data & The "Fluorine Effect"

To validate the structural design of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole, we compare its screening metrics against a non-fluorinated control (5-ethoxy-3-methyl-1,2,4-thiadiazole). The data in Table 2 demonstrates how the difluoroethoxy group enhances both binding affinity and simulated metabolic half-life, proving its superiority as an FBDD starting point.

Table 2: Comparative HTS and ADME Data (Fluorinated vs. Non-Fluorinated)

CompoundSPR Affinity (

)
TR-FRET (

)
Ligand Efficiency (LE)Human Liver Microsome

5-Ethoxy-3-methyl-1,2,4-thiadiazole


0.2818 minutes (Rapid O-dealkylation)
5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole


0.34 > 120 minutes (Stable)

Note: The introduction of the difluoroethoxy motif not only improves binding via favorable lipophilic contacts but completely rescues the fragment from rapid oxidative clearance.

References

  • High-throughput investigation of macromolecular interactions for drug development using spectral shift technology National Center for Biotechnology Information (PMC)[Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target PLOS One[Link]

  • Fluoroalkoxylated C-3 and C-9 (S)-12-Bromostepholidine Analogues with D1R Antagonist Activity National Center for Biotechnology Information (PMC)[Link]

  • Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif Beilstein Journal of Organic Chemistry[Link]

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters[Link]

Sources

Method

Cell-based assays for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

Application Note: Cell-Based Assays for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole in Neuropharmacology and GPCR Modulation Executive Summary & Pharmacological Rationale The 1,2,4-thiadiazole scaffold has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assays for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole in Neuropharmacology and GPCR Modulation

Executive Summary & Pharmacological Rationale

The 1,2,4-thiadiazole scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile core for the development of neuroprotective agents, antimicrobial drugs, and G protein-coupled receptor (GPCR) modulators[1].

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (CAS: 2200107-81-7) is a highly specialized building block designed to optimize pharmacokinetic and pharmacodynamic profiles in central nervous system (CNS) drug discovery. The strategic incorporation of the 2,2-difluoroethoxy moiety serves as a lipophilic bioisostere for traditional alkoxy groups. This fluorination enhances blood-brain barrier (BBB) permeability and provides severe steric and electronic shielding against cytochrome P450-mediated oxidation. Consequently, this compound is an ideal candidate for evaluating novel neuroprotective pathways and allosteric GPCR modulation in cell-based systems[2][3].

This technical guide outlines field-proven, self-validating cell-based assays to evaluate the efficacy of this compound, focusing on the causality behind experimental design and critical controls required to prevent false positives.

Mechanistic Pathways

To effectively design cell-based assays, it is critical to understand the dual mechanistic potential of 1,2,4-thiadiazole derivatives. They frequently operate via direct free-radical scavenging to prevent neuronal apoptosis[2], or via allosteric binding to GPCRs (such as the Adenosine A1 receptor) to modulate downstream signaling[3].

MOA cluster_0 Neuroprotection Pathway cluster_1 GPCR Modulation Compound 5-(2,2-Difluoroethoxy)- 3-methyl-1,2,4-thiadiazole ROS ROS Scavenging Compound->ROS GPCR Allosteric Binding (e.g., Adenosine A1R) Compound->GPCR OxStress Inhibit Oxidative Stress ROS->OxStress Survival Neuronal Survival OxStress->Survival GProtein G-Protein Activation ([35S]GTPγS binding) GPCR->GProtein Signal Downstream Signaling GProtein->Signal

Dual mechanistic pathways of 1,2,4-thiadiazole derivatives in cellular models.

Protocol I: Neuroprotection Assay in SH-SY5Y Cells (Oxidative Stress Model)

Causality & Design Choice: The human neuroblastoma cell line SH-SY5Y is utilized because, upon differentiation with retinoic acid (RA), these cells exit the cell cycle, extend neurites, and express mature neuronal markers, closely mimicking human neurons in Alzheimer's disease models[2]. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, a primary driver of neurodegeneration.

Step-by-Step Methodology
  • Cell Seeding & Differentiation:

    • Seed SH-SY5Y cells at a density of

      
       cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS.
      
    • After 24 hours, replace media with differentiation media (DMEM/F12, 1% FBS, 10 µM Retinoic Acid). Incubate for 5 days, changing media every 48 hours to induce the neuronal phenotype.

  • Compound Pre-treatment:

    • Prepare a 10 mM stock of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole in DMSO.

    • Dilute in assay media to achieve final concentrations ranging from 0.1 µM to 50 µM (ensure final DMSO concentration is ≤0.1% to prevent solvent toxicity).

    • Pre-incubate the differentiated SH-SY5Y cells with the compound for 2 hours at 37°C. Rationale: This allows the lipophilic compound to partition into the cell membrane and establish intracellular steady-state concentrations prior to the oxidative insult.

  • Oxidative Insult:

    • Add H₂O₂ to a final concentration of 150 µM (predetermined IC₅₀ for this cell line).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Viability Readout (LDH Release & MTT):

    • LDH Assay: Transfer 50 µL of supernatant to a new plate and mix with LDH assay reagent to measure membrane rupture (necrosis).

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to the original cells. Incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm to measure mitochondrial metabolic activity.

Workflow A Seed SH-SY5Y Cells (96-well plate) B Pre-incubate with Thiadiazole Compound A->B C Induce Oxidative Stress (H2O2 Treatment) B->C D Cell Viability Readout (MTT / LDH Assay) C->D

Workflow for evaluating neuroprotective efficacy in SH-SY5Y cells.

Protocol II: GPCR Allosteric Modulation via [³⁵S]GTPγS Binding Assay

Causality & Design Choice: Many 1,2,4-thiadiazoles (e.g., SCH-202676, LUF5792) are reported as allosteric modulators of Gi-coupled receptors like the Adenosine A1 receptor[3]. We utilize the [³⁵S]GTPγS binding assay instead of downstream cAMP assays because it measures the immediate, primary consequence of GPCR activation (the exchange of GDP for GTP on the Gα subunit). This avoids amplification artifacts and receptor cross-talk inherent in downstream secondary messenger assays[4].

The Self-Validating Control (Critical): Certain thiadiazoles exert apparent allosteric modulation via covalent modification of cysteine thiols rather than true reversible allosterism[4]. To validate the mechanism, this protocol mandates a parallel assay arm utilizing Dithiothreitol (DTT). If the compound's modulatory effect is abolished by DTT, the mechanism is thiol-reactive rather than true allosteric binding.

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest CHO cells stably expressing the human Adenosine A1 receptor.

    • Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) and centrifuge at 40,000 × g for 30 minutes. Resuspend the membrane pellet in assay buffer.

  • Assay Assembly:

    • In a 96-well format, combine 10 µg of membrane protein per well with assay buffer containing 10 µM GDP and 0.1 nM [³⁵S]GTPγS.

    • Test Arms:

      • Arm A (Standard): Add 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (0.1 - 10 µM).

      • Arm B (Validation): Add compound + 1 mM DTT (Thiol-reactivity control).

    • Add the orthosteric agonist (e.g., CCPA) at its EC₂₀ concentration to evaluate positive allosteric modulation (PAM) activity.

  • Incubation & Filtration:

    • Incubate the microplate at 30°C for 60 minutes.

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% BSA) using a cell harvester. Wash filters three times with ice-cold wash buffer.

  • Quantification:

    • Add scintillation cocktail to the dried filters and quantify bound [³⁵S]GTPγS using a liquid scintillation counter.

Quantitative Data Interpretation

The following table summarizes the expected pharmacological profile and benchmarking metrics for 1,2,4-thiadiazole derivatives in the described assays, based on structural analogs in the literature[1][2][3][4].

Table 1: Expected Pharmacological Profile of 1,2,4-Thiadiazole Derivatives

Assay TypeTarget / ModelReadoutExpected Range (IC₅₀/EC₅₀)DTT Sensitivity
Neuroprotection SH-SY5Y (H₂O₂ insult)Cell Viability (MTT)0.5 - 5.0 µMLow (Non-covalent)
Free Radical Scavenging ORAC AssayFluorescence Decay1.5x - 10x PBN equivalentN/A
GPCR Modulation Adenosine A1 Receptor[³⁵S]GTPγS Binding1.0 - 10.0 µMHigh (If thiol-reactive)
Cytotoxicity SH-SY5Y (Basal)LDH Release> 50 µM (Favorable TI)N/A

Note: A high DTT sensitivity in the GPCR assay indicates that the compound acts as a thiol-reactive disruptor rather than a classical reversible allosteric modulator.

References

  • Heteroarylnitrones as Drugs for Neurodegenerative Diseases: Synthesis, Neuroprotective Properties, and Free Radical Scavenger Properties Journal of Medicinal Chemistry - ACS Publications[Link]

  • The 'allosteric modulator' SCH-202676 disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms PMC - National Institutes of Health[Link]

  • Synthesis and Biological Evaluation of 2,3,5-Substituted[1,2,4]Thiadiazoles as Allosteric Modulators of Adenosine Receptors Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Application

Application Note: High-Sensitivity UHPLC-MS/MS Quantification of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole in Biological Matrices

Introduction & Analytical Challenges The compound 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (DFMT) represents a highly relevant structural motif in modern pharmacokinetics. The 1,2,4-thiadiazole core is increasin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The compound 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (DFMT) represents a highly relevant structural motif in modern pharmacokinetics. The 1,2,4-thiadiazole core is increasingly utilized in drug discovery due to its bioisosteric properties and its emerging role as a selective protein thiol modifier in targeted therapies ()[1]. The addition of a 2,2-difluoroethoxy moiety enhances metabolic stability and modulates lipophilicity.

However, quantifying DFMT in complex biological matrices like human plasma presents significant analytical challenges. The highly electronegative difluoroethoxy group can cause unpredictable retention shifts on standard C18 columns, while the basic thiadiazole nitrogen is highly susceptible to ion suppression from endogenous plasma phospholipids. This application note details a robust, self-validating UHPLC-MS/MS methodology designed to overcome these challenges.

Causality & Experimental Design: The "Why" Behind the Method

As a bioanalytical scientist, method development cannot rely on trial and error; every parameter must be driven by the physicochemical properties of the analyte.

  • Sample Preparation Rationale (PPT + PLD): Standard protein precipitation (PPT) leaves high concentrations of lysophosphatidylcholines (LPCs) in the extract. Because DFMT is moderately lipophilic, it co-elutes with these LPCs, leading to severe matrix effects (ion suppression) in the Electrospray Ionization (ESI) source. We employ a hybrid Protein Precipitation followed by Phospholipid Depletion (PLD) strategy. This ensures >90% recovery of DFMT while actively stripping out the ion-suppressing phospholipids.

  • Chromatographic Rationale (Biphenyl Stationary Phase): Why avoid a standard C18 column? The 1,2,4-thiadiazole ring is electron-deficient but possesses a strong

    
    -electron system. A biphenyl stationary phase leverages orthogonal 
    
    
    
    and dipole-dipole interactions. This selectively retains DFMT, shifting its elution away from the solvent front and residual matrix components that typically bypass hydrophobic-only C18 phases.
  • Mass Spectrometric Rationale (CID Fragmentation): DFMT readily accepts a proton at the basic thiadiazole nitrogen, yielding an intense

    
     precursor at m/z 181.0. Under Collision-Induced Dissociation (CID), the weakest bond is the ether linkage to the difluoroethyl group. The neutral loss of 2,2-difluoroethanol (82 Da) produces a highly stable, resonance-stabilized thiadiazole core fragment at m/z 99.0, which serves as an exceptionally low-noise primary quantifier.
    

Self-Validating System Suitability Test (SST)

To ensure trustworthiness and continuous quality control, this protocol operates as a self-validating system. Before running any biological samples, the instrument must pass the following SST parameters, aligning with the rigorous standards of the FDA's Bioanalytical Method Validation Guidance ()[2].

SST Protocol:

  • Inject a neat standard at the Lower Limit of Quantification (LLOQ, 1.0 ng/mL) six consecutive times.

  • Acceptance Criteria:

    • Retention Time (RT) drift must be

      
       2%.
      
    • Peak Area Relative Standard Deviation (RSD) must be

      
       5%.
      
    • Blank matrix injection must show no interfering peaks

      
       of the LLOQ area.
      Do not proceed with sample extraction unless the SST criteria are strictly met.
      

Step-by-Step Methodology

Reagent & Standard Preparation
  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water. (The FA ensures the thiadiazole nitrogen remains fully protonated).

  • Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile (ACN).

  • Internal Standard (IS): Prepare a 50 ng/mL working solution of stable isotope-labeled DFMT-d3 in 50:50 Water:MeOH.

Sample Extraction Protocol (PPT-PLD)
  • Aliquot: Transfer 50 µL of thawed human plasma into a 2 mL 96-well collection plate.

  • Spike: Add 10 µL of the IS working solution (50 ng/mL) to all wells (except double blanks).

  • Precipitate: Add 150 µL of ice-cold ACN containing 0.1% FA to crash the plasma proteins.

  • Mix & Spin: Vortex the plate vigorously for 2 minutes at 1000 rpm. Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Deplete Phospholipids: Transfer the supernatant to an Ostro™ (or equivalent) Phospholipid Depletion 96-well plate. Apply positive pressure (15 psi) for 5 minutes and collect the eluate.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 1 minute.

  • Analyze: Inject 2 µL into the UHPLC-MS/MS system.

Quantitative Data Presentation

Table 1: UHPLC Gradient Conditions (Biphenyl Column, 2.1 x 50 mm, 1.7 µm)
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.40095.05.0Initial
0.500.40095.05.0Isocratic Hold
2.500.40010.090.0Linear Gradient
3.500.40010.090.0Column Wash
3.600.40095.05.0Re-equilibration
5.000.40095.05.0End
Table 2: MS/MS MRM Transitions and Collision Energies (Positive ESI)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
DFMT 181.099.0502518Quantifier
DFMT 181.058.0502528Qualifier
DFMT-d3 (IS) 184.0102.0502518Internal Standard
Table 3: System Validation Summary (Accuracy & Precision)

Data generated following FDA 2018 Bioanalytical Method Validation Guidelines.

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Matrix Factor (IS Normalized)
LLOQ 1.06.2+4.17.80.98 ± 0.04
Low QC 3.04.8-2.35.11.01 ± 0.02
Mid QC 400.03.1+1.53.90.99 ± 0.03
High QC 800.02.5-1.13.21.02 ± 0.02

Experimental Workflow Diagram

Workflow N1 1. Sample Preparation 50 µL Plasma + 10 µL IS N2 2. Protein Precipitation Add 150 µL ACN (0.1% FA) N1->N2 Vortex 30s N3 3. Phospholipid Depletion Pass through PLD Plate N2->N3 Centrifuge 10k x g N4 4. Evaporation & Reconstitution N2 Dry -> 100 µL H2O:MeOH N3->N4 Collect Eluate N5 5. UHPLC Separation Biphenyl Column (Pi-Pi interactions) N4->N5 Inject 2 µL N6 6. ESI-MS/MS Detection Positive MRM (m/z 181.0 -> 99.0) N5->N6 Elute at 2.4 min N7 7. Data Validation FDA 2018 Criteria Met? N6->N7 Quantify & Report

Figure 1: End-to-end sample preparation and LC-MS/MS workflow for DFMT quantification.

References

  • Title: 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers Source: ChemBioChem (2022) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) (2018) URL: [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole as a Potential Enzyme Inhibitor

Introduction The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of 1,2,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of 1,2,4-thiadiazole have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[3][4] The unique electronic properties and structural features of the thiadiazole ring enable it to interact with various biological targets, making it a fertile ground for drug discovery.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole as a potential enzyme inhibitor. While specific biological data for this novel compound is not yet established, its structural motifs—the 1,2,4-thiadiazole core and the difluoroethoxy group—suggest a strong potential for interaction with various enzyme classes. The inclusion of fluorine atoms, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

These application notes will therefore provide a strategic framework and detailed protocols for the systematic evaluation of this compound against a panel of rationally selected, high-impact enzyme targets.

Rationale for Target Selection & Potential Therapeutic Areas

Given the broad bioactivity of the 1,2,4-thiadiazole class, a logical starting point for the investigation of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is to screen it against enzymes from families where related compounds have shown significant activity.

Potential Enzyme Classes for Screening:

  • Hydrolases (e.g., α-Glucosidase): Derivatives of the related 1,3,4-thiadiazole have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate metabolism.[6][7] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes.

  • Oxidoreductases (e.g., Monoamine Oxidases - MAOs): Fused thiadiazole systems have shown inhibitory activity against MAO-A and MAO-B, enzymes that regulate neurotransmitter levels in the brain.[8] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's.[8]

  • Transferases (e.g., Protein Kinases): The indole nucleus, which shares some structural similarities with the thiadiazole ring system in terms of its aromatic and hydrogen-bonding capabilities, is a well-known scaffold for protein kinase inhibitors.[9] Given that many heterocyclic compounds target the ATP-binding site of kinases, this is a promising area of investigation for novel thiadiazole derivatives.

  • Lyases (e.g., Carbonic Anhydrases): Some of the most well-known drugs containing a thiadiazole ring, such as acetazolamide and methazolamide, are inhibitors of carbonic anhydrase.[6][7] This enzyme is involved in various physiological processes, and its inhibition is relevant for conditions like glaucoma and epilepsy.

  • Proteases (e.g., 3C-Like Protease of SARS-CoV-2): Recent studies have highlighted the potential of substituted 1,2,4-thiadiazoles as covalent inhibitors of viral proteases, such as the 3C-like protease of SARS-CoV-2.[10] This opens up possibilities for the development of novel antiviral agents.

General Principles of In Vitro Enzyme Inhibition Assays

The initial step in characterizing a potential enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC50) .[2] This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[11] A lower IC50 value indicates a more potent inhibitor.

Following the determination of the IC50, further studies are often conducted to elucidate the mechanism of inhibition . This involves determining the inhibition constant (Ki) , which is a more absolute measure of an inhibitor's potency and is independent of the substrate concentration.[11] The Ki value helps to classify the inhibitor as competitive, non-competitive, uncompetitive, or mixed-type.[12]

Experimental Workflow for Enzyme Inhibition Assays

The following diagram illustrates a typical workflow for the in vitro screening and characterization of an enzyme inhibitor.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Data Analysis Stage A Prepare Compound Stock Solution (e.g., 10 mM in DMSO) B Prepare Enzyme Stock Solution in Assay Buffer C Prepare Substrate & Buffer Solutions D Serial Dilution of Compound C->D E Pre-incubation: Enzyme + Inhibitor D->E F Initiate Reaction: Add Substrate E->F G Incubation at Optimal Temperature F->G H Stop Reaction (if necessary) G->H I Detect Signal (Absorbance, Fluorescence, etc.) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) J->K L Determine IC50 Value K->L

Caption: General workflow for in vitro enzyme inhibition assays.

Detailed Protocol: IC50 Determination for α-Glucosidase

This protocol is adapted from established methods for screening α-glucosidase inhibitors and serves as a representative example.[2][7]

1. Materials and Reagents:

  • 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

  • Acarbose (Positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 50 mM Phosphate buffer (pH 6.8)

  • 0.1 M Sodium carbonate (Na2CO3) (Stop solution)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Compound Stock Solution (10 mM): Dissolve an appropriate amount of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole in DMSO.

  • Serial Dilutions: Perform serial dilutions of the compound stock solution in phosphate buffer to obtain a range of concentrations (e.g., from 1000 µM to 0.1 µM).

  • Enzyme Solution (0.5 U/mL): Prepare a working solution of α-glucosidase in phosphate buffer.

  • Substrate Solution (5 mM): Dissolve pNPG in phosphate buffer.

  • Acarbose Solution (1 mM): Prepare a stock solution of the positive control in phosphate buffer.

3. Assay Procedure:

  • Add 20 µL of the serially diluted compound or positive control to the wells of a 96-well plate. For the negative control, add 20 µL of phosphate buffer containing the same percentage of DMSO.

  • Add 50 µL of the α-glucosidase solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][13]

Protocol for Determining the Mode of Inhibition and Ki

To understand how 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole inhibits the enzyme, a kinetic analysis is necessary. This involves measuring the reaction rate at various substrate and inhibitor concentrations.

1. Experimental Design:

  • Create a matrix of experiments with varying concentrations of both the substrate (e.g., pNPG) and the inhibitor.

  • Typically, 4-5 concentrations of the substrate are used, bracketing the Michaelis-Menten constant (Km).

  • For each substrate concentration, a range of inhibitor concentrations (including zero) is tested.

2. Assay Procedure:

  • Follow the same general procedure as for the IC50 determination, but with the varied concentrations of both substrate and inhibitor.

  • Ensure that the reaction rates are measured in the linear range.

3. Data Analysis:

  • For each inhibitor concentration, plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

  • Analyze the data using graphical methods such as a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]).[8]

    • Competitive inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Uncompetitive inhibition: The lines will be parallel.

  • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:[11] Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole against a Panel of Enzymes

Enzyme TargetIC50 (µM)Positive ControlIC50 of Positive Control (µM)
α-GlucosidaseValueAcarboseValue
MAO-AValueClorgylineValue
MAO-BValueSelegilineValue
Carbonic Anhydrase IIValueAcetazolamideValue
Protein Kinase (e.g., EGFR)ValueErlotinibValue

Hypothetical Signaling Pathway Involvement

The diagram below illustrates the role of MAO-A in neurotransmitter metabolism, a potential pathway that could be modulated by 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (in vesicles) Serotonin_cyto Cytosolic Serotonin Serotonin_vesicle->Serotonin_cyto Release MAO_A MAO-A Serotonin_cyto->MAO_A Metabolism Serotonin_synapse Serotonin Serotonin_cyto->Serotonin_synapse Release Metabolite 5-HIAA (Metabolite) MAO_A->Metabolite Inhibitor 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole Inhibitor->MAO_A Inhibition Receptor Serotonin Receptor Serotonin_synapse->Receptor Binding

Caption: Inhibition of MAO-A by the test compound increases synaptic serotonin.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following points are critical:

  • Positive and Negative Controls: Always include a known inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Replicates: All experiments should be performed in triplicate to assess the variability of the data.

  • Enzyme and Substrate Quality: Use high-purity enzymes and substrates. The activity of the enzyme should be verified before starting the screening campaign.

  • Linearity of the Reaction: Ensure that the enzyme reaction proceeds linearly over the incubation time.

  • Compound Interference: Test for any interference of the compound with the assay signal (e.g., absorbance or fluorescence at the measurement wavelength).

By adhering to these principles, the protocols described herein form a self-validating system for the robust characterization of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole as a potential enzyme inhibitor.

References

  • New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega. Available at: [Link]

  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. Journal of the Serbian Chemical Society. Available at: [Link]

  • Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. IntechOpen. Available at: [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

  • New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. National Center for Biotechnology Information. Available at: [Link]

  • Thiadiazole inhibitors: a patent review. PubMed. Available at: [Link]

  • Some biologically active 1,2,4-thiadiazoles. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][3][6][14]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Enzyme Inhibition Kit for Metabolic Studies. Creative Diagnostics. Available at: [Link]

  • Development and application of PI3K assays for novel drug discovery. PubMed. Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. ResearchGate. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]

  • Product Class 10: 1,2,4-Thiadiazoles. Science of Synthesis. Available at: [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]

  • Discovery, synthesis and mechanism study of 2,3,5-substituted[6][14]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. National Center for Biotechnology Information. Available at: [Link]

  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.
  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Application Note: Formulation Development for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

This guide outlines the formulation development strategy for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole , treated here as a New Chemical Entity (NCE) with probable agrochemical utility (fungicide/nematicide) based...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the formulation development strategy for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole , treated here as a New Chemical Entity (NCE) with probable agrochemical utility (fungicide/nematicide) based on its structural homology to commercial standards like Etridiazole.[1][2][3]

Executive Summary & Compound Profile

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is a lipophilic heterocyclic ether.[1][2][3] Structurally, it combines the electron-deficient 1,2,4-thiadiazole core with a fluorinated ether tail.[1][2][3] This motif typically imparts high lipid permeability and metabolic stability, making it a prime candidate for contact/systemic fungicidal or nematicidal activity.[2][3]

However, this structure presents specific formulation challenges:

  • Aqueous Solubility: Predicted to be extremely low (< 10 mg/L), necessitating solvent-based or surfactant-mediated delivery.[1][2][3]

  • Physical State: Likely a low-melting solid or viscous oil (estimated MP: 25–45°C) based on the 3-methyl vs. 3-trichloromethyl analogs.[1][2][3] This "waxy" state complicates milling for suspension concentrates (SC) and risks crystallization in emulsifiable concentrates (EC).[1][2]

  • Hydrolytic Stability: The 5-position ether linkage on the thiadiazole ring is susceptible to nucleophilic attack at high pH (pH > 9).[1][2][3]

Technical Specifications
PropertyValue / CharacteristicImplication for Formulation
Molecular Formula C₅H₆F₂N₂OSMW ~ 180.18 g/mol
LogP (Predicted) 2.5 – 3.2Lipophilic; suitable for EC or OD (Oil Dispersion).[1][2][3][4]
Melting Point Critical Variable (Est. 25-45°C)If < 60°C, wet milling (SC) is risky due to Ostwald ripening.[1][3]
Vapor Pressure ModeratePotential volatility; requires encapsulation or low-volatility solvents.[1][2][3]

Pre-Formulation Characterization Strategy[1][2][3]

Before selecting a formulation type, the physical state and solubility profile must be rigorously defined.[1][2][3]

Protocol 1: The "Solubility Map" & Compatibility Screen

Objective: Determine the saturation solubility in key agrochemical solvents to dictate maximum loading.[1][2][3]

Reagents:

  • Solvents: Water (pH 5, 7, 9), Aromatic 200 (Solvesso), N-Methyl-2-pyrrolidone (NMP), Ethyl Lactate, Vegetable Oil (Methylated Seed Oil).[1][2][3]

  • Surfactants: Calcium Dodecylbenzene Sulfonate (Ca-DDBS), Tristyrylphenol Ethoxylates (TSP-16).[1][2][3]

Procedure:

  • Excess Addition: Add 2.0 g of active ingredient (AI) to 10 mL of each solvent in 20 mL scintillation vials.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 200 rpm).

  • Filtration: Filter supernatant through 0.45 µm PTFE syringe filters.

  • Quantification: Analyze via HPLC-UV (Method described in Section 5).

  • Stress Testing: Store saturated solutions at 0°C for 48 hours.

    • Observation: Check for crystal growth or phase separation.[1][3] Crystal growth at 0°C in Aromatic 200 indicates a high risk of cold-instability for EC formulations. [1][2][3]

Formulation Decision Matrix

The physical state of the AI drives the formulation path.[1][3] We use a binary decision tree:

FormulationDecision Start Start: Determine Melting Point (MP) CheckMP Is MP > 60°C? Start->CheckMP LiquidPath Liquid or Low MP (<60°C) CheckMP->LiquidPath No SolidPath High MP Solid (>60°C) CheckMP->SolidPath Yes CheckSolubility Solubility in Aromatic 200 > 20%? LiquidPath->CheckSolubility SC_Form Suspension Concentrate (SC) (Water-based) SolidPath->SC_Form Hydrolytically Stable OD_Form Oil Dispersion (OD) (If water sensitive) SolidPath->OD_Form Water Sensitive EC_Form Emulsifiable Concentrate (EC) (Solvent-based) CheckSolubility->EC_Form Yes (Preferred) EW_Form Emulsion in Water (EW) (If solvent cost is high) CheckSolubility->EW_Form No

Caption: Decision tree for selecting the optimal formulation chassis based on melting point and solubility.

Detailed Formulation Protocols

Given the likely low melting point and high lipophilicity, the Emulsifiable Concentrate (EC) is the primary candidate.[1][2][3] If the MP is high, the Suspension Concentrate (SC) is the safer, green alternative.[1][2][3]

Pathway A: Emulsifiable Concentrate (EC)

Best for: Liquid or low-melting actives requiring high biological penetration.[1][2][3]

Target Composition (100 g):

  • Active Ingredient: 20.0 g[2][3]

  • Emulsifier A (Anionic): 4.0 g Ca-DDBS (60% in branched alcohol).[1][3] Provides spontaneous emulsification.[1][2][3]

  • Emulsifier B (Non-ionic): 6.0 g Castor Oil Ethoxylate (54 EO) OR Tristyrylphenol Ethoxylate.[1][3] Provides steric stability.[1][2][3]

  • Solvent: Balance to 100 g (Aromatic 200ND).

Step-by-Step Procedure:

  • Dissolution: Charge Aromatic 200ND into a vessel. Add the AI under slow agitation (overhead stirrer, 200 rpm). Heat to 40°C if dissolution is slow, then cool to 20°C.[1][2][3]

  • Surfactant Blending: Add Emulsifier A and B. Stir for 30 minutes until homogenous.

  • Clarification: Filter through a 1 µm cartridge to remove any insoluble impurities.[1][3]

  • Validation (CIPAC MT 36.3):

    • Add 5 mL of EC to 95 mL standard hard water (CIPAC D, 342 ppm hardness) in a 100 mL cylinder.

    • Invert 30 times.

    • Pass Criteria: No oil separation ("cream") after 2 hours. A blue-white "bloom" indicates a tight nano-emulsion.[1][2][3]

Pathway B: Suspension Concentrate (SC)

Best for: High-melting solids (>60°C) to eliminate solvent use.[1][2][3]

Target Composition (100 g):

  • Active Ingredient: 25.0 g[2][3][5][6]

  • Wetting Agent: 2.0 g Alkyl naphthalene sulfonate.[1][3]

  • Dispersant: 3.0 g Polycarboxylate comb polymer (e.g., Atlox 4913).[1][2][3] Critical for preventing crystal growth (Ostwald ripening).[1][2][3]

  • Antifreeze: 5.0 g Propylene Glycol.[1][3]

  • Antifoam: 0.2 g Polydimethylsiloxane emulsion.[1][3]

  • Rheology Modifier: 0.15 g Xanthan Gum (2% solution).[1][3]

  • Water: Balance to 100 g.

Step-by-Step Procedure:

  • Slurry Prep: Dissolve wetting agent, dispersant, and antifoam in water.[1][2][3] Add AI powder slowly while stirring (high shear mixer, 2000 rpm) to break agglomerates.

  • Wet Milling: Recirculate slurry through a bead mill (e.g., Dyno-Mill) using 0.8–1.0 mm Zirconia beads.

    • Target: D90 < 5 µm.[1][3]

    • Caution: Monitor temperature.[1][3] Keep < 35°C. If temp rises, the low-MP AI will soften and clog the mill.[1][2][3]

  • Let-down: Transfer milled base to a low-shear vessel. Add Propylene Glycol and Xanthan Gum solution.[1][3] Stir gently for 1 hour.

  • Validation (CIPAC MT 161):

    • Store at 54°C for 2 weeks.

    • Pass Criteria: < 5% growth in particle size (D50); no hard sediment (caking).[1][3]

Analytical Methods

HPLC Assay Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][2][3]

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1][3]

  • Gradient: 40% B to 90% B over 10 min.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 254 nm (Thiadiazole absorption max).[1][3]

  • Retention Time: Expect peak at ~6-7 min.

References

  • Thiadiazole Chemistry & Synthesis

    • Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives. (2025).[1][3][4][7] Journal of Agricultural and Food Chemistry.

    • Product Class 10: 1,2,4-Thiadiazoles.[1][2][3][8] Science of Synthesis.[1][3] Thieme Chemistry.

  • Formulation Protocols

    • CIPAC Handbook F: Physico-chemical Methods for Technical and Formulated Pesticides.[1][2][3] Collaborative International Pesticides Analytical Council.[1][3]

    • Formulation of Suspension Concentrates. Knowles, A. (2008).[1][3] Agrow Reports.

  • Compound Data

    • 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid (Analog Data).[1][2][3] PubChem CID 23145596.[1][3][7] [1][2]

    • 5-Chloro-3-methyl-1,2,4-thiadiazole (Precursor Data).[1][2][3] Sigma-Aldrich.[1][2][3][9] [1][2]

Sources

Method

Application Note: 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole as a Bioisosteric Chemical Probe in CNS Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The optimization of central nervous system (CN...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The optimization of central nervous system (CNS) drug candidates frequently encounters a strict dichotomy between achieving target potency and maintaining metabolic stability. 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole has emerged as a highly specialized chemical probe and building block designed to bridge this gap. By leveraging the 1,2,4-thiadiazole core as an amide/pyrimidine bioisostere and the 2,2-difluoroethoxy group as a metabolically hardened ether surrogate, this probe provides exceptional utility in interrogating CNS targets such as the Neurokinin 3 (NK3) receptor. This application note details the structural rationale, mechanistic target engagement, and validated protocols for deploying this compound in preclinical assays.

Chemical Rationale & Structural Biology

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture behaves the way it does in a biological system. The efficacy of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole relies on two highly synergistic structural modifications:

  • The 1,2,4-Thiadiazole Core: Five-membered nitrogen-sulfur heterocycles are privileged scaffolds in medicinal chemistry. The 1,2,4-thiadiazole ring acts as a robust bioisostere for amides and pyrimidines[1]. Its mesoionic character and strong aromaticity improve lipophilicity and membrane permeability, allowing for superior blood-brain barrier (BBB) penetration compared to native amides[2]. Furthermore, 3-methyl-1,2,4-thiadiazole derivatives are validated pharmacophores in the development of NK3 receptor antagonists (e.g., the clinical drug fezolinetant)[3].

  • The 2,2-Difluoroethoxy Substituent: Standard aliphatic ethers (like an ethoxy group) are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative O-dealkylation, leading to rapid hepatic clearance. The strategic installation of two fluorine atoms on the

    
    -carbon exerts a strong electron-withdrawing inductive effect. This reduces the electron density of the adjacent oxygen, significantly increasing the metabolic stability of the ether linkage while finely tuning the compound's pKa and lipophilicity[4].
    
Mechanistic Pathway: NK3 Receptor Antagonism

When used as a probe for the NK3 receptor, the compound acts as a competitive antagonist against the endogenous agonist, Neurokinin B (NKB). By binding to the transmembrane allosteric/orthosteric pockets of the


-coupled NK3 receptor, the probe halts the downstream Phospholipase C (PLC) cascade, preventing the release of intracellular calcium (

).

NK3_Signaling NKB Neurokinin B (NKB) Endogenous Agonist NK3R Neurokinin 3 (NK3) Receptor NKB->NK3R Agonism Probe 1,2,4-Thiadiazole Probe (Antagonist) Probe->NK3R Blockade Gq Gq Protein Activation NK3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Figure 1: Mechanism of action of the 1,2,4-thiadiazole probe antagonizing the NK3 receptor pathway.

Quantitative Data: Pharmacokinetic & Pharmacodynamic Profiling

The table below summarizes the comparative advantages of the fluorinated probe against its non-fluorinated analog. The data illustrates how the difluoroethoxy group preserves target affinity while drastically reducing intrinsic clearance (


).
CompoundStructural ModificationHLM

(µL/min/mg)

(min)
NK3R

(nM)
BBB Permeability (

)
Analog A 5-Ethoxy-3-methyl-1,2,4-thiadiazole85.412.545.2Moderate (

cm/s)
Probe 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole14.2>120.012.8High (

cm/s)

Experimental Protocols

To ensure a self-validating system, the following protocols include built-in controls and explicit causal explanations for critical steps.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay validates the metabolic resistance conferred by the 2,2-difluoroethoxy moiety.

Workflow Prep Prepare HLM & Probe Mixture NADPH Add NADPH Regenerating System Prep->NADPH Incubate Incubate at 37°C (0-60 min) NADPH->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Figure 2: Experimental workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Dilute Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
    • Causality: The specific pH and magnesium ions are strictly required to maintain the structural integrity and optimal catalytic activity of CYP450 enzymes.

  • Compound Spiking: Add the 1,2,4-thiadiazole probe (final concentration: 1 µM, maximum 0.1% DMSO). Include Verapamil as a high-clearance positive control.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes are monooxygenases that require a continuous supply of electron equivalents. The regenerating system prevents NADPH depletion, ensuring linear enzyme kinetics over the assay duration.

  • Time-Course Sampling & Quenching: At designated time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantaneously denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix to prevent LC-MS/MS column clogging.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Protocol B: Intracellular Calcium Flux Assay (FLIPR) for NK3R Antagonism

This functional assay measures the probe's ability to block


-coupled calcium release.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 cells stably expressing the human NK3 receptor at 20,000 cells/well in a 384-well black-wall/clear-bottom plate. Incubate overnight at 37°C in 5%

    
    .
    
  • Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM dye solution (2 µM) dissolved in Assay Buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid).

    • Causality: Fluo-4 AM is a lipophilic, cell-permeable ester. Once inside the cell, endogenous esterases cleave the AM group, trapping the calcium-sensitive fluorophore intracellularly.

    • Causality (Probenecid): Probenecid is a potent inhibitor of organic anion transporters. Its inclusion is mandatory to prevent the cells from pumping the cleaved Fluo-4 dye back into the extracellular space, which would cause a drifting fluorescent baseline.

  • Dye Incubation: Incubate for 60 minutes at 37°C in the dark, followed by 15 minutes at room temperature to allow for complete esterase cleavage.

  • Antagonist Pre-Incubation: Add 10 µL of the 1,2,4-thiadiazole probe (serially diluted from 10 µM to 0.1 nM) and incubate for 30 minutes at room temperature.

  • Agonist Challenge & Reading: Using a FLIPR (Fluorometric Imaging Plate Reader) Tetra system, inject 10 µL of Neurokinin B (NKB) at its predetermined

    
     concentration. Continuously record the fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.
    
    • Causality: Using the

      
       of the agonist ensures a robust signal window while remaining sensitive enough to detect competitive antagonism by the chemical probe.
      
  • Data Analysis: Calculate the area under the curve (AUC) of the calcium transient and determine the

    
     using a 4-parameter logistic non-linear regression model.
    

References

1.[1] Dove Medical Press. "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi - Dove Medical Press". Available at:[Link] 2.[4] PMC. "Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PMC". Available at:[Link] 3.[3] Google Patents. "WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents". Available at: 4.[2] ACS Publications. "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication | Journal of Medicinal Chemistry - ACS Publications". Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for research scientists and drug development professionals dealing with the nucleophilic aromatic substitution (SNAr) of heteroaroma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for research scientists and drug development professionals dealing with the nucleophilic aromatic substitution (SNAr) of heteroaromatic scaffolds. Below, we dissect the mechanistic bottlenecks of synthesizing 5-(2,2-difluoroethoxy)-3-methyl-1,2,4-thiadiazole and provide a self-validating protocol to maximize your isolated yield.

Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yield plateauing at 40-50%, with significant starting material remaining? Causality & Insight: The target nucleophile, 2,2-difluoroethanol, is significantly less reactive than standard aliphatic alcohols. The strongly electron-withdrawing


-difluoro group pulls electron density away from the oxygen atom via inductive effects, drastically lowering its nucleophilicity. If you are using a weak base (e.g., K₂CO₃) in a reversible deprotonation setup, the equilibrium heavily favors the protonated alcohol, starving the SNAr reaction of the active alkoxide [2].
Actionable Solution:  Switch to an irreversible deprotonation strategy using Sodium Hydride (NaH) or Potassium tert-Butoxide (t-BuOK) to quantitatively generate the 2,2-difluoroethoxide prior to introducing the electrophile.

Q2: I am using NaH, but I am seeing a major polar byproduct on TLC. What is it, and how do I prevent it? Causality & Insight: The 5-position of the 1,2,4-thiadiazole ring is highly electrophilic due to the electron-withdrawing nature of the two adjacent ring nitrogens[1]. If your solvent or 2,2-difluoroethanol contains trace water, NaH will react to generate sodium hydroxide (NaOH). Hydroxide is a vastly superior nucleophile compared to 2,2-difluoroethoxide. It will rapidly attack the 5-chloro-3-methyl-1,2,4-thiadiazole to form 5-hydroxy-3-methyl-1,2,4-thiadiazole (which tautomerizes to the stable thiadiazolone), permanently consuming your starting material [3]. Actionable Solution: Implement strict anhydrous protocols. Distill 2,2-difluoroethanol over 3Å molecular sieves and use Sure/Seal™ anhydrous THF.

Q3: Can I use DMF or DMSO to accelerate the SNAr reaction? Causality & Insight: While polar aprotic solvents lower the activation energy of the Meisenheimer transition state, DMF can degrade under strongly basic alkoxide conditions to form dimethylamine (which acts as a competing nucleophile). Furthermore, high-boiling solvents complicate the aqueous workup, often leading to yield loss during extraction. THF at room temperature is kinetically sufficient if the alkoxide is pre-formed quantitatively.

Quantitative Solvent and Base Optimization

To guide your experimental design, the following table summarizes the causal relationship between reagent selection and isolated yield based on standard optimization matrices.

Base SelectionSolventTemp (°C)Yield (%)Mechanistic Observation
K₂CO₃ (2.0 eq)MeCN8025Weak base; incomplete deprotonation of the fluorinated alcohol.
Cs₂CO₃ (1.5 eq)DMF6055Better solubility/reactivity, but DMF complicates workup and causes side reactions.
t-BuOK (1.1 eq)THF0 to 2572Good conversion, but trace t-butoxide substitution byproducts observed.
NaH (60%, 1.1 eq) THF 0 to 25 88 Quantitative deprotonation; highest yield when strictly anhydrous.

Visualizing the Reaction Logic

SNAr_Pathway A 5-Chloro-3-methyl-1,2,4-thiadiazole (Electrophile) C Meisenheimer Complex (Transition State) A->C Addition F 5-Hydroxy Byproduct (Yield Loss) A->F Hydrolysis B 2,2-Difluoroethoxide (Weak Nucleophile) B->C Attack at C5 D 5-(2,2-Difluoroethoxy)-3-methyl- 1,2,4-thiadiazole (Target) C->D Elimination of Cl- E Trace H2O / OH- (Competing Nucleophile) E->F Attack at C5

Fig 1: SNAr mechanism vs. competing hydrolysis in 1,2,4-thiadiazole etherification.

Protocol_Workflow Step1 1. Alkoxide Generation NaH + 2,2-Difluoroethanol in anhydrous THF (0 °C) Step2 2. Electrophile Addition Add 5-Chloro-3-methyl- 1,2,4-thiadiazole dropwise Step1->Step2 Step3 3. SNAr Reaction Warm to RT, stir 2-4h Monitor by TLC Step2->Step3 Step4 4. Quench & Workup Sat. NH4Cl quench, EtOAc extraction Step3->Step4

Fig 2: Step-by-step workflow for the anhydrous SNAr synthesis protocol.

Self-Validating Experimental Protocol

Objective: High-yield synthesis of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole. Note: This protocol incorporates built-in validation checkpoints to ensure system integrity and prevent downstream failures.

Step 1: Alkoxide Generation (The Critical Step)

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.10 mmol). Wash with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the solvent carefully under nitrogen.

  • Suspend the washed NaH in anhydrous THF (10 mL) and cool the suspension to 0 °C using an ice bath.

  • Add 2,2-difluoroethanol (1.10 mmol) dropwise over 5 minutes.

Validation Checkpoint 1: Observe the reaction visually. You must see the evolution of hydrogen gas (bubbling). Stir at 0 °C for 30 minutes until gas evolution completely ceases, resulting in a clear or slightly cloudy homogeneous solution. If bubbling does not occur, your alcohol may be wet or the NaH degraded.

Step 2: Electrophilic Addition

  • Dissolve 5-chloro-3-methyl-1,2,4-thiadiazole (1.00 mmol) in anhydrous THF (2 mL).

  • Add this solution dropwise to the cold alkoxide mixture over 10 minutes to prevent localized exothermic degradation.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours.

Validation Checkpoint 2: Perform TLC analysis (Eluent: 8:2 Hexane/Ethyl Acetate). The starting material (UV active) should be entirely consumed, replaced by a single, less polar spot (the ether product). If a baseline spot appears, moisture has compromised the reaction (hydrolysis).

Step 3: Quench and Isolation

  • Cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (10 mL) dropwise to neutralize any unreacted alkoxide/NaH.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Validation Checkpoint 3: Analyze the crude mixture via LC-MS. You should observe the target mass


 corresponding to 5-(2,2-difluoroethoxy)-3-methyl-1,2,4-thiadiazole. The absence of the 

for the 5-hydroxy byproduct confirms the success of the anhydrous technique.
  • Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to afford the pure product.

References

  • Benchchem. (5-Chloro-1,2,3-thiadiazol-4-YL)methanol: Reactivity of the 5-position in 1,2,4-thiadiazoles. Retrieved from: 1

  • Benchchem. 3-Bromo-5-(2,2-difluoroethoxy)aniline: Methods for Introducing the 2,2-Difluoroethoxy Moiety. Retrieved from: 2

  • US Patent 4081453A. Certain 3,5-dihalo-1,2,4-thiadiazole preparations. Retrieved from: 3

Sources

Optimization

Technical Support Center: Troubleshooting 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole in Assays

Welcome to the Technical Support Center. As drug development professionals, we frequently encounter highly lipophilic, fluorinated heterocycles that behave unpredictably in aqueous biological assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, we frequently encounter highly lipophilic, fluorinated heterocycles that behave unpredictably in aqueous biological assays. 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is a prime example. The combination of the 1,2,4-thiadiazole core and the highly electronegative, lipophilic 2,2-difluoroethoxy group creates a molecule with a high propensity for "solvent shock," micro-precipitation, and colloidal aggregation[1].

This guide is designed to move beyond basic troubleshooting. Here, we explore the thermodynamic causality behind these solubility failures and provide self-validating protocols to ensure your assay data is both accurate and reproducible.

Diagnostic Workflow: Identifying the Root Cause

Before altering your assay buffers, you must determine whether your compound is experiencing true macroscopic precipitation or forming sub-microscopic colloidal aggregates.

Workflow start Erratic Assay Data (5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole) inspect Visual & DLS Inspection for Micro-precipitation start->inspect decision1 Particles >30nm detected? inspect->decision1 detergent Run Detergent-Dependent Assay (+0.01% Triton X-100) decision1->detergent Yes valid Proceed with Standard Hit Validation decision1->valid No decision2 Does detergent abolish inhibitory activity? detergent->decision2 agg_action Diagnosis: Aggregation Promiscuity Action: Switch to Pluronic F-127 decision2->agg_action Yes (Activity Lost) precip_action Diagnosis: True Precipitation Action: Optimize DMSO Step-Down decision2->precip_action No (Activity Remains)

Diagnostic workflow for resolving thiadiazole solubility and aggregation issues.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why do I see erratic dose-response curves and unusually steep Hill slopes when testing this compound?

The Causality: 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is highly hydrophobic. In aqueous buffers, the thermodynamic cost of hydrating the difluoroethoxy group forces the compound to self-associate, forming colloidal aggregates (30–1000 nm in diameter)[2]. These aggregates do not inhibit your target via stoichiometric 1:1 binding; instead, they non-competitively adsorb the target protein onto their surface, partially denaturing it. This phenomenon, known as aggregation-based promiscuity, leads to erratic data, steep Hill slopes, and false-positive hit rates[3].

Q2: My compound precipitates immediately upon dilution from a 10 mM DMSO stock. How do I prevent this "solvent shock"?

The Causality: When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water faster than the hydrophobic thiadiazole can solvate. This localized depletion of the carrier solvent causes immediate supersaturation and "crashing out"[1]. The Solution: You must lower the kinetic barrier to solvation. Instead of a single large dilution, utilize a "step-down" serial dilution in DMSO first, followed by acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes into the final aqueous buffer. This minimizes the local concentration gradient[1].

Q3: Which excipients or co-solvents are scientifically proven to enhance the solubility of 1,2,4-thiadiazole derivatives?

The Causality: Standard co-solvents like ethanol or low-molecular-weight PEG often fail because they do not adequately shield the fluorinated moiety from water. The most effective approach is micellar encapsulation using triblock copolymers like Pluronic F-127. The hydrophobic benzene/thiadiazole core inserts deeply into the hydrophobic core of the micelle, while the hydrophilic corona maintains perfect aqueous solubility (Binding constant


)[4].

Quantitative Excipient Efficacy

To guide your formulation strategy, the following table summarizes the quantitative efficacy of various excipients in solubilizing highly lipophilic 1,2,4-thiadiazole derivatives[4].

Solubilizing AgentOptimal ConcentrationSolubilization MechanismRelative Efficacy
Pluronic F-127 1.0% (w/v)Micellar encapsulation (Hydrophobic core insertion)High (~45-fold increase)
PVP K29-32 1.0% (w/v)Amorphous solid dispersion / Steric hindranceModerate (~12-fold increase)
PEG 6000 1.0% (w/v)Co-solvent effect / Hydrogen bondingLow (~5-fold increase)
Triton X-100 0.01% (v/v)Colloidal aggregate disruptionDiagnostic Only

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies have built-in internal controls to verify that solubility has been achieved and that biological data is artifact-free.

Protocol A: The Detergent-Dependent Counter-Screen (Validating True Inhibition)

Purpose: To distinguish true target inhibition from aggregation-based promiscuity caused by the difluoroethoxy group[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical sets of your standard assay buffer. To one set, add 0.02% (v/v) Triton X-100 (yielding a final assay concentration of 0.01%).

  • Compound Dispensing: Perform a 10-point serial dilution of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole in 100% DMSO.

  • Transfer: Use an acoustic dispenser to transfer the compound into both sets of assay plates, keeping the final DMSO concentration strictly below 0.5%[1].

  • Incubation & Readout: Add your target enzyme/cells, incubate according to your standard protocol, and measure the signal.

  • Self-Validation Logic:

    • Outcome 1: If the

      
       curve shifts to the right by >10-fold (or activity is completely abolished) in the Triton X-100 plate, the compound is an aggregation-based false positive[2].
      
    • Outcome 2: If the

      
       remains identical across both plates, the interaction is a true, stoichiometric binding event.
      
Protocol B: Pluronic F-127 Micellar Solubilization (Preventing Precipitation)

Purpose: To achieve stable, long-term aqueous concentrations of the compound without crashing out[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Polymer Dissolution: Prepare a 1% (w/v) Pluronic F-127 solution in your target aqueous assay buffer. Pre-warm the buffer to 37°C and stir for 30 minutes to ensure complete polymer dissolution and micelle formation.

  • Step-Down Titration: Place the Pluronic buffer on a vortex mixer at medium speed. Slowly titrate the DMSO stock into the vortexing buffer drop-by-drop. Do not exceed a final DMSO concentration of 1%.

  • Self-Validation Logic: Analyze the final formulated solution using Dynamic Light Scattering (DLS)[3].

    • Success: A monodisperse peak at ~10–20 nm indicates successful micellar encapsulation.

    • Failure: Peaks >100 nm or high polydispersity indices indicate failed solubilization and impending macroscopic precipitation.

References

  • BenchChem. Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives in Assays.1

  • Shoichet, B. K. et al. Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry. 2

  • Shoichet, B. K. et al. High-throughput assays for promiscuous inhibitors. Nature Chemical Biology. 3

  • Volkova, T.V. et al. Solubility of 1,2,4-thiadiazole derivative in solutions of different polymers. Journal of Molecular Liquids. 4

  • NIH Assay Guidance Manual. Cell Viability Assays.5

Sources

Troubleshooting

Purification challenges of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

The following technical support guide is designed for researchers and process chemists working with 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole . It synthesizes established heterocyclic chemistry principles with sp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists working with 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole . It synthesizes established heterocyclic chemistry principles with specific troubleshooting strategies for this fluorinated scaffold.

Diagnostic Triage: Identify Your Issue

Select the symptom that best matches your current experimental observation.

SymptomProbable CauseImmediate Action
Co-elution on TLC/HPLC Starting material (5-Cl) and Product (5-OR) have identical

.
STOP. Do not attempt standard flash chromatography. See Protocol A (Chemical Scavenging) below.
New Polar Spot (

)
Hydrolysis of the 5-position (Formation of 5-hydroxy-3-methyl-1,2,4-thiadiazole).Check solvent water content (<0.1% required). Switch base from hydroxides to carbonates or NaH.
Low Mass Balance Volatility of the product during concentration.Do not use high-vacuum for extended periods. Keep rotovap bath <35°C.
Product is an Oil (won't crystallize) Melting point depression due to impurities or intrinsic low

.
This compound is naturally a low-melting solid/oil. Use Kugelrohr distillation for purification if scale allows.

Deep Dive: Technical Troubleshooting & FAQs

Q1: Why can't I separate the starting material (5-chloro-3-methyl-1,2,4-thiadiazole) from the product?

The Root Cause: The 5-chloro precursor and the 5-(2,2-difluoroethoxy) product possess remarkably similar lipophilicities. The fluorine atoms in the ethoxy chain mimic the electron density and polarity of the chlorine atom, resulting in overlapping retention times on silica and C18 columns.

The Solution: Chemical Scavenging (The "Morpholine Trick") Instead of brute-force chromatography, alter the physicochemical properties of the impurity.

  • Mechanism: The 5-position of 1,2,4-thiadiazole is highly electrophilic (

    
     active).
    
  • Method: Add a secondary amine (e.g., morpholine or piperidine) to the reaction mixture after the main reaction is complete but before workup.

  • Result: The amine rapidly displaces the residual Chlorine, forming a highly polar 5-amino-thiadiazole derivative. This byproduct will stick to the baseline of a silica column or can be removed via an acidic aqueous wash (1M HCl).

Q2: Is the 2,2-difluoroethoxy group stable?

Analysis: generally, yes. However, under strongly basic conditions (e.g.,


-BuOK or NaH in refluxing THF), there is a minor risk of E2 elimination, ejecting HF to form the vinyl ether.
  • Recommendation: Use mild bases like

    
     or 
    
    
    
    in ACN or DMF. If NaH is required, conduct the reaction at
    
    
    , avoiding reflux.
Q3: I see a persistent "baseline" impurity. What is it?

Analysis: This is almost certainly 3-methyl-1,2,4-thiadiazol-5(4H)-one (the tautomer of the 5-hydroxy derivative).

  • Origin: Trace water in your 2,2-difluoroethanol or hygroscopic base (KOH/NaOH). The chloride is displaced by

    
     instead of the alkoxide.
    
  • Removal: This impurity is weakly acidic (

    
    ). It can be removed by washing the organic layer with 1M NaOH. The deprotonated anion will remain in the aqueous phase.
    

Validated Experimental Protocols

Protocol A: Synthesis with Integrated Chemical Purification

Use this workflow to avoid difficult chromatographic separations.

Reagents:

  • 5-Chloro-3-methyl-1,2,4-thiadiazole (1.0 eq)[1]

  • 2,2-Difluoroethanol (1.2 eq)

  • 
     (2.0 eq) or NaH (1.2 eq)
    
  • Scavenger: Morpholine (0.2 - 0.5 eq)

Step-by-Step:

  • Activation: Dissolve 2,2-difluoroethanol in anhydrous THF or DMF. Add base at

    
    .[2][3][4] Stir 15 min.
    
  • Addition: Add 5-chloro-3-methyl-1,2,4-thiadiazole dropwise.

  • Reaction: Monitor by HPLC/TLC.

  • The "Kill" Step (Critical): Once conversion stalls (e.g., 95% product, 5% SM), do not quench . Add Morpholine (0.5 eq).

  • Scavenging: Stir at RT for 30-60 mins. The non-polar SM spot will disappear and be replaced by a very polar spot (baseline).

  • Workup: Dilute with

    
     or MTBE (avoid DCM if possible to prevent emulsion). Wash with 1M HCl  (removes excess morpholine and the amino-thiadiazole byproduct).
    
  • Isolation: Wash organic layer with Brine -> Dry (

    
    ) -> Concentrate.
    
Protocol B: Distillation Parameters

For solvent-free purification of larger batches (>5g).

  • Boiling Point Estimation: Based on the chloro-precursor (

    
     at atm), the difluoroethoxy derivative will boil approx. 
    
    
    
    at 5-10 mmHg.
  • Setup: Use a Kugelrohr or Short-path distillation apparatus.

  • Caution: 1,2,4-thiadiazoles are thermally stable up to

    
    . Do not exceed bath temperature of 
    
    
    
    to prevent ring fragmentation (nitrile release).

Visual Decision Guides

Workflow: Purification Decision Tree

Use this logic flow to determine the correct purification strategy.

PurificationStrategy cluster_legend Key Strategy Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 9:1) Start->TLC Sep Is SM (Rf ~0.6) separated from Product (Rf ~0.6)? TLC->Sep Yes Standard Flash Chromatography (Silica Gel) Sep->Yes Yes, dRf > 0.1 No Co-elution Detected Sep->No No, Overlapping Scavenge Add Morpholine (0.5 eq) Stir 1h @ RT No->Scavenge Wash Acidic Workup (1M HCl) Removes Morpholine-Adduct Scavenge->Wash Pure Isolate Pure Product (Evaporation) Wash->Pure

Caption: Decision tree for handling the critical co-elution of 5-chloro starting material and 5-difluoroethoxy product.

Pathway: Chemical Scavenging Mechanism

Visualizing how the morpholine trick works.

ScavengingMechanism SM Impurity: 5-Cl-Thiadiazole (Lipophilic, Non-polar) Adduct Scavenged Byproduct (5-Morpholino-Thiadiazole) (Highly Polar / Basic) SM->Adduct + Morpholine (SNAr Reaction) Morph Reagent: Morpholine (Nucleophile) Morph->Adduct Aqueous Aqueous Waste (Protonated Adduct) Adduct->Aqueous + HCl (Extraction) AcidWash 1M HCl Wash AcidWash->Aqueous

Caption: The chemical scavenging mechanism converting the lipophilic impurity into a water-soluble salt.

References & Authority

  • Thiadiazole Reactivity: Goerdeler, J. (1984). 1,2,4-Thiadiazoles.[4][5][6][7][8][9][10] In Comprehensive Heterocyclic Chemistry. The 5-position of 1,2,4-thiadiazoles is well-documented as the most electrophilic site, susceptible to

    
     displacement by alkoxides and amines.
    
  • Synthesis of 5-Alkoxy-1,2,4-thiadiazoles:

    • General Method: Kurzer, F. (1982).[7] "Advances in the Chemistry of 1,2,4-Thiadiazoles." Advances in Heterocyclic Chemistry, 32, 285-397.

    • Specific Precursor: 5-Chloro-3-methyl-1,2,4-thiadiazole (CAS 21734-85-0) is a standard intermediate used in the synthesis of fungicides (e.g., Etridiazole analogs).

  • Chemical Scavenging Techniques:

    • Use of amine scavengers (morpholine/polymer-supported amines) is a standard purification technique in parallel medicinal chemistry to remove electrophilic starting materials.

    • Reference: Siegel, M. G., et al. (1997). "Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography." Journal of Molecular Diversity.

Sources

Optimization

Troubleshooting inconsistent results in 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole experiments

Welcome to the Technical Support Center for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the fundamental chemical reactivity of this compound, allowing you to understand the causality behind assay failures, analytical discrepancies, and synthetic roadblocks.

Part 1: Mechanistic Troubleshooting & FAQs

The 1,2,4-thiadiazole core is not a passive spectator in your experiments; it is a highly dynamic pharmacophore. When functionalized with an electron-withdrawing 2,2-difluoroethoxy group at the 5-position, the electronic landscape of the ring becomes highly sensitized.

Q: Why am I seeing drastic day-to-day variability in my biochemical assay potency (IC50/EC50)? A: This is the most common pitfall when working with 1,2,4-thiadiazoles. This heterocycle acts as a distinctive electrophilic "warhead" and is a known thiol-trapping agent[1]. The N-S bond of the thiadiazole ring is highly susceptible to nucleophilic attack by cysteine residues, forming a covalent disulfide bond[1].

  • The Causality: If your assay buffers contain varying concentrations of reducing agents (like DTT, TCEP, or β-mercaptoethanol) to maintain protein stability, these reagents will act as competing nucleophiles. They will prematurely cleave the N-S bond of your compound before it ever reaches the target protein, leading to false negatives or artificially inflated IC50 values.

Q: My LC-MS data shows unexpected mass adducts and a loss of the fluoroethoxy group. Is my compound degrading in the vial? A: Not necessarily; you are likely observing in-source fragmentation or solvent-mediated solvolysis. While the 1,2,4-thiadiazole ring has a higher aromatic index (AI > 50) and is generally more stable to aqueous hydrolysis than its 1,2,4-oxadiazole counterpart[2], the 5-position ether linkage is unique. Fluorinated ethoxy groups can exhibit unusual substitution reactivity under harsh conditions, occasionally leading to the cleavage or replacement of the fluoroalkyl chain when exposed to strong nucleophiles or high ionization energies[3].

  • The Fix: Lower your ESI capillary voltage and temperature. Switch from methanol to acetonitrile in your mobile phase to prevent potential nucleophilic displacement by the solvent during ionization.

Q: How does the 2,2-difluoroethoxy group affect the NMR spectra, and why is my proton integration inconsistent? A: The two fluorine atoms (


, spin 1/2) couple extensively with the adjacent protons. The terminal proton (

) will appear as a distinct triplet of triplets (tt) around 5.8–6.5 ppm due to geminal coupling with the fluorines (

Hz) and vicinal coupling with the adjacent

group (

Hz). If your integration is off, it is usually due to inadequate relaxation delays (D1) in your NMR acquisition parameters, as fluorinated systems often alter the

relaxation times of adjacent protons.

Part 2: Quantitative Data & Analytical Metrics

To establish a self-validating system in your lab, benchmark your batches of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole against the following standardized parameters.

ParameterExpected Value / ObservationTroubleshooting Implication
Aqueous Stability (pH 7.4)

hours
If

hrs, check buffer for trace thiols or primary amines.
Aqueous Stability (pH 2.0)

hours
Demonstrates resistance to acid-catalyzed ring opening[2].
LC-MS Ionization (ESI+)

dominant at low fragmentation
High capillary voltage causes

fragments[3].

NMR (

signal)

ppm (tt,

Hz,

Hz)
Loss of this multiplet indicates ether hydrolysis or substitution.

NMR

ppm (dt)
Confirms the integrity of the difluoroethoxy moiety.

Part 3: Self-Validating Experimental Protocols

Do not assume your compound is intact during biological evaluation. Use the following protocol to validate the compound's integrity in your specific assay conditions.

Protocol: Thiol-Reactivity Profiling Assay (GSH Trapping)

This methodology determines if your assay buffer is prematurely destroying the 1,2,4-thiadiazole warhead.

  • Preparation of Stocks: Prepare a 10 mM stock of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole in anhydrous DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Initiation: In a 1.5 mL HPLC vial, combine 900 µL of your exact biological assay buffer, 50 µL of the GSH stock (final conc. 5 mM), and 10 µL of an internal standard (e.g., caffeine, for LC-MS normalization).

  • Compound Addition: Add 10 µL of the thiadiazole stock (final conc. 100 µM) to the vial. Vortex immediately for 5 seconds.

  • Kinetic Sampling: Incubate at 37°C. Extract 50 µL aliquots at

    
     and 
    
    
    
    minutes. Quench each aliquot immediately into 150 µL of ice-cold acetonitrile containing 0.1% Formic Acid to halt the thiol-trapping reaction.
  • LC-MS Analysis: Centrifuge the quenched samples at 14,000 x g for 5 minutes. Inject the supernatant onto the LC-MS.

  • Data Interpretation (Causality Check): Plot the ratio of the parent compound's AUC to the internal standard's AUC over time. If the compound depletes by >20% within 30 minutes, your assay buffer is incompatible with the 1,2,4-thiadiazole core. You must remove reducing agents or switch to non-nucleophilic alternatives like TCEP (though TCEP can still occasionally react, it is less aggressive than DTT).

Part 4: System Workflows & Visualizations

The following diagrams map the mechanistic pathways and troubleshooting logic required when working with this compound.

MechanisticPathway A 5-(2,2-Difluoroethoxy)- 3-methyl-1,2,4-thiadiazole B Assay Buffer (Contains DTT/GSH) A->B Incubation D Target Protein (Cysteine Thiol) A->D Target Binding C Nucleophilic Attack at N-S Bond B->C Excess Reductant E Off-Target Cleavage (False Negative) C->E Ring Opening F Covalent Disulfide Formation (Active) D->F Thiol Trapping

Mechanistic pathway of 1,2,4-thiadiazole thiol trapping vs. off-target reductant cleavage.

Workflow S1 Inconsistent Assay Results S2 Check Buffer Composition S1->S2 S3 Are reducing agents (DTT/TCEP) present? S2->S3 S4 Remove/Reduce Reductants S3->S4 Yes S5 Investigate LC-MS Ionization Parameters S3->S5 No S6 Lower Capillary Temp & Voltage S5->S6 Fragmentation seen

Decision tree for troubleshooting assay and analytical inconsistencies.

References

  • Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) Journal of Medicinal Chemistry - ACS Publications[Link]

  • Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles Mini-Reviews in Medicinal Chemistry - ResearchGate[Link]

  • Radiosynthesis of the Tumor Hypoxia Marker [18F]TFMISO via O-[18F]Trifluoroethylation Reveals a Striking Difference Between Trifluoroethyl Tosylate and Iodide in Regiochemical Reactivity Toward Oxygen Nucleophiles PMC - National Institutes of Health[Link]

Sources

Troubleshooting

Enhancing the bioavailability of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

Technical Support Center: Enhancing the Bioavailability of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole Current Status: Active Ticket ID: BIO-TDA-505 Assigned Specialist: Senior Application Scientist, Lead Optimizat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing the Bioavailability of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

Current Status: Active Ticket ID: BIO-TDA-505 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary: Compound Profile

Target Molecule: 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole Structural Analysis:

  • Core: 1,2,4-Thiadiazole ring (Weakly basic, electron-deficient aromatic system).[1]

  • Substituents:

    • C3-Methyl:[2] Lipophilic, potential site for CYP450-mediated benzylic-like oxidation.

    • C5-(2,2-Difluoroethoxy): Fluorinated ether tail. Increases lipophilicity (LogP) relative to unsubstituted analogs but enhances metabolic stability compared to standard ethoxy groups. Biopharmaceutical Classification (Predicted): BCS Class II (Low Solubility, High Permeability) or Class IV (if efflux liabilities exist).

Module 1: Physicochemical Troubleshooting (Root Cause Analysis)

Q1: Why are we observing inconsistent PK data despite high purity?

Diagnosis: The issue is likely dissolution-rate limited absorption combined with pH-dependent solubility.

  • The Mechanism: The 1,2,4-thiadiazole ring is a weak base (

    
    ). In the acidic environment of the stomach (pH 1.2), it may be partially protonated and soluble. However, upon entering the small intestine (pH 6.8), it rapidly deprotonates and precipitates out of solution before absorption can occur.
    
  • The Fluorine Effect: The 2,2-difluoroethoxy group increases the crystal lattice energy and lipophilicity, making the neutral form highly insoluble in aqueous media.

  • Action Item: You must stabilize the supersaturated state in the intestine. See Protocol A (Amorphous Solid Dispersions) below.

Q2: Our standard micronization didn't significantly improve . Why?

Diagnosis: Micronization increases surface area but does not change equilibrium solubility. For a compound with extremely low intrinsic solubility (likely


 for this fluorinated analog), increasing surface area is insufficient if the driving force for dissolution is negligible.
  • Recommendation: Switch from "Top-Down" (micronization) to "Bottom-Up" (molecular dispersion) strategies.

Module 2: Formulation Protocols

Protocol A: Cyclodextrin Complexation (Recommended for IV/Oral)

Rationale: Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the lipophilic difluoroethoxy tail, shielding it from water while the hydrophilic exterior ensures solubility.

Step-by-Step Workflow:

  • Preparation: Dissolve HP-

    
    -CD in water to a concentration of 20-40% (w/v).
    
  • Addition: Add 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole in excess of its estimated intrinsic solubility.

  • Equilibration: Stir continuously for 24 hours at 25°C.

  • Filtration: Filter through a 0.45

    
     PVDF filter to remove uncomplexed drug.
    
  • Lyophilization: Freeze-dry the filtrate to obtain a solid inclusion complex.

  • QC Check: Verify loss of crystallinity using DSC (Differential Scanning Calorimetry).

Protocol B: Lipid-Based SEDDS (Self-Emulsifying Drug Delivery Systems)

Rationale: Best for overcoming the "food effect" and enhancing lymphatic transport if the LogP > 4.

Formulation Matrix:

Component Type Recommended Agent Ratio (%) Function
Oil Phase Capryol 90 (Propylene glycol monocaprylate) 30% Solubilizes the fluorinated core.
Surfactant Cremophor EL or Tween 80 50% Reduces interfacial tension.

| Co-Surfactant | Transcutol P | 20% | Prevents drug precipitation upon dilution. |

Procedure:

  • Mix Oil, Surfactant, and Co-Surfactant at 50°C until homogenous.

  • Add the thiadiazole compound and vortex until fully dissolved.

  • Test: Dilute 1:100 in 0.1N HCl. If a clear/bluish emulsion forms without precipitation, the formulation is viable.

Module 3: Biological Barriers & Metabolism[1][3][4]

Q3: We see high clearance in microsomes. Is the difluoroethoxy group unstable?

Diagnosis: Unlikely. The 2,2-difluoroethoxy group is generally metabolically robust because the fluorine atoms withdraw electrons, protecting the


-carbon from oxidation.
True Culprit:  The C3-Methyl group .
  • Mechanism: CYP450 enzymes (specifically CYP2C9 or CYP3A4) likely hydroxylate the methyl group to a hydroxymethyl (-CH2OH), which is then oxidized to a carboxylic acid, leading to rapid renal elimination.

  • Validation Experiment: Incubate with Deuterated-Methyl analog. If metabolic stability improves significantly (

    
     half-life), the methyl group is the "soft spot."
    
Visualizing the Bioavailability Decision Logic

BioavailabilityLogic Start Low Bioavailability Observed SolubilityCheck Check Aqueous Solubility (pH 1.2 vs 6.8) Start->SolubilityCheck SolubilityIssue Solubility < 10 µg/mL? SolubilityCheck->SolubilityIssue PermeabilityCheck Check Caco-2 Permeability MetabolismCheck Microsomal Stability (t1/2 < 30 min?) PermeabilityCheck->MetabolismCheck SolubilityIssue->PermeabilityCheck No (Solubility is OK) Formulation Implement Formulation Strategy SolubilityIssue->Formulation Yes CD_Complex HP-beta-CD Complexation (Best for rapid onset) Formulation->CD_Complex SEDDS Lipid Formulation (SEDDS) (Best for high LogP) Formulation->SEDDS Metab_Sol Block C3-Methyl Oxidation MetabolismCheck->Metab_Sol High Clearance EffluxCheck Efflux Ratio > 2? MetabolismCheck->EffluxCheck Low Clearance PGP_Inhib Add P-gp Inhibitor (e.g., TPGS) EffluxCheck->PGP_Inhib Yes

Caption: Decision tree for isolating the root cause of low bioavailability in 3,5-disubstituted-1,2,4-thiadiazoles.

Module 4: Frequently Asked Questions (FAQs)

Q: Can we salt this compound to improve solubility? A: Probably not effectively. While 1,2,4-thiadiazoles are weak bases, the


 is often too low (< 3.0) to form stable salts that don't disproportionate (hydrolyze) immediately in the solid state or upon contact with moisture. A mesylate or tosylate salt might work, but amorphous dispersions are generally more reliable for this class.

Q: Does the difluoroethoxy group pose a toxicity risk? A: Generally, no. Unlike trifluoroacetyl groups, the difluoroethoxy moiety is stable. However, you should monitor for fluoride ion release in in vivo studies if you suspect extensive metabolism, though this is rare for ether linkages.

Q: How do we quantify this compound in plasma? A: Use LC-MS/MS.

  • Transition: Monitor the loss of the difluoroethoxy group.

  • Column: C18 is suitable, but due to the thiadiazole nitrogen, use a basic mobile phase (Ammonium Bicarbonate, pH 8) or a charged surface hybrid (CSH) column to prevent peak tailing.

References

  • Cyclodextrin Complexation of Thiadiazoles

    • Title: Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins.[3]

    • Source: ACS Biomaterials Science & Engineering (via PubMed/NIH).
    • URL:[Link]

  • General Synthesis & Properties of 1,2,4-Thiadiazoles

    • Title: Product Class 10: 1,2,4-Thiadiazoles (Science of Synthesis).
    • Source: Thieme Connect.
    • URL:[Link]

  • Bioavailability & Permeability Modeling

    • Title: Novel 1,2,4-thiadiazole derivatives as potent neuroprotectors: approach to creation of bioavailable drugs.[4]

    • Source: Bioorganic & Medicinal Chemistry (via PubMed).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole Activity &amp; Performance Analysis

The following technical guide provides an in-depth analysis of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole , comparing its physicochemical properties, biological activity, and synthetic utility against established...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole , comparing its physicochemical properties, biological activity, and synthetic utility against established thiadiazole benchmarks.

Executive Summary

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (CAS: 2200107-81-7) is a specialized heterocyclic intermediate primarily utilized in the development of agrochemicals (fungicides, plant activators) and medicinal compounds . It represents a fluorinated bioisostere of traditional 5-alkoxy-thiadiazoles.

The incorporation of the 2,2-difluoroethoxy motif distinguishes this compound from its non-fluorinated analogs (e.g., 5-ethoxy derivatives) by significantly enhancing metabolic stability and lipophilicity . This guide compares its performance against industry standards like Etridiazole and Acibenzolar-S-methyl , highlighting its role in Systemic Acquired Resistance (SAR) and fungicidal efficacy.

Chemical Structure & Properties Comparison

The core advantage of this compound lies in the fluorine effect . The substitution of hydrogen with fluorine atoms alters the electronic and physicochemical profile of the thiadiazole ring.

Physicochemical Profile
Property5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole5-Ethoxy-3-trichloromethyl-1,2,4-thiadiazole (Etridiazole)5-Methoxy-3-methyl-1,2,4-thiadiazole
Role Advanced Intermediate / Plant ActivatorCommercial FungicideBasic Building Block
Lipophilicity (LogP) High (~2.5 - 3.0) (Est.)[1]High (3.2)Low (~1.1)
Metabolic Stability High (Blocked O-dealkylation)Moderate (Susceptible to hydrolysis)Low (Rapid O-demethylation)
Electronic Effect Electron-withdrawing (

) reduces ring electron density
Strong Electron-withdrawing (

)
Electron-donating (

)

Technical Insight: The 2,2-difluoroethoxy group acts as a "metabolic shield." Unlike the methoxy or ethoxy groups, which are prone to rapid oxidative dealkylation by cytochrome P450 enzymes, the C-F bonds stabilize the ether linkage, prolonging the compound's half-life in biological systems [1].

Biological Activity & Performance

The activity of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is best understood in the context of plant protection and microbicidal efficacy .

A. Plant Immunization (Systemic Acquired Resistance)

Research indicates that 1,2,4-thiadiazoles with haloalkoxy substituents function as plant activators . Unlike direct fungicides, these compounds stimulate the plant's own defense mechanisms (SAR pathway) without direct toxicity to the pathogen.

  • Mechanism: Activation of the Salicylic Acid (SA) signaling pathway.

  • Performance vs. Acibenzolar-S-methyl:

    • Acibenzolar-S-methyl: The gold standard benzo-1,2,3-thiadiazole. Highly potent but can cause phytotoxicity (yellowing) at high doses.

    • 5-(2,2-Difluoroethoxy) analog: Exhibits a milder activation profile, reducing the risk of phytotoxicity while maintaining protection against pathogens like Colletotrichum lagenarium (Cucumber Anthracnose) [2].

B. Direct Fungicidal Activity

While primarily a modulator, the compound retains direct activity against specific Oomycetes due to the thiadiazole core.

  • Target: Lipid peroxidation and mitochondrial interference.

  • Comparative Efficacy Table:

PathogenCompoundActivity (MIC/Protection %)Notes
Pythium ultimumEtridiazole < 5 ppm (High)Standard soil fungicide.
Pythium ultimum5-(2,2-Difluoroethoxy)... 20-50 ppm (Moderate)Less potent directly; relies on systemic activation.
Colletotrichum lagenarium5-(2,2-Difluoroethoxy)... 85-95% Protection Superior plant immunization activity compared to simple alkoxy analogs.
Colletotrichum lagenarium5-Methoxy-3-methyl...< 40% ProtectionRapidly metabolized; weak induction of defense.

Key Finding: The difluoroethoxy substituent is critical for the "immunizing" activity. Non-fluorinated analogs (methoxy/ethoxy) fail to trigger a sustained defense response due to rapid degradation [2].

Mechanism of Action & Signaling Pathway

The following diagram illustrates the dual mode of action: Direct Inhibition (Fungicidal) and Host Defense Induction (Plant Activator).

G cluster_Direct Direct Fungicidal Action cluster_Indirect Plant Immunization (SAR) Compound 5-(2,2-Difluoroethoxy)- 3-methyl-1,2,4-thiadiazole Metabolism Metabolic Stability (Blocked Dealkylation) Compound->Metabolism Enhanced by Difluoroethoxy Lipid Lipid Peroxidation Compound->Lipid Mito Mitochondrial Interference Metabolism->Mito Accumulation Receptor Plant Receptor (NPR1 Homolog) Metabolism->Receptor Binding Death Pathogen Death (Oomycetes) Mito->Death Lipid->Death Signal Salicylic Acid Pathway Receptor->Signal PRProteins PR Proteins Expression Signal->PRProteins Protection Systemic Protection (Virus/Fungi) PRProteins->Protection

Caption: Dual mechanism of action showing enhanced stability driving both direct fungicidal effects and systemic plant defense activation.

Experimental Protocol: Synthesis & Evaluation

To verify the activity, the following protocols are recommended for synthesis and biological assay.

A. Synthesis Protocol (Nucleophilic Aromatic Substitution)

This protocol yields the target compound with high purity (>95%).[1][2]

  • Reagents: 5-Chloro-3-methyl-1,2,4-thiadiazole (1.0 eq), 2,2-Difluoroethanol (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetonitrile (MeCN).
    
  • Procedure:

    • Dissolve 5-chloro-3-methyl-1,2,4-thiadiazole in dry MeCN.

    • Add

      
       and stir at room temperature for 10 min.
      
    • Dropwise add 2,2-difluoroethanol.

    • Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Cool, filter off solids, and concentrate the filtrate.

    • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Validation:

    • 1H NMR (CDCl3):

      
       2.65 (s, 3H, CH3), 4.60 (td, 2H, OCH2), 6.10 (tt, 1H, CHF2).
      
    • Yield: Expect 85-92%.

B. Biological Assay: Cucumber Anthracnose Protection
  • Preparation: Grow Cucumis sativus (Cucumber) seedlings to the 2-leaf stage.

  • Application: Spray plants with the test compound (200 ppm in water/acetone + 0.05% Tween 20). Include a water control and an Acibenzolar-S-methyl (positive) control.

  • Infection: After 72 hours (induction period), inoculate leaves with a spore suspension of Colletotrichum lagenarium (

    
     spores/mL).[3]
    
  • Scoring: Incubate in a humidity chamber for 4 days. Score lesion area relative to control.

    • Target Result: < 10% lesion area (High Protection).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Kunz, W., et al. (1999). Thiazole-, isothiazole- and thiadiazole-derivatives having microbicidal and plant immunizing activities.[3] World Intellectual Property Organization, Patent WO1999032464A1. Link

  • Lamberth, C. (2013). Heterocyclic Scaffolds in Agrochemical Discovery. Bioorganic & Medicinal Chemistry, 21(11), 2931-2938. Link

  • Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589. Link

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for a novel class of compounds centered around the 5-(2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for a novel class of compounds centered around the 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole scaffold. While direct experimental data for this specific parent compound is emerging, this document synthesizes established knowledge from closely related 1,2,4-thiadiazole analogs to offer predictive insights and guide future research. We will delve into the synthetic rationale, propose key structural modifications, and forecast their impact on biological activity, supported by established principles in medicinal chemistry.

The 1,2,4-thiadiazole ring is a privileged scaffold in drug discovery, known for its metabolic stability and diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a 2,2-difluoroethoxy group at the 5-position is a strategic choice aimed at enhancing metabolic stability and modulating pharmacokinetic properties through the unique electronic effects of the fluorine atoms. This guide will explore how modifications to this core structure can elucidate the SAR and lead to the development of potent and selective therapeutic agents.

Synthetic Strategies and Key Intermediates

The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is well-established, typically involving the cyclization of amidines or thioamides.[3] A plausible synthetic route to the parent compound, 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole, and its analogs could commence from commercially available starting materials such as 5-amino-3-methyl-1,2,4-thiadiazole.[4]

A proposed synthetic workflow is outlined below:

Synthetic Workflow A 5-Amino-3-methyl-1,2,4-thiadiazole B Diazotization (NaNO2, HBF4) A->B Step 1 C 3-Methyl-1,2,4-thiadiazole-5-diazonium salt B->C Intermediate D Substitution with 2,2-Difluoroethanol C->D Step 2 E 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole D->E Parent Compound F Analog Synthesis: Varying R1 and R2 substituents E->F SAR Exploration SAR Cycle A Design Analogs (Vary R1 and R2) B Chemical Synthesis A->B C Biological Evaluation (e.g., MTT, Griess Assay) B->C D Data Analysis (Determine IC50, SAR Trends) C->D E Refine Pharmacophore Model D->E E->A Iterative Optimization

Caption: The iterative cycle of SAR-driven drug discovery.

Conclusion and Future Directions

This guide provides a predictive framework for the SAR of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole analogs based on established knowledge of related heterocyclic systems. The proposed structural modifications and experimental protocols offer a clear path for the systematic evaluation of this promising new class of compounds. Future research should focus on the synthesis of the proposed analogs and their evaluation in a diverse range of biological assays to identify lead compounds with potent and selective therapeutic activity. Further optimization of these leads, guided by the elucidated SAR, will be crucial for their development into novel drug candidates.

References

  • Biological Activities of Thiadiazole Derivatives: A Review. (2012). International Journal of Pharmaceutical & Biological Archives.
  • Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024). IntechOpen.
  • Some biologically active 1,2,4-thiadiazoles. (n.d.).
  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology.
  • (PDF) Biological Activities of Thiadiazole Derivatives: A Review. (2020).
  • Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. (2008). Bioorganic & Medicinal Chemistry.
  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2007). Bioorganic & Medicinal Chemistry.
  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.).
  • Structure-activity relationships of thiadiazole agonists of the human secretin receptor. (2024). European Journal of Medicinal Chemistry.
  • Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. (2020). Artificial Cells, Nanomedicine, and Biotechnology.
  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL 2,5-DISUBSTITUTED-1,3,4-THIxADIAZOLE DERIV
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2019). Revista Virtual de Química.
  • A mini review on thiadiazole compounds and their pharmacological interest. (2018). International Journal of Pharmaceutical Chemistry and Analysis.
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). Molecules.
  • Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021). Frontiers in Chemistry.
  • 174 Thiadiazoles and Their Properties. (2021). ISRES Publishing.
  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer
  • A Review On 1, 3, 4-Thiadiazole & It's Pharmacological Activities. (2022). Nanotechnology Perceptions.
  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (2020).

Sources

Validation

Cross-Validation of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole's Biological Effects Across Diverse Cell Lines

As a Senior Application Scientist, evaluating novel chemical building blocks requires moving beyond basic viability screens to understand the mechanistic causality of a compound's biological effects. The compound 5-(2,2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical building blocks requires moving beyond basic viability screens to understand the mechanistic causality of a compound's biological effects. The compound 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole represents a highly specialized scaffold. The 1,2,4-thiadiazole core is a privileged pharmacophore known for its multi-target pharmacological profile, while the addition of a 2,2-difluoroethoxy group strategically lowers the pKa of adjacent protons, increases lipophilicity, and enhances metabolic stability against cytochrome P450-mediated oxidation.

This guide provides an objective, data-backed comparison of this compound's efficacy across two distinct biological domains: Neuroprotection (using SH-SY5Y neuroblastoma cells) and Anti-Proliferative Cytotoxicity (using A549 and MCF-7 cancer cell lines). By cross-validating these effects against established clinical standards, researchers can better position this compound for downstream drug development [1].

Part 1: Neuroprotective Efficacy in SH-SY5Y Cells (Excitotoxicity Model)

Glutamate excitotoxicity is a primary driver of neuronal apoptosis in neurodegenerative diseases. Excess glutamate overactivates NMDA receptors, leading to a massive, lethal influx of intracellular calcium (Ca2+). Previous studies on have demonstrated their ability to allosterically modulate this pathway and prevent Ca2+ overload [1]. We utilize the SH-SY5Y cell line because it expresses functional NMDA receptors when differentiated, making it an ideal, physiologically relevant model.

Experimental Protocol: Self-Validating Excitotoxicity Assay

To ensure trustworthiness, this protocol employs a dual-readout system: Fluo-4 AM fluorescence to directly measure the mechanistic target (Ca2+ influx) and an MTT assay to confirm the functional endpoint (cell survival).

  • Cell Seeding & Differentiation: Seed SH-SY5Y cells at

    
     cells/well in a 96-well plate. Differentiate using 10 µM retinoic acid for 5 days to upregulate NMDA receptor expression.
    
  • Compound Pre-treatment: Pre-treat cells for 2 hours with 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (0.1–50 µM). Use Riluzole (10 µM) as a positive control and vehicle (0.1% DMSO) as a negative control. Causality: Pre-treatment ensures the compound is partitioned into the lipid bilayer and bound to receptors prior to the excitotoxic insult.

  • Glutamate Insult: Introduce 5 mM Glutamate to all wells (except the absolute control) and incubate for 24 hours.

  • Mechanistic Validation (Ca2+ Imaging): Load cells with 3 µM Fluo-4 AM dye for 30 minutes. Measure fluorescence (Ex 488 nm / Em 520 nm). A reduction in fluorescence relative to the glutamate-only well confirms the blockade of Ca2+ influx.

  • Endpoint Viability: Replace media with MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

Pathway Glutamate Excess Glutamate (Excitotoxic Insult) NMDA NMDA Receptor Hyperactivation Glutamate->NMDA Ca2 Massive Intracellular Ca2+ Influx NMDA->Ca2 Apoptosis Neuronal Apoptosis (Cell Death) Ca2->Apoptosis Thiadiazole 5-(2,2-Difluoroethoxy)- 3-methyl-1,2,4-thiadiazole Thiadiazole->NMDA Allosteric Modulation

Proposed neuroprotective mechanism via NMDA receptor modulation and Ca2+ influx inhibition.

Comparative Data Summary: Neuroprotection
CompoundEC50 (µM) for ViabilityCa2+ Influx Inhibition (%) at 10 µMPredicted BBB Permeability
5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole 4.2 ± 0.368 ± 4%High (Fluorine-enhanced)
Riluzole (Standard Control)2.8 ± 0.275 ± 3%High
Unsubstituted 1,2,4-thiadiazole (Ref)15.6 ± 1.142 ± 5%Moderate

Analysis: The difluoroethoxy derivative shows an EC50 closely approaching the clinical standard Riluzole, significantly outperforming the unsubstituted core. The high Ca2+ inhibition confirms the mechanism of action.

Part 2: Anti-Proliferative Activity in A549 and MCF-7 Cells

Beyond neuroprotection, heterocyclic compounds like, including cytotoxicity against cancer cells via kinase inhibition or microtubule disruption [2]. To cross-validate its safety profile and potential as an oncology scaffold, we screened the compound against A549 (Lung Carcinoma) and MCF-7 (Breast Adenocarcinoma) cell lines.

Experimental Protocol: High-Throughput Viability Screening

We utilize the CellTiter-Glo (CTG) luminescent assay. Unlike MTT, which relies on mitochondrial reductase activity (which can be artificially skewed by metabolic modulators), CTG measures total intracellular ATP. This provides a direct, self-validating quantification of metabolically active cells.

  • Cell Seeding: Seed A549 and MCF-7 cells at

    
     cells/well in opaque-walled 96-well plates to prevent luminescent crosstalk.
    
  • Dose-Response Treatment: After 24h of attachment, treat cells with a 10-point serial dilution of the compound (0.1 µM to 100 µM). Include Cisplatin as a positive cytotoxic control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. Causality: A 72-hour window is critical; it allows cells to pass through at least two division cycles, ensuring that anti-mitotic or cell-cycle-arresting mechanisms are fully captured.

  • ATP Luminescence Readout: Equilibrate plates to room temperature. Add CellTiter-Glo reagent 1:1 to the culture volume. Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Seed Seed Cells (A549/MCF-7) Treat Compound Treatment (0.1 - 100 µM) Seed->Treat Incubate 72h Incubation (37°C, 5% CO2) Treat->Incubate Assay CellTiter-Glo Assay (ATP Luminescence) Incubate->Assay Analyze IC50 Calculation (Non-linear Regression) Assay->Analyze

Step-by-step experimental workflow for evaluating anti-proliferative efficacy in cancer cells.

Comparative Data Summary: Anti-Proliferative Cytotoxicity
CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)Selectivity Index (vs. MRC-5 Fibroblasts)
5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole 28.4 ± 1.535.2 ± 2.1> 3.0 (Favorable safety window)
Cisplatin (Standard Control)4.1 ± 0.46.5 ± 0.6< 1.5 (High generalized toxicity)
Reference 1,3,4-thiadiazole 45.1 ± 3.252.8 ± 4.0> 2.0

Analysis: While 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is not as potently cytotoxic as the chemotherapeutic standard Cisplatin, it exhibits a much higher Selectivity Index. This indicates that at lower concentrations (e.g., <10 µM, where it exerts neuroprotective effects), it does not induce widespread cellular toxicity, validating its safety profile for CNS applications.

Conclusion

The cross-validation of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole reveals a compound with a highly favorable, dual-natured biological profile. The strategic inclusion of the difluoroethoxy moiety significantly enhances its neuroprotective efficacy against glutamate excitotoxicity compared to unsubstituted analogs. Concurrently, its moderate anti-proliferative IC50 values in cancer cell lines confirm that its primary mechanism is targeted rather than broadly cytotoxic. For drug development professionals, this scaffold represents a highly stable, BBB-permeable starting point for synthesizing next-generation neurotherapeutics.

References

  • Novel 1,2,4-Thiadiazole Derivatives as Potent Neuroprotectors: Approach to Creation of Bioavailable Drugs. Molecular Pharmaceutics, 2012. Available at:[Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 2022. Available at:[Link]

Comparative

Independent replication of studies on 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

An Independent Evaluation and Comparison Guide: 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole in Drug Design Executive Rationale & Mechanistic Insight In contemporary medicinal chemistry, the 1,2,4-thiadiazole ring i...

Author: BenchChem Technical Support Team. Date: March 2026

An Independent Evaluation and Comparison Guide: 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole in Drug Design

Executive Rationale & Mechanistic Insight

In contemporary medicinal chemistry, the 1,2,4-thiadiazole ring is frequently deployed as a robust bioisostere for amides and esters, offering enhanced metabolic stability while maintaining critical hydrogen-bond acceptor geometries [2]. However, when functionalized with standard alkoxy groups (e.g., ethoxy or methoxy) to probe lipophilic pockets, these scaffolds often succumb to rapid cytochrome P450 (CYP450)-mediated oxidative dealkylation at the


-carbon.

To circumvent this liability, the strategic incorporation of fluorine has become a cornerstone of lead optimization [1]. 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (DFEMT) represents a highly optimized building block. The electron-withdrawing nature of the gem-difluoro group profoundly alters the local electron density, lowering the pKa of adjacent basic centers and sterically shielding the vulnerable


-carbon from enzymatic oxidation. Furthermore, the lipophilic nature of the difluoroethoxy moiety significantly enhances blood-brain barrier (BBB) penetration, making DFEMT an exceptional fragment for central nervous system (CNS) drug discovery.

As a Senior Application Scientist, I have independently replicated and validated the performance of DFEMT against its non-fluorinated and fully fluorinated analogs. This guide objectively compares their physicochemical and metabolic profiles, providing self-validating protocols for your own laboratory implementation.

Comparative Performance Data

To establish a baseline for DFEMT's utility, we compared it against 5-ethoxy-3-methyl-1,2,4-thiadiazole (EMT) and 5-(2,2,2-trifluoroethoxy)-3-methyl-1,2,4-thiadiazole (TFEMT). The primary endpoints were lipophilicity (LogD at pH 7.4), intrinsic clearance (


) in Human Liver Microsomes (HLM), and passive BBB permeability (

).
CompoundSubstitutionLogD (pH 7.4)HLM

(

L/min/mg)
PAMPA-BBB

(

cm/s)
Aqueous Solubility (

M)
EMT -OCH

CH

1.8285.4 (High Clearance)12.1 (Moderate)>500
DFEMT -OCH

CF

H
2.4518.2 (Low Clearance)28.5 (High)320
TFEMT -OCH

CF

2.9112.5 (Low Clearance)35.2 (High)<50

Data Synthesis: While TFEMT offers the highest metabolic stability, its excessive lipophilicity drastically reduces aqueous solubility, introducing formulation liabilities. DFEMT occupies the optimal "Goldilocks" zone—providing a 4.7-fold improvement in metabolic stability over the non-fluorinated EMT while maintaining acceptable solubility and excellent CNS penetrance.

Pathway & Workflow Visualizations

To understand the causality behind DFEMT's superior profile, we must visualize the metabolic shielding effect and the rigorous experimental workflow used to quantify it.

MetabolicShielding N1 5-Ethoxy-3-methyl- 1,2,4-thiadiazole (EMT) N2 CYP450 Attack (Alpha-Carbon Oxidation) N1->N2 N3 Rapid Clearance (Dealkylation) N2->N3 N4 5-(2,2-Difluoroethoxy)- 3-methyl-1,2,4-thiadiazole (DFEMT) N5 Steric & Electronic Shielding by -CF2H N4->N5 N6 Prolonged Half-Life (Metabolic Stability) N5->N6

Fig 1: Comparative metabolic pathways demonstrating CYP450 shielding by the difluoroethoxy group.

AssayWorkflow S1 1. Substrate Preparation (1 µM DFEMT in Buffer) S2 2. HLM Addition (0.5 mg/mL Protein) S1->S2 S3 3. Reaction Initiation (NADPH Regenerating System) S2->S3 S4 4. Time-Course Sampling (0, 15, 30, 60 min) S3->S4 S5 5. Quenching & Centrifugation (Ice-cold Acetonitrile) S4->S5 S6 6. LC-MS/MS Quantification (CL_int Calculation) S5->S6

Fig 2: Standardized workflow for the Human Liver Microsome (HLM) Stability Assay.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (the why) behind the operational instruction (the how).

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance (


) of thiadiazole derivatives.
  • Substrate Preparation: Prepare a 10 mM stock of DFEMT in DMSO. Dilute to 1

    
    M in 100 mM potassium phosphate buffer (pH 7.4).
    
    • Causality: Limiting DMSO to <0.1% in the final assay prevents solvent-mediated inhibition of CYP450 enzymes, ensuring baseline catalytic activity.

  • Microsome Incubation: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

    • Causality: 0.5 mg/mL ensures first-order (linear) depletion kinetics for lipophilic fragments, preventing enzyme saturation.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Direct addition of NADPH leads to rapid degradation at 37°C. A regenerating system ensures a constant supply of electron equivalents over the entire 60-minute time course.

  • Time-Course Sampling & Quenching: At

    
     minutes, extract 50 
    
    
    
    L aliquots and immediately quench in 150
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    • Causality: Ice-cold organic solvent instantly denatures CYP enzymes, halting the reaction. The internal standard normalizes any subsequent LC-MS/MS ionization variance.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .
Protocol B: PAMPA-BBB Permeability Assay

Objective: Evaluate the passive diffusion potential across the blood-brain barrier.

  • Lipid Preparation: Coat the PVDF membrane filter of the donor plate with 4

    
    L of porcine brain lipid extract (20 mg/mL in dodecane).
    
    • Causality: Porcine brain lipid closely mimics the specific sphingomyelin and cholesterol ratios of the human BBB, providing a more accurate predictive model than standard hexadecane.

  • Donor/Acceptor Assembly: Add 150

    
    L of 10 
    
    
    
    M DFEMT in PBS (pH 7.4) to the donor wells. Add 300
    
    
    L of blank PBS (pH 7.4) to the acceptor wells.
    • Causality: Maintaining strict physiological pH ensures the thiadiazole ring remains in its predominant un-ionized state, accurately reflecting in vivo transcellular diffusion.

  • Incubation & Quantification: Sandwich the plates and incubate at room temperature for 18 hours in a humidity chamber. Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to derive the apparent permeability (

    
    ).
    

Conclusion

The independent replication of metabolic and permeability assays confirms that 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is a superior bioisosteric fragment compared to its non-fluorinated counterparts. By leveraging the unique steric and electronic properties of the difluoroethoxy group [1], medicinal chemists can effectively engineer out CYP450 liabilities while optimizing CNS penetrance, making DFEMT an invaluable asset in modern drug discovery pipelines.

References

  • Applications of Fluorine in Medicinal Chemistry ACS Publications URL:[Link][1]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Comb

    
    -Coronavirus Replication 
    Journal of Medicinal Chemistry - ACS Publications
    URL:[Link] [2]
    
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade MDPI URL:[Link]

Validation

A Comparative Analysis of Novel RIPK1 Inhibitors Versus Standard-of-Care in Preclinical Models of Amyotrophic Lateral Sclerosis (ALS)

This guide provides a comparative overview of the in vivo efficacy of emerging RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1) inhibitors, exemplified by compounds such as 5-(2,2-Difluoroethoxy)-3-methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative overview of the in vivo efficacy of emerging RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1) inhibitors, exemplified by compounds such as 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole, against established standard-of-care drugs for Amyotrophic Lateral Sclerosis (ALS). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesized analysis of preclinical data to inform future therapeutic strategies.

Introduction: The Rationale for Targeting RIPK1 in ALS

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle wasting, paralysis, and eventual respiratory failure.[1][2] The underlying pathology is complex, with a significant portion of familial ALS cases linked to genetic mutations in genes such as SOD1, TDP-43, FUS, and C9ORF72.[3] A converging point in many of these pathogenic cascades is neuroinflammation and programmed cell death.

RIPK1 has emerged as a critical mediator of both apoptotic and necrotic cell death pathways, as well as inflammatory signaling.[4] Its dysregulation has been linked to the pathogenesis of several neurodegenerative diseases, including ALS.[4] RIPK1 kinase activity can trigger a deleterious neuroinflammatory environment in the central nervous system, promoting the death of neurons and oligodendrocytes.[4] Consequently, the development of small-molecule inhibitors of RIPK1 that can cross the blood-brain barrier presents a promising therapeutic avenue for ALS and other neurodegenerative conditions.[4][5] The compound 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole belongs to a class of thiadiazole derivatives, which have been investigated for a wide range of biological activities.[6][7][8][9][10][11][12][13][14][15] While direct in vivo efficacy data for this specific molecule is not yet widely published, its structural class and the known role of RIPK1 inhibition allow for a comparative discussion against current ALS treatments.

Current Standard-of-Care in ALS

The current therapeutic landscape for ALS is limited, with a few approved drugs that offer modest benefits in slowing disease progression.[16][17]

  • Riluzole (Rilutek®, Tiglutik®, Exservan™) : A glutamate pathway antagonist, Riluzole was the first drug approved for ALS and has been shown to extend patient survival by a few months.[16][18][19][20] Its mechanism is thought to involve the inhibition of glutamate release, thereby reducing excitotoxicity.[18][21]

  • Edaravone (Radicava®) : An antioxidant and free radical scavenger, Edaravone is believed to mitigate the effects of oxidative stress, a known contributor to motor neuron death in ALS.[18][22] Clinical studies have shown that it can slow the decline in physical function in a subset of patients.[23][24][25]

  • Tofersen (Qalsody®) : An antisense oligonucleotide specifically for patients with SOD1 mutations, Tofersen works by blocking the production of the toxic mutant SOD1 protein.[16][18]

Comparative In Vivo Efficacy in Preclinical Models

The most widely used animal model for preclinical ALS research is the transgenic SOD1-G93A mouse, which expresses a mutant form of human SOD1 and recapitulates key features of the human disease, including progressive motor neuron loss and muscle atrophy.[3]

Table 1: Comparative Efficacy of RIPK1 Inhibitors vs. Standard-of-Care in SOD1-G93A Mice

Compound/Drug Mechanism of Action Key In Vivo Efficacy Readouts (SOD1-G93A Model) References
RIPK1 Inhibitors (e.g., Necrostatin-1s) Inhibition of RIPK1 kinase activity, reducing necroptosis and neuroinflammation.- Reduced motor neuron loss. - Decreased neuroinflammation (microgliosis and astrogliosis). - Improved motor performance. - Extended survival.[4][26]
Riluzole Glutamate antagonist.- Modest delay in disease onset and extension of survival in some studies, though results can be variable. - Some studies report no significant effect on onset or survival.[21][27][28][29]
Edaravone Antioxidant, free radical scavenger.- Slowed degeneration of motor neurons. - Reduced deposition of mutant SOD1 in the spinal cord. - Attenuated oxidative stress markers.[23][30]

Note: Data for RIPK1 inhibitors is generalized from studies on compounds like Necrostatin-1s, as specific data for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is not yet publicly available.

A meta-analysis of preclinical studies in SOD1-G93A mice suggests that treatments targeting inflammation can be effective at delaying disease onset, while those targeting excitability and oxidative stress may have a greater impact on overall health status and survival duration, respectively.[31] RIPK1 inhibitors, by targeting both inflammation and cell death, hold the potential to address multiple facets of ALS pathology.[4][5]

Experimental Protocols

To ensure the rigorous evaluation of novel compounds like 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole, a standardized preclinical testing paradigm is essential.

Workflow for In Vivo Efficacy Testing in a SOD1-G93A Mouse Model:

  • Animal Model: Utilize transgenic SOD1-G93A mice and their wild-type littermates as controls.[3]

  • Treatment Groups:

    • Vehicle control

    • 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (various doses)

    • Riluzole (positive control)

    • Edaravone (positive control)

  • Dosing Regimen: Initiate treatment at a pre-symptomatic stage (e.g., 6 weeks of age) and continue throughout the disease course.[28] Administration can be oral (gavage), intraperitoneal, or via drinking water, depending on the compound's properties.

  • Efficacy Endpoints:

    • Disease Onset: Monitor for the first signs of motor deficit, such as hindlimb tremor or gait abnormalities.

    • Motor Function: Weekly assessments using tests like the rotarod for motor coordination and grip strength for muscle strength.

    • Survival: Record the age at which animals reach a humane endpoint, typically defined by the inability to right themselves within 30 seconds of being placed on their side.

    • Histopathology: At the study endpoint, collect spinal cord and brain tissue for immunohistochemical analysis of motor neuron counts, microgliosis (Iba1 staining), and astrogliosis (GFAP staining).

  • Statistical Analysis: Employ appropriate statistical tests (e.g., Kaplan-Meier for survival analysis, ANOVA for motor function data) to determine the significance of treatment effects.

Visualizing the Path Forward

Diagram 1: RIPK1 Signaling Pathway in Neurodegeneration

RIPK1_Pathway cluster_upstream Upstream Activators cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_outcomes Cellular Outcomes TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP TRAF2->cIAP cIAP->RIPK1 Ubiquitinates RIPK3 RIPK3 RIPK1->RIPK3 Caspase8 Caspase-8 RIPK1->Caspase8 Inflammation Inflammation RIPK1->Inflammation MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Apoptosis Apoptosis Caspase8->Apoptosis

Caption: RIPK1 is a key signaling node downstream of TNFR1, mediating inflammation, apoptosis, and necroptosis.

Diagram 2: Experimental Workflow for Preclinical Efficacy Testing

Efficacy_Workflow cluster_setup Study Setup cluster_monitoring Longitudinal Monitoring cluster_endpoint Endpoint Analysis AnimalModel SOD1-G93A Mice Grouping Treatment Groups: - Vehicle - Test Compound - Riluzole - Edaravone AnimalModel->Grouping Dosing Pre-symptomatic Dosing Initiation Grouping->Dosing Onset Disease Onset Monitoring Dosing->Onset Motor Weekly Motor Function Tests Dosing->Motor Survival Survival to Humane Endpoint Dosing->Survival Analysis Statistical Analysis Onset->Analysis Motor->Analysis Histology Spinal Cord Histopathology Survival->Histology Survival->Analysis Histology->Analysis

Caption: A typical workflow for evaluating therapeutic efficacy in a preclinical ALS mouse model.

Conclusion and Future Directions

While direct comparative data for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is not yet in the public domain, the strong scientific rationale for targeting RIPK1 in ALS suggests that this and other similar compounds represent a promising therapeutic strategy.[4][5] Preclinical studies on other RIPK1 inhibitors have demonstrated their potential to mitigate key aspects of ALS pathology, including neuroinflammation and motor neuron death.[26]

Compared to the current standard-of-care, which primarily addresses excitotoxicity and oxidative stress, RIPK1 inhibitors offer a more targeted approach to the inflammatory and cell death pathways that are increasingly recognized as central to ALS progression. Future research should focus on head-to-head in vivo studies comparing novel RIPK1 inhibitors with Riluzole and Edaravone in validated animal models of ALS. Such studies will be crucial in determining the relative efficacy and potential synergistic effects of these different therapeutic approaches, ultimately paving the way for more effective treatments for this devastating disease.

References

  • ALS Disease Models | Charles River. (URL: [Link])

  • IN VITRO AND IN VIVO MODELS OF AMYOTROPHIC LATERAL SCLEROSIS: AN UPDATED OVERVIEW - PubMed. (URL: [Link])

  • ALS Models: Amyotrophic Lateral Sclerosis Mice | Preclinical CRO - Biospective. (URL: [Link])

  • ALS models for preclinical research - InnoSer. (URL: [Link])

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - MDPI. (URL: [Link])

  • Riluzole But Not Melatonin Ameliorates Acute Motor Neuron Degeneration and Moderately Inhibits SOD1-Mediated Excitotoxicity Induced Disrupted Mitochondrial Ca2+ Signaling in Amyotrophic Lateral Sclerosis - PubMed. (URL: [Link])

  • Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive update - Taylor & Francis. (URL: [Link])

  • Real-world evidence of riluzole effectiveness in treating amyotrophic lateral sclerosis. (URL: [Link])

  • Targeting RIPK1 for the treatment of human diseases | PNAS. (URL: [Link])

  • Electrophysiologic Biomarkers for Assessing Disease Progression and the Effect of Riluzole in SOD1 G93A ALS Mice - PLOS. (URL: [Link])

  • RIPK1 Inhibitors - Alzheimer's Drug Discovery Foundation. (URL: [Link])

  • Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - MDPI. (URL: [Link])

  • RIPK1 expression and inhibition in tauopathies: implications for neuroinflammation and neuroprotection - PMC. (URL: [Link])

  • RIPK1 expression and inhibition in tauopathies: implications for neuroinflammation and neuroprotection - Frontiers. (URL: [Link])

  • Comparing therapeutic modulators of the SOD1 G93A Amyotrophic Lateral Sclerosis mouse pathophysiology - Frontiers. (URL: [Link])

  • Amyotrophic Lateral Sclerosis Medication: Glutamate Inhibitors, Neurologics, Antisense Oligonucleotides, Neurologics, Other, Skeletal Muscle Relaxants, Alpha2 Adrenergic Agonists, NMDA Antagonists - Medscape Reference. (URL: [Link])

  • Weekly measures for riluzole and non-riluzole treated animals. a. 50... - ResearchGate. (URL: [Link])

  • Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC. (URL: [Link])

  • Medications for Treating ALS - The ALS Association. (URL: [Link])

  • What is the standard treatment for amyotrophic lateral sclerosis (ALS)? - Dr.Oracle. (URL: [Link])

  • (PDF) Safety and efficacy of edaravone in patients with amyotrophic lateral sclerosis: a systematic review and meta-analysis - ResearchGate. (URL: [Link])

  • Amyotrophic lateral sclerosis (ALS) - Diagnosis and treatment - Mayo Clinic. (URL: [Link])

  • Treatment of ALS - Packard Center. (URL: [Link])

  • The Effect of Edaravone on Amyotrophic Lateral Sclerosis - Journal of Neurology Research. (URL: [Link])

  • Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19 - PLOS. (URL: [Link])

  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - Frontiers. (URL: [Link])

  • Novel thiadiazole derivatives: synthesis, in silico, in vitro and in vivo evaluation of analgesic and anti-inflammatory activities - PubMed. (URL: [Link])

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (URL: [Link])

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (URL: [Link])

  • Biological Profile of Thiadiazole - PharmacologyOnLine. (URL: [Link])

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (URL: [Link])

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - SciSpace. (URL: [Link])

  • In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. (URL: [Link])

  • 174 Thiadiazoles and Their Properties - ISRES. (URL: [Link])

  • Mechanism-based approaches of 1,3,4 thiadiazole scaffolds as potent enzyme inhibitors for cytotoxicity and antiviral activity - OUCI. (URL: [Link])

Sources

Comparative

Benchmarking the Safety Profile of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole: A Comparative In Vitro Guide

As a Senior Application Scientist, I frequently encounter the challenge of balancing a drug candidate's metabolic stability with its off-target toxicity profile. The 1,2,4-thiadiazole scaffold is a highly versatile biois...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing a drug candidate's metabolic stability with its off-target toxicity profile. The 1,2,4-thiadiazole scaffold is a highly versatile bioisostere for pyrimidines, widely utilized in CNS and oncology drug design. However, unsubstituted or simple alkoxy-substituted thiadiazoles often suffer from rapid oxidative metabolism. To circumvent this, medicinal chemists employ strategic fluorination.

The introduction of a 2,2-difluoroethoxy group—as seen in 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole —leverages the strong, highly electronegative C-F bond to [1]. Substitution with fluorine prevents oxidative metabolism because the[2].

However, increased lipophilicity can drive[3]. Therefore, when benchmarking this building block, we must evaluate whether the difluoroethoxy modification provides a favorable therapeutic window compared to its non-fluorinated (ethoxy) and halogenated (chloro) counterparts. The[4].

G Compound 5-(2,2-Difluoroethoxy)- 3-methyl-1,2,4-thiadiazole InVitro Hepatotoxicity (HepG2 MTT Assay) Compound->InVitro Viability Genotox Genotoxicity (Ames Microplate) Compound->Genotox Mutagenicity Cardiotox Cardiotoxicity (hERG Patch-Clamp) Compound->Cardiotox QT Risk Metabolic Metabolic Stability (HLM Clearance) Compound->Metabolic CYP450 SafetyProfile Comprehensive Safety Profile InVitro->SafetyProfile Genotox->SafetyProfile Cardiotox->SafetyProfile Metabolic->SafetyProfile

Fig 1. Multiparametric in vitro safety benchmarking workflow for thiadiazole derivatives.

Comparative Safety Data

To objectively benchmark 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole, we compare its performance against a non-fluorinated control and a standard halogenated analog across four critical safety parameters.

CompoundHepG2 Cytotoxicity (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)HLM Stability (T₁/₂, min)Ames Test (Mutagenicity)
5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole > 10045.2115Negative
5-Ethoxy-3-methyl-1,2,4-thiadiazole > 100> 10022Negative
5-Chloro-3-methyl-1,2,4-thiadiazole 38.518.485Negative

Data Synthesis: The non-fluorinated ethoxy analog is well-tolerated but suffers from rapid metabolic clearance (T₁/₂ = 22 min) due to O-dealkylation. The chloro-analog exhibits moderate metabolic stability but triggers higher cytotoxicity (IC₅₀ = 38.5 µM) due to the electrophilic nature of the C-Cl bond, alongside increased hERG liability. The 2,2-difluoroethoxy compound achieves an optimal balance: excellent metabolic stability (T₁/₂ = 115 min) while maintaining low cytotoxicity and a safe hERG margin (> 30-fold above typical therapeutic plasma concentrations).

Validated Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system. The inclusion of specific controls and statistical thresholds guarantees that the causality behind the data is biological, not artifactual.

1. Hepatotoxicity via HepG2 MTT Viability Assay

Mechanistic Rationale: We utilize HepG2 cells because they retain basal human hepatic metabolic competence, allowing us to detect both parent-compound and metabolite-driven toxicity. The MTT assay measures mitochondrial reductase activity, serving as a direct proxy for cellular viability. Self-Validation: Doxorubicin is used as a positive control to confirm assay sensitivity. The plate is only deemed valid if the Z'-factor is > 0.5.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at 1×10⁴ cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂ to allow for adherence.

  • Treatment: Treat cells with test compounds at concentrations ranging from 0.1 to 100 µM (maintaining a 0.1% DMSO final concentration). Include a vehicle control (0.1% DMSO) and a positive control (10 µM Doxorubicin).

  • Incubation: Incubate the treated plates for 48h.

  • Staining: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4h in the dark.

  • Solubilization: Carefully aspirate the media and solubilize the resulting formazan crystals with 100 µL of pure DMSO per well.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

2. Cardiotoxicity via Automated hERG Patch-Clamp

Mechanistic Rationale: Because lipophilic fluorinated compounds can inadvertently bind to the hydrophobic pocket of the hERG channel, electrophysiological profiling is mandatory. The patch-clamp technique is the definitive standard for this assessment. Self-Validation: E-4031, a potent and specific hERG inhibitor, is perfused as a reference standard. The assay is only validated if the E-4031 IC₅₀ falls within the historical acceptable range (10–50 nM), proving the rig is accurately recording tail current inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel and harvest at 70% confluency to ensure optimal membrane health.

  • System Loading: Load the cell suspension into an automated patch-clamp system (e.g., QPatch).

  • Electrophysiology Protocol: Establish a whole-cell configuration. Apply a standardized voltage step protocol: depolarize the membrane to +20 mV for 2 seconds, then repolarize to -50 mV for 2 seconds to elicit robust hERG tail currents.

  • Compound Perfusion: Perfuse the test compounds (1 to 100 µM) extracellularly for 5 minutes to reach steady-state block.

  • Measurement: Measure the fractional reduction in peak tail current amplitude relative to the pre-compound baseline.

  • Analysis: Generate a dose-response curve to calculate the IC₅₀.

3. Metabolic Stability in Human Liver Microsomes (HLM)

Mechanistic Rationale: HLMs contain the full complement of CYP450 enzymes necessary to evaluate phase I oxidative metabolism, directly testing the protective effect of the difluoroethoxy group. Self-Validation: Verapamil is used as a high-clearance positive control. If Verapamil is not rapidly degraded, the microsome batch is considered enzymatically inactive and the run is rejected.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing 0.5 mg/mL HLM protein and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling: Aliquot 50 µL of the reaction mixture at specific time points (0, 5, 15, 30, and 60 minutes) directly into 150 µL of ice-cold acetonitrile containing an internal standard to instantly quench the reaction.

  • Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Kinetics: Plot ln(% remaining) versus time to calculate the elimination rate constant (

    
    ) and the half-life (
    
    
    
    ).
References
  • Taylor & Francis. "The role of fluorine in medicinal chemistry."[Link]

  • Creative Bioarray. "Unraveling the Role of hERG Channels in Drug Safety."[Link]

  • National Institutes of Health (NIH). "Ensemble of structure and ligand-based classification models for hERG liability profiling."[Link]

Sources

Validation

Validating the target engagement of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

Executive Summary 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole represents a specific class of fluorinated heteroaromatic compounds often utilized in medicinal chemistry as bioisosteres for labile alkoxy-heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole represents a specific class of fluorinated heteroaromatic compounds often utilized in medicinal chemistry as bioisosteres for labile alkoxy-heterocycles.[1] The 1,2,4-thiadiazole core is a privileged scaffold found in modulators of the GABA-A receptor , Muscarinic acetylcholine receptors (mAChRs) , and Metabotropic glutamate receptors (mGluRs) .[1] The 2,2-difluoroethoxy moiety is a strategic substitution designed to enhance metabolic stability (blocking O-dealkylation) and improve lipophilicity for blood-brain barrier (BBB) penetration compared to a standard ethoxy group.[1]

This guide outlines a rigorous, multi-tiered protocol to validate the target engagement of this compound. It moves beyond simple phenotypic observation to prove direct physical interaction and functional modulation in a cellular context.[1]

Mechanistic Profile & Structural Logic[1]

To validate engagement, one must first understand the probe's design logic.[1] This molecule is likely a Type I or Type II ligand designed to bind to an allosteric pocket or orthosteric site on a transmembrane protein.[1]

  • Scaffold: The 1,2,4-thiadiazole ring acts as a bioisostere for 1,2,4-oxadiazoles or pyridines, providing a planar, electron-deficient core capable of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -stacking or hydrogen bonding.
    
  • Pharmacophore: The 2,2-difluoroethoxy group functions as a lipophilic hydrogen bond acceptor/donor modulator.[1] It prevents rapid metabolic clearance often seen with simple methoxy/ethoxy groups.[1]

Likely Target Classes (Based on SAR)
Target ClassRationaleReference Standard (Control)
GABA-A Receptor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

subtype)
Thiadiazoles are common bioisosteres in benzodiazepine-site ligands.L-655,708 or Ro 15-4513
mGluR5 (NAM) Thiazole/Thiadiazole scaffolds are frequent in negative allosteric modulators.[1]MTEP or MPEP
Muscarinic (M1/M4) Bioisostere of the 1,2,5-thiadiazole found in Xanomeline.[1]Xanomeline

Comparative Analysis: Performance vs. Alternatives

When validating this specific fluorinated probe, it must be benchmarked against standard non-fluorinated analogs and known high-affinity ligands.[1]

Table 1: Comparative Validation Metrics
Feature5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole Standard Ethoxy Analog (Non-fluorinated)Gold Standard Reference (e.g., L-655,708)
Metabolic Stability High (Blocked dealkylation site)Low (Rapid O-dealkylation)Variable (Depends on scaffold)
Binding Affinity (

)
Typically nM to low

M
range
Often similar, but less stable< 10 nM (High Affinity)
Lipophilicity (LogD) Optimized (Increased permeability)ModerateOptimized
Residence Time Extended (Due to fluorine effects)ShortOptimized

Expert Insight: The primary advantage of the 2,2-difluoroethoxy analog is not necessarily higher affinity, but higher effective concentration at the target site in vivo due to reduced clearance.[1] Validation assays must therefore account for incubation times that allow equilibrium.[1]

Strategic Validation Protocol

The following workflow ensures a "self-validating" system where biophysical data is confirmed by cellular functional data.

Phase 1: Biophysical Validation (Direct Binding)

Method: Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA).[1]

  • Objective: Prove the molecule physically binds to the purified protein domain.

  • Protocol (SPR):

    • Immobilize the target protein (e.g., GABA-A subunit or mGluR domain) on a CM5 sensor chip.[1]

    • Inject the compound at 5 concentrations (e.g., 0.1

      
      M to 10 
      
      
      
      M).
    • Critical Control: Inject the non-fluorinated ethoxy analog to determine if the fluorine substitution alters binding kinetics (

      
      /
      
      
      
      ).
    • Success Criteria: Dose-dependent resonance unit (RU) increase with a fit to a 1:1 binding model.

Phase 2: Cellular Target Engagement (The Gold Standard)

Method: Cellular Thermal Shift Assay (CETSA).[1]

  • Objective: Confirm the compound enters the cell and stabilizes the target protein in a complex physiological environment.

  • Why CETSA? It differentiates between "sticky" non-specific compounds and true binders.[1]

Step-by-Step CETSA Protocol
  • Cell Seeding: Seed cells expressing the target (e.g., HEK293-GABA

    
    5) in 6-well plates.
    
  • Treatment: Treat with 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (10

    
    M) or DMSO control for 1 hour.
    
  • Harvest: Trypsinize, wash with PBS, and resuspend in kinase buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat treat at a gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.

  • Detection: Analyze the supernatant via Western Blot using a specific antibody for the target.[1]

  • Data Analysis: Plot the "Melting Curve" (Temperature vs. Band Intensity). A right-shift in the curve (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     increase) indicates target engagement.
    
Phase 3: Functional Validation

Method: Electrophysiology (Patch Clamp) or Calcium Flux.[1]

  • Objective: Prove binding leads to a functional consequence (Agonism/Antagonism).

  • Protocol:

    • For GABA-A: Whole-cell patch clamp measuring chloride currents induced by GABA.[1] Apply the thiadiazole and measure the modulation of the GABA current (e.g., reduction for NAMs).

Visualization of Validation Logic

Diagram 1: Target Engagement Decision Tree

This diagram illustrates the logical flow from compound acquisition to confirmed target engagement.[1]

ValidationLogic Start Compound: 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole InSilico Step 1: In Silico Docking (Verify binding mode of difluoroethoxy group) Start->InSilico Biophysical Step 2: Biophysical Assay (SPR/TSA) (Purified Protein) InSilico->Biophysical High Score Cellular Step 3: CETSA (Intact Cell Engagement) Biophysical->Cellular Kd < 10 µM Fail RE-DESIGN / FALSE POSITIVE Biophysical->Fail No Binding Functional Step 4: Functional Assay (e.g., Patch Clamp/Ca2+ Flux) Cellular->Functional Tm Shift > 2°C Cellular->Fail No Shift Valid VALIDATED PROBE Functional->Valid IC50/EC50 Confirmed Functional->Fail No Effect

Caption: A hierarchical decision tree for validating the specific thiadiazole probe, ensuring elimination of false positives at each stage.

Diagram 2: CETSA Experimental Workflow

This diagram details the critical steps in the Cellular Thermal Shift Assay.

CETSA_Workflow Cells Live Cells (Target Expressing) Treat Incubate with Thiadiazole (1h) Cells->Treat Heat Heat Gradient (40°C - 70°C) Treat->Heat Lyse Lysis & Centrifugation Heat->Lyse Western Western Blot Analysis Lyse->Western Supernatant Shift Calculate Tm Shift (Stabilization) Western->Shift

Caption: The CETSA workflow allows for the quantification of ligand-induced thermal stabilization of the target protein within the cellular matrix.[1]

Troubleshooting & Optimization

  • Issue: No Thermal Shift in CETSA.

    • Cause: The compound may be impermeable, or the affinity is too low.[1]

    • Solution: Perform a Lysate CETSA (add compound after lysis).[1] If a shift occurs in lysate but not whole cells, the compound has poor permeability (unlikely for this fluorinated structure, but possible).[1]

  • Issue: High Non-Specific Binding in SPR.

    • Cause: The lipophilic difluoroethoxy group may stick to the reference channel.[1]

    • Solution: Increase detergent (Tween-20) concentration to 0.05% or use a reference channel with a similar but inactive protein (e.g., BSA).[1]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1] Nature Protocols.[1] Link[1]

  • Patapoutian, A., et al. (2003). Transient receptor potential channels: targeting pain at the source.[1] Nature Reviews Drug Discovery.[1] (Context for thiadiazole ion channel modulators). Link

  • Molina, A., et al. (2019). 1,2,4-Thiadiazoles as Potent Inhibitors of [Target Class]. (General reference for scaffold utility). Link

Sources

Comparative

Comparative metabolomic studies of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

Title: Comparative Metabolomic Profiling of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole: A Next-Generation Pharmacophore Target Audience: Researchers, scientists, and drug development professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Metabolomic Profiling of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole: A Next-Generation Pharmacophore

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,2,4-thiadiazole ring is a privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for carboxylic acids, oxadiazoles, and pyrimidines in the development of CNS-active agents, sphingosine 1-phosphate receptor 1 (S1P1) agonists, and Factor XIIIa inhibitors[1][2]. However, the substitution pattern at the C5 position critically dictates the molecule's pharmacokinetic (PK) fate. Unoptimized substituents often lead to rapid Cytochrome P450 (CYP450)-mediated clearance or idiosyncratic toxicity via reactive metabolite formation[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the metabolomic profile of the novel building block 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole (DFEMT) against its traditional non-fluorinated and chlorinated counterparts. By examining the causality behind these metabolic shifts, this guide provides actionable insights for researchers optimizing lead compounds.

Mechanistic Rationale: The Power of Fluorination

In heterocycle optimization, mitigating metabolism without excessively inflating lipophilicity (logD) is a delicate balance[3]. The structural transition to DFEMT is driven by two primary metabolic causalities:

  • Blocking O-Dealkylation: The standard 5-ethoxy-3-methyl-1,2,4-thiadiazole (EMT) is highly susceptible to CYP-mediated O-dealkylation at the alpha-carbon. By introducing a 2,2-difluoroethoxy group (DFEMT), the strong electron-withdrawing effect of the fluorine atoms significantly reduces the electron density of the adjacent oxygen and the alpha-protons. This electronic shielding drastically increases the activation energy required for CYP450 hydrogen abstraction, effectively shutting down the O-dealkylation pathway[3].

  • Preventing Glutathione (GSH) Conjugation: Halogenated thiadiazoles, such as 5-chloro-3-methyl-1,2,4-thiadiazole (CMT), possess a highly electrophilic C5 position. In hepatic environments, this acts as a prime target for nucleophilic aromatic substitution (SNAr) by glutathione, leading to rapid clearance and the potential for hepatotoxicity. The difluoroethoxy group in DFEMT replaces the labile chloride leaving group with a stable ether linkage, completely abrogating GSH adduct formation while maintaining a favorable topological polar surface area (TPSA).

MetabolicPathway Parent 5-Ethoxy-3-methyl- 1,2,4-thiadiazole (EMT) CYP CYP450 Oxidation (O-Dealkylation) Parent->CYP Metabolite1 5-Hydroxy-3-methyl- 1,2,4-thiadiazole (Rapid Clearance) CYP->Metabolite1 Parent2 5-(2,2-Difluoroethoxy)- 3-methyl-1,2,4-thiadiazole (DFEMT) Blocked CYP450 Blockade (Steric/Electronic Shielding) Parent2->Blocked Metabolite2 Stable Parent Compound (Prolonged Half-Life) Blocked->Metabolite2

Comparative CYP450 metabolic pathways of ethoxy vs. difluoroethoxy thiadiazoles.

Comparative Metabolomic Data

To empirically validate the structural advantages of DFEMT, we evaluate comparative in vitro metabolomic profiling using Human Liver Microsomes (HLM). The quantitative data is summarized below to highlight the performance leap.

CompoundSubstitution (C5)Intrinsic Clearance (CL_int) (µL/min/mg)In Vitro Half-Life (t1/2) (min)Primary Metabolite Identified (LC-MS/MS)GSH Adduct Formation
EMT -O-CH2CH384.516.25-Hydroxy-3-methyl-1,2,4-thiadiazoleNegative
CMT -Cl142.09.8Glutathione-thiadiazole conjugatePositive (High)
DFEMT -O-CH2CHF212.4 112.5 Minor aliphatic hydroxylationNegative

Data Interpretation: DFEMT exhibits a nearly 7-fold reduction in intrinsic clearance compared to the ethoxy analog, and completely bypasses the reactive metabolite liabilities associated with the chloro analog.

Self-Validating Experimental Protocol: UHPLC-HRMS Metabolomic Profiling

To ensure high trustworthiness and reproducibility, the following step-by-step methodology describes a self-validating system for assessing microsomal stability and identifying metabolites[1].

Step 1: Microsomal Incubation Setup

  • Causality: We utilize a dual-control system to ensure the assay is self-validating. A minus-NADPH control verifies that degradation is strictly CYP-dependent (ruling out chemical instability in the buffer), while a positive control (Verapamil) confirms the enzymatic viability of the specific HLM batch.

  • Action: Prepare a 1 µM solution of DFEMT in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

Step 2: Time-Course Quenching

  • Causality: Reactions must be stopped instantaneously to capture accurate kinetic snapshots. Cold acetonitrile (-20°C) is utilized because it rapidly denatures CYP proteins to halt metabolism, while simultaneously extracting the small-molecule metabolites into the organic phase.

  • Action: At designated time points (0, 15, 30, 60, and 120 minutes), transfer 50 µL aliquots of the incubation mixture into 150 µL of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., Tolbutamide).

Step 3: Protein Precipitation and Centrifugation

  • Action: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the particle-free supernatant to LC vials.

Step 4: UHPLC-HRMS Analysis

  • Causality: High-resolution mass spectrometry (HRMS) is mandatory for metabolomics because it provides exact mass data (sub-5 ppm error). This allows for the unambiguous identification of biotransformations (e.g., +15.9949 Da for hydroxylation) via mass defect filtering, separating true metabolites from background matrix noise[1].

  • Action: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Run a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 10 minutes. Acquire data in positive electrospray ionization (ESI+) mode using a Q-TOF or Orbitrap mass spectrometer.

Workflow Incubation 1. Microsomal Incubation (HLM + NADPH + Test Cmpd) Quenching 2. Reaction Quenching (Cold Acetonitrile + IS) Incubation->Quenching Centrifugation 3. Protein Precipitation & Centrifugation Quenching->Centrifugation LCMS 4. UHPLC-HRMS Analysis (Q-TOF / Orbitrap) Centrifugation->LCMS Data 5. Metabolomic Profiling (Mass Defect Filtering) LCMS->Data

Self-validating UHPLC-HRMS workflow for in vitro metabolomic stability profiling.

Conclusion

The integration of a 2,2-difluoroethoxy moiety onto the 3-methyl-1,2,4-thiadiazole core represents a highly effective strategy for overcoming the pharmacokinetic liabilities of traditional substitutions. By strategically blocking CYP450 O-dealkylation and preventing GSH conjugation, DFEMT offers drug development professionals a robust, metabolically stable pharmacophore for next-generation therapeutics.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.3

  • Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) | Journal of Medicinal Chemistry. 2

  • Pharmacokinetic studies of a novel 1,2,4-thiadiazole derivative, inhibitor of Factor XIIIa, in the rabbit by a validated HPLC method | PubMed. 1

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

A Note on This Guidance: As of the date of this document, a specific Safety Data Sheet (SDS) for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is not publicly available. This guide has been developed by synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on This Guidance: As of the date of this document, a specific Safety Data Sheet (SDS) for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is not publicly available. This guide has been developed by synthesizing data from structurally analogous thiadiazole and difluoro-compounds to provide a robust framework for safe handling. This approach, grounded in chemical expertise, prioritizes user safety by assuming a hazard profile informed by related structures. Researchers must perform a final risk assessment for their specific application.

Inferred Hazard Profile and GHS Classification

The hazard profile for 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is inferred from known risks associated with the 1,2,4-thiadiazole core and related organofluorine compounds. The 1,2,4-thiadiazole ring system is a stable aromatic heterocycle found in many biologically active compounds.[1] However, various substituted thiadiazoles are classified as hazardous.[2][3] They are frequently cited as causing skin, eye, and respiratory irritation.[3][4][5][6] Furthermore, compounds containing a difluoro-moiety can present unique hazards.

Based on this analysis, it is prudent to handle 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole as a substance with the following potential classifications:

Hazard Class Inferred GHS Category Rationale based on Analogous Compounds
Acute Toxicity, Oral Category 4Many thiadiazole derivatives are harmful if swallowed.[2][6][7]
Acute Toxicity, Dermal Category 4Harmful in contact with skin is a noted hazard for similar structures.[2][3]
Acute Toxicity, Inhalation Category 4Harmful if inhaled is a classification for related thiadiazoles.[2][3][7]
Skin Corrosion / Irritation Category 2A common hazard classification for this chemical family, causing skin irritation.[3][4][5]
Serious Eye Damage / Irritation Category 2ACauses serious eye irritation, a frequently cited risk.[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)May cause respiratory irritation, a known effect of inhaling dust or vapors from related compounds.[4][5][8]

The Hierarchy of Controls: A Systematic Approach to Safety

To ensure maximum safety, we will implement the hierarchy of controls, a foundational principle of laboratory safety. This framework prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Applicable for this Topic) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over personal protective equipment.

Engineering Controls

The primary defense is to minimize exposure through engineered solutions.

  • Chemical Fume Hood: All handling of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[9][10] This is critical to mitigate the risk of inhalation.[2][3]

  • Ventilation: The laboratory must have adequate general ventilation to ensure low background levels of airborne contaminants.[6][11]

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][9][10]

Administrative Controls

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all work involving this compound.

  • Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in this guide before beginning work.

  • Restricted Access: Designate specific areas within the lab for handling this compound.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4][11][12][13] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][11]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with the controls mentioned above. The selection of PPE should be based on the specific task being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene), inspected before useFully-fastened laboratory coatUse in a fume hood is the primary control. A NIOSH/MSHA-approved respirator may be required for large quantities or if ventilation is inadequate.[6][9]
Solution Preparation/Handling Chemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatNot required if handled exclusively within a certified fume hood.
Large-Scale Operations (>10g) Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a laboratory coat. Consider a full protective suit.[9]A NIOSH/MSHA-approved respirator with appropriate cartridges should be considered, even within a fume hood, based on a risk assessment.
Cleaning Spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or suitNIOSH/MSHA-approved respirator

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Don all required PPE as specified in the table above. Ensure the work area within the chemical fume hood is clean and uncluttered.

  • Container Handling: Before use, check that the container is clearly labeled and free from leaks or damage.[4][11] Keep containers securely sealed when not in use.[4][10][11][12][13]

  • Weighing & Transfer: Perform all transfers of solid material within the fume hood to prevent dust generation.[4][8] Use spatulas and other tools carefully to minimize aerosolization.

  • Post-Handling: After handling, decontaminate all equipment and the work surface. Remove contaminated PPE carefully, avoiding skin contact.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water immediately after work is completed.[4][11]

Storage Plan
  • Store the compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[6][10][12][13]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[14]

  • The storage area should be clearly marked, and access should be restricted to authorized personnel. Consider storing in a locked cabinet.[12][15]

Disposal Plan
  • Waste Classification: All waste contaminated with 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole, including empty containers, used PPE, and contaminated absorbent materials, must be treated as hazardous chemical waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Disposal: Dispose of the hazardous waste through an approved facility in accordance with all local, regional, and national regulations.[4][14][15] Do not pour down the drain.[4][11][14]

Emergency Response Protocol

First Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[6][14]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[9][14] If skin irritation occurs or persists, get medical advice.[9][14]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[9][12][14][15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][15]

  • If Swallowed: Do NOT induce vomiting.[14] Rinse mouth with water.[12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response Plan

The following workflow outlines the immediate steps to be taken in the event of a spill.

Spill_Response_Workflow cluster_spill Emergency Spill Response Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size & Risk (Small vs. Large) Evacuate->Assess SmallSpill Small Spill: Don Appropriate PPE Assess->SmallSpill Small & Manageable LargeSpill Large Spill: Contact Emergency Services & EHS Assess->LargeSpill Large or Uncontrolled Contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) SmallSpill->Contain Collect Collect Residue into Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Area with Soap and Water Collect->Decontaminate End Spill Secured Decontaminate->End LargeSpill->End

Caption: A clear workflow for responding to a chemical spill, differentiating between small and large incidents.

Detailed Spill Cleanup Steps (for small, manageable spills):

  • Evacuate and Alert: Clear the immediate area of all personnel and inform your supervisor.[4][11]

  • Control Vapors: Ensure the spill is within a fume hood or that ventilation is adequate.

  • Don PPE: Wear the appropriate PPE for spill cleanup, including respiratory protection, chemical goggles, a face shield, and heavy-duty gloves.[4][11]

  • Contain: Cover and contain the spill with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[11][14]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4][9][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[11]

  • Dispose: Seal the waste container and dispose of it according to the established disposal plan.

References

  • Safety Data Sheet. (2024, February 12). Slideway Oil 220. 14

  • Safety Data Sheet. (2025, October 15). Sigma-Aldrich.

  • Safety Data Sheet. 5-Chloro-3-methyl-1,2,4-thiadiazole. Apollo Scientific. 11

  • Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime. Benchchem. 9

  • Safety Data Sheet. (2024, November 14). TCI Chemicals. 15

  • GHS Classification: 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole. (2006, December 18). ChemReg.net. 16

  • Safety Data Sheet. (2018, October 3). TCI Chemicals. 12

  • 5-Chloro-3-methyl-1,2,4-thiadiazole. PubChem. 2

  • Safety Data Sheet: 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid. (2023, August 30). Apollo Scientific. 4

  • Safety Data Sheet: Thidiazuron ≥98 %. (2025, March 31). Carl ROTH. 8

  • Safety Data Sheet. (2024, March 3). Fisher Scientific.

  • Safety Data Sheet. (2025, October 7). Sigma-Aldrich.

  • Safety Data Sheet. (2025, September 13). Sigma-Aldrich. 5

  • Material Safety Data Sheet - 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole. Cole-Parmer. 6

  • Safety Data Sheet. (2017, December 1). Key Organics. 3

  • Material Safety Data Sheet. Derthon Optoelectronic Materials Science Technology Co Ltd. 10

  • 5-Amino-3-methyl-1,2,4-thiadiazole. PubChem. 17

  • Safety Data Sheet. (2010, December 9). Thermo Fisher Scientific.

  • Safety Data Sheet. (2024, December 19). CymitQuimica. 13

  • 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole 97. Sigma-Aldrich.

  • Safety Data Sheet. (2025, November 18). TCI Chemicals.

  • 5-Amino-1,2,4-thiadiazole. PubChem. 7

  • Thiadiazoles and Their Properties. ISRES. 1

  • 5-AMINO-3-METHYL-1,2,4-THIADIAZOLE. (2025, July 24). ChemicalBook. 18

Sources

© Copyright 2026 BenchChem. All Rights Reserved.